Product packaging for 1-Bromononane-d19(Cat. No.:)

1-Bromononane-d19

Cat. No.: B12399948
M. Wt: 226.27 g/mol
InChI Key: AYMUQTNXKPEMLM-KIJKOTCYSA-N
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Description

1-Bromononane-d19 is a useful research compound. Its molecular formula is C9H19Br and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19Br B12399948 1-Bromononane-d19

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19Br

Molecular Weight

226.27 g/mol

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecadeuteriononane

InChI

InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2

InChI Key

AYMUQTNXKPEMLM-KIJKOTCYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br

Canonical SMILES

CCCCCCCCCBr

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromononane-d19

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Bromononane-d19, a deuterated derivative of 1-bromononane. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

This compound is a saturated alkyl halide where all 19 hydrogen atoms have been replaced by their heavy isotope, deuterium. This isotopic labeling makes it a valuable tool in various scientific applications, particularly in mechanistic studies and as an internal standard.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound. Due to the limited availability of experimental data for the deuterated compound, some properties are estimated based on the well-characterized non-deuterated analogue, 1-bromononane.

PropertyValue (this compound)Value (1-Bromononane)
Molecular Formula C₉D₁₉BrC₉H₁₉Br
Molecular Weight 226.27 g/mol 207.15 g/mol [1]
CAS Number 1219805-90-9[2]693-58-3[1]
Appearance Neat (likely a clear, colorless liquid)[2]Clear, colorless liquid
Boiling Point Not experimentally determined (expected to be slightly higher than 1-bromononane)201 °C at 1013 hPa[1]
Melting Point Not experimentally determined-29 °C
Density Not experimentally determined (expected to be slightly higher than 1-bromononane)1.09 g/cm³ at 20 °C[1]
Refractive Index Not experimentally determinedn20/D 1.454
Flash Point Not experimentally determined90 °C (closed cup)[1]
Solubility Insoluble in water; Soluble in organic solventsInsoluble in water; Soluble in organic solvents[3]

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound is the bromination of the corresponding deuterated alcohol, nonan-d19-ol, using a suitable brominating agent. A general and effective method is the reaction with phosphorus tribromide (PBr₃).

Materials:

  • Nonan-d19-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve nonan-d19-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add phosphorus tribromide (approximately 1/3 molar equivalent) to the stirred solution via the dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently reflux the mixture for 2-3 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture back to room temperature and slowly quench by adding it to ice-cold water.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the crude product by fractional distillation under reduced pressure.

G Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Nonan-d19-ol Nonan-d19-ol Reaction Reaction in Anhydrous Ether Nonan-d19-ol->Reaction PBr3 Phosphorus Tribromide PBr3->Reaction Reflux Reflux (2-3h) Reaction->Reflux Workup Aqueous Workup (Washings) Reflux->Workup Drying Drying over MgSO4 Workup->Drying Purification Fractional Distillation Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The ¹H NMR spectrum of this compound is expected to be silent, showing no signals due to the absence of protons. This makes it an excellent solvent or internal standard for ¹H NMR studies of other compounds.

    • ¹³C NMR: The ¹³C NMR spectrum will show signals for the nine carbon atoms. The signals will be triplets due to coupling with deuterium (I=1). The chemical shifts are expected to be very similar to those of 1-bromononane.

    • ²H NMR (Deuterium NMR): A ²H NMR spectrum would show signals corresponding to the different deuterium environments in the molecule.

  • Mass Spectrometry (MS):

    • The mass spectrum of this compound will show a molecular ion peak at m/z 226 and 228, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern will be significantly different from that of 1-bromononane due to the increased mass of the fragments containing deuterium. The mass spectrum of the non-deuterated 1-bromononane shows characteristic peaks at m/z 135 and 137, corresponding to the loss of a C₅H₁₀ fragment.[4] A similar fragmentation pattern might be observed for the deuterated compound, but with a higher mass for the resulting fragments.

Applications in Research and Drug Development

The primary application of this compound lies in its use as an isotopically labeled compound. In drug development, deuteration of molecules is a strategy used to alter their pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage, a phenomenon known as the kinetic isotope effect. This can result in a longer half-life, reduced toxic metabolites, and an improved therapeutic profile of a drug.

This compound can be used as a building block to synthesize more complex deuterated molecules for such studies. It can also serve as an internal standard in quantitative analyses, such as mass spectrometry-based assays, due to its similar chemical behavior to the non-deuterated analyte but distinct mass.

G Workflow for Utilizing Deuterated Compounds in Pharmacokinetic Studies cluster_synthesis Synthesis and Formulation cluster_invivo In Vivo Studies cluster_analysis Sample Analysis cluster_data Data Interpretation cluster_outcome Outcome A Synthesis of Deuterated Compound (e.g., using This compound) B Formulation of Deuterated and Non-deuterated Drug A->B C Administration to Animal Models B->C D Blood/Tissue Sampling at Timed Intervals C->D E Sample Preparation (e.g., Plasma Extraction) D->E F LC-MS/MS Analysis (Quantification of both compounds) E->F G Pharmacokinetic Modeling (t1/2, AUC, Cmax) F->G H Comparison of PK Profiles (Deuterated vs. Non-deuterated) G->H I Improved Drug Candidate H->I

Caption: A typical workflow for evaluating the pharmacokinetic advantages of a deuterated drug candidate.

References

An In-depth Technical Guide to 1-Bromononane-d19 (CAS Number: 1219805-90-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromononane-d19, a deuterated derivative of 1-bromononane. This isotopically labeled compound serves as a crucial tool in various scientific disciplines, particularly in quantitative analysis and metabolic research. This document outlines its fundamental properties, experimental applications, and relevant biological pathways.

Physicochemical Properties and Specifications

This compound is a saturated alkyl halide where all 19 hydrogen atoms have been replaced by their heavy isotope, deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart and structurally related compounds.[1][2] Its physical and chemical properties are summarized in the tables below.

Table 1: General Properties of this compound

PropertyValue
CAS Number 1219805-90-9
Chemical Formula C₉D₁₉Br
Molecular Weight 226.27 g/mol
Appearance Colorless liquid
Synonyms Nonane-d19, 1-bromo-; 1-Bromononane-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-d19

Table 2: Comparative Physicochemical Data

PropertyThis compound1-Bromononane (Non-deuterated)
Molecular Formula C₉D₁₉BrC₉H₁₉Br
Molecular Weight 226.27 g/mol 207.15 g/mol
Boiling Point Not specified (expected to be slightly higher than non-deuterated form)~201 °C
Density Not specified (expected to be slightly higher than non-deuterated form)~1.084 g/mL at 25 °C
Solubility Soluble in organic solvents (e.g., Chloroform, Hexanes)Soluble in organic solvents (e.g., Chloroform, Hexanes), immiscible in water
Refractive Index Not specified~1.454 (at 20 °C)

Table 3: Isotopic Purity Specifications

SpecificationValue
Deuterium Enrichment ≥ 98 atom % D
Chemical Purity ≥ 98%

Synthesis and Manufacturing

The synthesis of this compound typically involves the deuteration of a suitable precursor followed by bromination. A common synthetic approach is the radical halogenation of a fully deuterated alkane (nonane-d20) in the presence of a bromine source and an initiator, such as light or a radical initiator.

Nonane-d20 Nonane-d20 Reaction Radical Halogenation Nonane-d20->Reaction Br2 Br2 Br2->Reaction Initiator Light (hν) or Radical Initiator Initiator->Reaction This compound This compound Reaction->this compound HBr-d1 DBr Reaction->HBr-d1

A simplified workflow for the synthesis of this compound.

Applications in Research and Development

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] The use of a deuterated internal standard is a well-established technique to improve the accuracy and precision of quantification by correcting for variations in sample preparation, injection volume, and instrument response.

Role as an Internal Standard in Mass Spectrometry

In a typical quantitative workflow, a known amount of this compound is added to a sample containing the analyte of interest (e.g., 1-bromononane or a structurally similar compound). The sample is then processed and analyzed by MS. Since the deuterated standard has nearly identical chemical and physical properties to the analyte, it experiences similar losses during sample preparation and exhibits similar ionization efficiency in the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, a more accurate quantification can be achieved.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological or Environmental Sample (Analyte) IS_Addition Addition of This compound (Internal Standard) Sample->IS_Addition Extraction Extraction IS_Addition->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Cleanup Sample Cleanup Derivatization->Cleanup Injection Injection into GC Cleanup->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (e.g., EI, CI) Separation->Ionization Detection Mass Detection Ionization->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification

A generalized workflow for quantitative analysis using an internal standard.

Experimental Protocols

Example Protocol: Quantitative Analysis of a Long-Chain Analyte using a Deuterated Internal Standard by GC-MS

Objective: To quantify the concentration of a long-chain analyte (e.g., a fatty acid or alkyl halide) in a biological matrix.

Materials:

  • Sample (e.g., plasma, tissue homogenate)

  • This compound (or other suitable deuterated internal standard) solution of known concentration

  • Solvents: Methanol, Iso-octane, Acetonitrile (HPLC grade)

  • Reagents for derivatization (if necessary, e.g., pentafluorobenzyl bromide and diisopropylethylamine for fatty acids)

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • To a known volume or weight of the sample, add a precise volume of the this compound internal standard solution.

    • Add methanol and vortex thoroughly to precipitate proteins.

    • Centrifuge to pellet the precipitate.

  • Liquid-Liquid Extraction:

    • Add iso-octane to the supernatant and vortex vigorously to extract the analyte and internal standard into the organic phase.

    • Centrifuge to separate the layers.

    • Carefully transfer the upper organic layer (iso-octane) to a clean tube.

    • Repeat the extraction step to ensure complete recovery.

  • Derivatization (if required for the analyte):

    • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of acetonitrile.

    • Add the derivatizing agents (e.g., pentafluorobenzyl bromide and diisopropylethylamine).

    • Incubate at room temperature for the required time to complete the reaction.

    • Evaporate the solvent.

  • Sample Reconstitution and GC-MS Analysis:

    • Reconstitute the derivatized (or underivatized) sample in a small, precise volume of iso-octane.

    • Inject an aliquot of the sample into the GC-MS system.

  • GC-MS Conditions (Example):

    • GC Column: A non-polar or semi-polar capillary column suitable for the separation of long-chain compounds.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A gradient program to ensure good separation of the analyte and internal standard from matrix components.

    • Injection Mode: Splitless.

    • MS Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).

    • MS Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and this compound.

  • Quantification:

    • Generate a calibration curve by analyzing a series of standards containing known concentrations of the analyte and a fixed concentration of the internal standard.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Potential Biological Relevance: Metabolism of Long-Chain Alkanes

While specific signaling pathways involving 1-Bromononane are not documented, the metabolism of its parent alkane, nonane, and other long-chain alkanes has been studied in certain microorganisms. For instance, in some bacteria, long-chain alkanes can be metabolized through an oxidative pathway. This can serve as a conceptual model for how a biological system might process such a molecule.

The metabolic pathway in alkane-degrading bacteria, such as Alcanivorax dieselolei, involves the initial hydroxylation of the alkane to a primary alcohol, followed by successive oxidations to an aldehyde and a fatty acid.[3] The resulting fatty acid can then enter the beta-oxidation pathway to generate energy.

Long-Chain_Alkane Long-Chain Alkane (e.g., Nonane) Hydroxylation Hydroxylation (Alkane Hydroxylase) Long-Chain_Alkane->Hydroxylation Primary_Alcohol Primary Alcohol Hydroxylation->Primary_Alcohol Oxidation1 Oxidation (Alcohol Dehydrogenase) Primary_Alcohol->Oxidation1 Aldehyde Aldehyde Oxidation1->Aldehyde Oxidation2 Oxidation (Aldehyde Dehydrogenase) Aldehyde->Oxidation2 Fatty_Acid Fatty Acid Oxidation2->Fatty_Acid Beta_Oxidation β-Oxidation Pathway Fatty_Acid->Beta_Oxidation

A conceptual diagram of long-chain alkane metabolism in bacteria.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Ordering and Availability

This compound is available from various chemical suppliers specializing in isotopically labeled compounds and research chemicals. It is typically supplied as a neat liquid in various quantities.

References

A Technical Guide to the Molecular Weight of 1-Bromononane-d19

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular weight of 1-Bromononane-d19, tailored for researchers, scientists, and professionals in the field of drug development. The document details the theoretical calculation of its molecular weight, outlines experimental protocols for its determination, and presents visual workflows for clarity.

Quantitative Data: Molecular Weight and Isotopic Composition

The molecular weight of this compound is determined by its chemical formula, C₉D₁₉Br. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br), and the extensive deuteration significantly influence its mass. The following tables summarize the key quantitative data.

Table 1: Isotopic Masses of Constituent Elements

ElementIsotopeAtomic Mass (Da)Natural Abundance (%)
Carbon¹²C12.00000098.93
Hydrogen²H (D)2.014102(Enriched)
Bromine⁷⁹Br78.91833750.69
Bromine⁸¹Br80.91629149.31

Table 2: Calculated Molecular Weights of this compound Isotopologues

Chemical FormulaDescriptionMonoisotopic Mass (Da)
C₉D₁₉⁷⁹BrMolecule with Bromine-79225.1783
C₉D₁₉⁸¹BrMolecule with Bromine-81227.1763

Table 3: Average Molecular Weight Comparison

CompoundChemical FormulaAverage Molecular Weight ( g/mol )
This compoundC₉D₁₉Br226.27
1-BromononaneC₉H₁₉Br207.15

Experimental Protocol: Molecular Weight Determination by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the determination of the molecular weight of volatile and semi-volatile compounds like this compound.

Objective: To determine the molecular weight and confirm the isotopic distribution of this compound.

Instrumentation:

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for separating alkyl halides. A common choice is a non-polar column such as a HP-5MS (5% phenyl-methylpolysiloxane).

  • Mass Spectrometer (MS): A quadrupole or time-of-flight (TOF) mass analyzer capable of electron ionization (EI).

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 µg/mL.

  • GC Separation:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • Injection Volume: 1 µL in splitless or split mode, depending on sample concentration.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 40-300).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Analyze the molecular ion region. Due to the presence of bromine, a characteristic isotopic pattern with two major peaks of nearly equal intensity will be observed. These peaks correspond to the [M]⁺ and [M+2]⁺ ions, representing the molecules containing ⁷⁹Br and ⁸¹Br, respectively.

    • For this compound, these peaks are expected at approximately m/z 225 and 227.

    • The high degree of deuteration will shift the molecular ion peaks significantly higher compared to the non-deuterated analog (which would appear around m/z 206 and 208).

Visualizations

The following diagrams illustrate the logical and experimental workflows for determining the molecular weight of this compound.

A Identify Chemical Formula (C9D19Br) B Obtain Isotopic Masses C: 12.000000 Da D: 2.014102 Da Br-79: 78.918337 Da Br-81: 80.916291 Da A->B C Calculate Mass of C9D19 Fragment (9 * 12.000000) + (19 * 2.014102) = 146.267938 Da B->C F Obtain Natural Abundances Br-79: ~50.69% Br-81: ~49.31% B->F D Calculate Molecular Weight for 79Br Isotopologue 146.267938 + 78.918337 = 225.186275 Da C->D E Calculate Molecular Weight for 81Br Isotopologue 146.267938 + 80.916291 = 227.184229 Da C->E G Calculate Average Molecular Weight (225.186 * 0.5069) + (227.184 * 0.4931) ≈ 226.17 g/mol D->G E->G F->G

Caption: Logical workflow for calculating the theoretical molecular weight.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dilute this compound in a suitable solvent (e.g., Dichloromethane) B Inject sample into GC A->B C Separate compound on capillary column B->C D Ionize molecules (EI) C->D E Separate ions by m/z in Mass Analyzer D->E F Detect ions E->F G Generate Total Ion Chromatogram (TIC) F->G H Extract Mass Spectrum for the target peak G->H I Identify Molecular Ion Peaks [M]+ and [M+2]+ at m/z ~225 and ~227 H->I J Confirm Molecular Weight I->J

Caption: Experimental workflow for molecular weight determination via GC-MS.

An In-depth Technical Guide to the Synthesis of Deuterated 1-Bromononane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of synthetic strategies for preparing deuterated 1-bromononane, a valuable isotopically labeled compound for various research applications, including metabolic studies, pharmacokinetic analysis, and as a tracer in drug development. This document details two primary synthetic pathways, provides specific experimental protocols, and summarizes key quantitative data.

Introduction

Isotopic labeling, the replacement of an atom with one of its isotopes, is a critical technique in chemical and pharmaceutical sciences.[1] Deuterium (²H or D), a stable isotope of hydrogen, is frequently used to modify drug candidates to alter their metabolic profiles, a strategy known as the "deuterium switch." The increased mass of deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, resulting in a kinetic isotope effect that can slow down metabolism at specific sites. 1-Bromononane, a nine-carbon alkyl halide, serves as a versatile building block in organic synthesis.[2] Its deuterated analogues are therefore of significant interest.

This guide focuses on practical and efficient methods for the synthesis of both fully and selectively deuterated 1-bromononane.

Synthetic Pathways

Two principal strategies for the synthesis of deuterated 1-bromononane are presented:

  • Pathway A: Bromination of a Perdeuterated Precursor. This is the most direct route, starting from commercially available perdeuterated 1-nonanol (1-nonanol-d19). This method is advantageous for achieving the highest possible level of deuterium incorporation.

  • Pathway B: Selective Deuteration followed by Bromination. This approach begins with non-deuterated 1-nonanol, introduces deuterium at specific positions via catalytic H/D exchange, and is then followed by bromination. This is a more cost-effective method when complete deuteration is not required and allows for labeling at metabolically relevant positions.

The overall synthetic workflow is illustrated below.

Synthesis_Workflow cluster_A Pathway A: Perdeuteration cluster_B Pathway B: Selective α-Deuteration A1 1-Nonanol-d19 A2 Bromination (PBr3, Appel, or HBr) A1->A2 [Protocol 1, 2, or 3] A3 1-Bromononane-d19 A2->A3 Final Target Molecule A3->Final B1 1-Nonanol B2 Iridium-Catalyzed H/D Exchange B1->B2 D2O, [Ir] catalyst [Protocol 4] B3 1-Nonanol-α,α-d2 B2->B3 B4 Bromination (PBr3, Appel, or HBr) B3->B4 [Protocol 1, 2, or 3] B5 1-Bromononane-α,α-d2 B4->B5 B5->Final Start Starting Materials Start->A1 Start->B1

Caption: Overall workflow for the synthesis of deuterated 1-bromononane.

Experimental Protocols

Detailed methodologies for the key reaction steps are provided below. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Bromination using Phosphorus Tribromide (PBr₃)

This protocol is highly effective for converting primary alcohols to alkyl bromides with high yields.[2][3] The reaction proceeds via an Sₙ2 mechanism.

  • Materials:

    • Deuterated 1-nonanol (e.g., 1-nonanol-d19 or 1-nonanol-α,α-d₂)

    • Phosphorus tribromide (PBr₃), freshly distilled

    • Anhydrous diethyl ether or dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve the deuterated 1-nonanol (1.0 eq) in anhydrous diethyl ether (approx. 5-10 mL per gram of alcohol).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add PBr₃ (0.4 eq) dropwise via the dropping funnel over 30 minutes with vigorous stirring. A white precipitate of phosphorous acid will form.

    • After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux for 3-4 hours.

    • Monitor the reaction progress using TLC or GC-MS.

    • Once the reaction is complete, cool the mixture back to 0 °C and cautiously pour it over crushed ice.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude deuterated 1-bromononane.

    • Purify the product by vacuum distillation.

Protocol 2: Bromination via the Appel Reaction

The Appel reaction provides a mild method for converting alcohols to alkyl halides using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[4][5] This reaction also proceeds with inversion of configuration for chiral centers.

  • Materials:

    • Deuterated 1-nonanol

    • Triphenylphosphine (PPh₃)

    • Carbon tetrabromide (CBr₄)

    • Anhydrous dichloromethane (DCM) or acetonitrile

  • Procedure:

    • To a solution of deuterated 1-nonanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous DCM, add a solution of carbon tetrabromide (1.2 eq) in DCM dropwise at 0 °C under a nitrogen atmosphere.[6]

    • Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.[6]

    • Monitor the reaction by TLC. The formation of triphenylphosphine oxide (a byproduct) can be observed.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Add pentane or hexane to the residue to precipitate the triphenylphosphine oxide.

    • Filter the mixture through a pad of silica gel, washing with pentane or hexane.

    • Collect the filtrate and concentrate under reduced pressure to obtain the crude product.

    • Purify by vacuum distillation or column chromatography on silica gel.

Protocol 3: Bromination using Hydrobromic Acid (HBr)

This classic method involves the reaction of the alcohol with concentrated hydrobromic acid, often with an acid catalyst like H₂SO₄.[7][8] HBr can also be generated in situ.

  • Materials:

    • Deuterated 1-nonanol

    • Sodium bromide (NaBr)

    • Concentrated sulfuric acid (H₂SO₄)

    • Water

  • Procedure:

    • Place sodium bromide (1.2 eq) in a round-bottom flask. Add water and the deuterated 1-nonanol (1.0 eq).[7]

    • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (1.2 eq) with stirring.[7]

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

    • After reflux, arrange the apparatus for distillation and distill the mixture until no more oily product comes over.

    • Transfer the distillate to a separatory funnel and wash with an equal volume of water.

    • Wash with a small amount of cold, concentrated H₂SO₄ to remove any unreacted alcohol and ether byproduct.[7]

    • Wash with saturated NaHCO₃ solution to neutralize residual acid, followed by a final wash with water.

    • Dry the organic layer over anhydrous calcium chloride or magnesium sulfate, filter, and purify by distillation.

Protocol 4: Iridium-Catalyzed α-Deuteration of 1-Nonanol

This protocol enables the selective deuteration of the C1 position (α-carbon) of 1-nonanol using deuterium oxide (D₂O) as the deuterium source.[9][10]

  • Materials:

    • 1-Nonanol

    • Iridium(III)-bipyridonate complex (e.g., [Cp*Ir(bpy-O)(H₂O)]SO₄ or similar)

    • Deuterium oxide (D₂O)

    • Base (e.g., Na₂CO₃ or KOtBu, if required by the specific catalyst system)

    • An appropriate solvent (if not neat D₂O)

  • Procedure:

    • In a reaction vial, combine 1-nonanol (1.0 eq), the iridium catalyst (1-5 mol%), and a base (if necessary).

    • Add D₂O as both the deuterium source and solvent.

    • Seal the vial and heat the mixture at a specified temperature (e.g., 100-120 °C) for 12-24 hours.

    • Monitor the deuterium incorporation by ¹H NMR or GC-MS analysis of aliquots.

    • After the reaction, cool the mixture to room temperature.

    • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting 1-nonanol-α,α-d₂ can be purified by column chromatography or used directly in the subsequent bromination step (Protocols 1-3).

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of deuterated 1-bromononane.

Table 1: Reaction Yields for Bromination of 1-Nonanol
MethodReagentsTypical Yield (%)Reference
PBr₃PBr₃>85%[2]
Appel ReactionCBr₄, PPh₃80-95%[5]
HBr (in situ)NaBr, H₂SO₄~70-80%[7]

Note: Yields are for non-deuterated analogues but are expected to be similar for deuterated substrates.

Table 2: Isotopic Purity Data
CompoundSynthetic MethodExpected Deuterium IncorporationAnalytical Method
This compoundBromination of 1-Nonanol-d19>98 atom % DMS, ²H NMR
1-Bromononane-α,α-d2Ir-catalyzed deuteration + Bromination>95% D at α-positionMS, ¹H NMR, ²H NMR[9]

Characterization

Confirmation of structure and isotopic incorporation is critical. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Used to determine the degree of deuteration by observing the disappearance or reduction of proton signals at specific positions.[11]

    • ²H NMR: Directly observes the deuterium nuclei, confirming the positions of isotopic labeling.[12]

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight of the deuterated product, confirming the number of deuterium atoms incorporated. The isotopic distribution pattern will differ significantly from the non-deuterated standard.

The logical relationship for the characterization process is outlined below.

Characterization_Logic cluster_input Purified Product cluster_analysis Analytical Techniques cluster_output Data Output cluster_conclusion Confirmation Product Deuterated 1-Bromononane NMR NMR Spectroscopy (¹H, ²H, ¹³C) Product->NMR MS Mass Spectrometry (GC-MS or LC-MS) Product->MS NMR_Data Signal Integration Chemical Shifts NMR->NMR_Data MS_Data Molecular Ion Peak (M+) Isotopic Distribution MS->MS_Data Conclusion Structure and Isotopic Purity Confirmed NMR_Data->Conclusion MS_Data->Conclusion

Caption: Logical workflow for the characterization of deuterated 1-bromononane.

References

An In-depth Technical Guide to 1-Bromononane-d19

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the structure, formula, and properties of the deuterated organic compound 1-Bromononane-d19. It is intended for researchers, scientists, and professionals in the field of drug development and other areas of chemical research where isotopically labeled compounds are utilized. This document summarizes key quantitative data, outlines a plausible experimental protocol for its synthesis, and includes visualizations to illustrate the synthetic pathway.

Core Concepts and Structure

This compound is the deuterated analog of 1-bromononane, where 19 hydrogen atoms have been replaced by deuterium atoms. Its chemical formula is C₉D₁₉Br.[1][2] The molecular weight of this compound is approximately 226.27 g/mol .[1][2] This isotopic labeling makes it a valuable tool in various research applications, particularly in mechanistic studies, as a tracer, and in pharmacokinetic and metabolic profiling of drugs.[3][4]

The structure of this compound consists of a nine-carbon aliphatic chain where all hydrogen positions are occupied by deuterium, with a bromine atom attached to the terminal carbon.

Synonyms:

  • Nonane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-d19, 9-bromo-

  • 9-Bromononane-d19

  • 1-Nonyl-d19 bromide[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its non-deuterated counterpart, 1-Bromononane. Data for the deuterated compound is limited, and therefore, some physical properties are inferred from the non-deuterated analog.

PropertyThis compound1-Bromononane (for comparison)
Molecular Formula C₉D₁₉Br[1][2]C₉H₁₉Br
Molecular Weight 226.27 g/mol [1][2]207.15 g/mol
CAS Number 1219805-90-9[1]693-58-3
Appearance Neat/Liquid[1]Clear, colorless liquid[5]
Isotopic Purity (atom % D) ≥ 98%N/A
Melting Point N/A-29 °C[5][6]
Boiling Point N/A201 °C (lit.)
Density N/A1.084 g/mL at 25 °C (lit.)
Refractive Index N/An20/D 1.454 (lit.)

Experimental Protocols

Step 1: Synthesis of Nonan-1-ol-d20 (Deuterated Precursor)

The synthesis of the deuterated alcohol precursor, Nonan-1-ol-d20, can be achieved through the reduction of a nonanoic acid derivative (e.g., nonanoic acid or methyl nonanoate) using a powerful deuterating agent.

  • Materials:

    • Methyl nonanoate

    • Lithium aluminum deuteride (LiAlD₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Deuterium oxide (D₂O)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • A solution of methyl nonanoate in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum deuteride in the same solvent under an inert atmosphere (e.g., argon or nitrogen) and cooled in an ice bath.

    • The reaction mixture is stirred at room temperature for several hours to ensure complete reduction.

    • The reaction is quenched by the slow, sequential addition of D₂O to decompose the excess LiAlD₄ and the resulting aluminum alkoxide complex.

    • The resulting precipitate is filtered off, and the organic layer is separated.

    • The organic phase is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield Nonan-1-ol-d20.

Step 2: Bromination of Nonan-1-ol-d20

The conversion of the deuterated alcohol to the corresponding alkyl bromide can be accomplished using various brominating agents. A common and effective method is the Appel reaction.

  • Materials:

    • Nonan-1-ol-d20

    • Carbon tetrabromide (CBr₄)

    • Triphenylphosphine (PPh₃)

    • Anhydrous dichloromethane (CH₂Cl₂)

  • Procedure:

    • To a solution of Nonan-1-ol-d20 and carbon tetrabromide in anhydrous dichloromethane, triphenylphosphine is added portion-wise at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford this compound.

Visualizations

The following diagrams illustrate the logical workflow of the proposed synthesis for this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Nonan-1-ol-d20 cluster_step2 Step 2: Bromination Methyl_Nonanoate Methyl Nonanoate Reaction1 Reduction Reaction Methyl_Nonanoate->Reaction1 LiAlD4 LiAlD₄ LiAlD4->Reaction1 Nonanol_d20 Nonan-1-ol-d20 Reaction1->Nonanol_d20 Nonanol_d20_input Nonan-1-ol-d20 CBr4_PPh3 CBr₄ / PPh₃ Reaction2 Appel Reaction CBr4_PPh3->Reaction2 Bromononane_d19 This compound Reaction2->Bromononane_d19 Nonanol_d20_input->Reaction2

Caption: Synthetic workflow for this compound.

Logical_Relationship Starting_Material Starting Material (Nonanoic Acid Derivative) Deuterated_Intermediate Deuterated Intermediate (Nonan-1-ol-d20) Starting_Material->Deuterated_Intermediate Deuteration (Reduction) Final_Product Final Product (this compound) Deuterated_Intermediate->Final_Product Bromination (Appel Reaction)

Caption: Logical relationship of synthetic steps.

References

Physical properties of 1-Bromononane-d19

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical Properties of 1-Bromononane-d19

Introduction

This compound is a deuterated form of 1-bromononane, where all 19 hydrogen atoms have been replaced by deuterium isotopes.[1] This isotopic labeling makes it a valuable tool in various research applications, particularly in tracer studies for quantitation during drug development and in mechanistic studies where the kinetic isotope effect is utilized.[2] Understanding the physical properties of this compound is crucial for its proper handling, application, and for the interpretation of experimental results. This guide provides a comprehensive overview of the known physical properties of this compound, alongside those of its non-deuterated counterpart for comparison.

Physical and Chemical Properties

The incorporation of deuterium into a molecule results in an increase in its molecular weight, which can subtly influence its physical properties such as density, boiling point, and melting point. While experimentally determined data for this compound are limited, predicted values are available. The following table summarizes the key physical properties of this compound and compares them with the experimental data for 1-Bromononane.

PropertyThis compound (Deuterated)1-Bromononane (Non-deuterated)
Molecular Formula C₉D₁₉Br[1]C₉H₁₉Br[3][4][5]
Molecular Weight 226.27 g/mol [1][2][6]207.15 g/mol [3][5][7]
Density 1.1 ± 0.1 g/cm³ (Predicted)[6]1.084 g/mL at 25 °C[3], 1.086 g/cm³ at 20 °C[4]
Boiling Point 221.6 ± 3.0 °C at 760 mmHg (Predicted)[6]201 °C (lit.)[3][4], 221.6 °C at 760 mmHg[8]
Melting Point Not available-29 °C[4][5]
Refractive Index 1.453 (Predicted)[6]n20/D 1.454 (lit.)[3][8], 1.453-1.455[5]
Flash Point 90.0 ± 0.0 °C (Predicted)[6]90 °C (closed cup)[3][5]
Appearance Neat[1][9]Clear, colorless liquid[4][10]
Solubility in Water Not availableInsoluble[4]

Experimental Protocols

Determination of Purity and Identity
  • Gas Chromatography (GC): The purity of 1-Bromononane is typically assayed by GC.[11][12] A similar method would be used for its deuterated analogue. A capillary column suitable for separating non-polar compounds would be employed, with a flame ionization detector (FID) or a mass spectrometer (MS) for detection. The percentage purity is determined by the peak area of the compound relative to the total area of all peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons and the degree of deuteration.[13] ²H (Deuterium) NMR would show signals corresponding to the different deuterium environments in the molecule. ¹³C NMR can also be used to confirm the carbon backbone.[5]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound, which would be significantly higher for the deuterated version due to the mass of deuterium.[7] The isotopic distribution pattern would also confirm the presence of bromine.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of C-D bonds, which have a different vibrational frequency compared to C-H bonds.[5]

Determination of Physical Constants
  • Density: The density is typically measured using a pycnometer or a digital density meter at a specified temperature.

  • Boiling Point: The boiling point is determined by distillation at a controlled pressure (e.g., atmospheric pressure). For small quantities, micro-boiling point determination methods can be used.

  • Refractive Index: The refractive index is measured using a refractometer, typically at 20°C with the sodium D-line (589 nm).[3][11]

Synthesis and Characterization Workflow

The synthesis of this compound would likely follow established methods for the synthesis of alkyl bromides from their corresponding alcohols, using a deuterated starting material. The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Nonan-d19-ol (Deuterated Starting Material) reaction Bromination Reaction start->reaction reagents Brominating Agent (e.g., PBr3 or HBr) reagents->reaction workup Aqueous Workup (Neutralization and Extraction) reaction->workup crude_product Crude this compound workup->crude_product distillation Fractional Distillation crude_product->distillation Purification pure_product Purified this compound distillation->pure_product gc_ms GC-MS (Purity and Molecular Weight) pure_product->gc_ms nmr NMR Spectroscopy (¹H, ²H, ¹³C for Structure and Deuteration) pure_product->nmr ir IR Spectroscopy (C-D bond confirmation) pure_product->ir phys_props Physical Property Measurement (Density, Refractive Index, etc.) pure_product->phys_props final_product Characterized this compound gc_ms->final_product nmr->final_product ir->final_product phys_props->final_product

Caption: A logical workflow for the synthesis, purification, and characterization of this compound.

Conclusion

This technical guide has summarized the key physical properties of this compound, providing a valuable resource for researchers and professionals in drug development and other scientific fields. While experimental data for the deuterated compound is limited, the provided predicted values and comparison with the non-deuterated analogue offer a strong foundation for its use. The outlined experimental protocols and workflow provide a clear framework for the characterization and quality control of this important isotopically labeled compound.

References

Technical Guide: Analysis of 1-Bromononane-d19 by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1-bromononane-d19. Due to the limited availability of public spectral data for this specific isotopically labeled compound, this guide presents predicted data based on the analysis of its non-deuterated analog, 1-bromononane, and established principles of spectroscopy for deuterated molecules. Detailed experimental protocols for acquiring such data are also provided, along with logical workflows for sample analysis.

Data Presentation

The following tables summarize the predicted quantitative NMR and MS data for this compound.

Table 1: Predicted ²H-NMR Spectral Data for this compound
PositionChemical Shift (δ) ppm (Predicted)Multiplicity
-CD₂Br3.40Broad Singlet
-(CD₂)₇-1.85 - 1.26Broad Multiplet
-CD₃0.88Broad Singlet

Note: Chemical shifts are referenced to the corresponding proton chemical shifts in 1-bromononane and may vary slightly based on experimental conditions.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound
Carbon PositionChemical Shift (δ) ppm (from 1-bromononane)[1]Predicted Multiplicity (due to C-D coupling)
C1 (-CD₂Br)33.9Quintet
C231.9Quintet
C328.7Quintet
C429.3Quintet
C529.5Quintet
C628.2Quintet
C732.9Quintet
C822.7Quintet
C9 (-CD₃)14.1Septet

Note: The replacement of protons with deuterium will lead to the splitting of carbon signals into multiplets due to one-bond carbon-deuterium coupling. The chemical shifts are based on the non-deuterated analog and may experience minor isotopic shifts.

Table 3: Predicted Mass Spectrometry Data for this compound
Ionm/z (Predicted)Description
[M]⁺226/228Molecular ion peak (due to ⁷⁹Br and ⁸¹Br isotopes)
[M-D]⁺224/226Loss of a deuterium radical
[M-CD₂Br]⁺130Loss of the bromomethyl-d₂ radical
[CₙD₂ₙ₊₁]⁺variousAlkyl-d fragments

Note: The molecular weight of this compound is approximately 226.27 g/mol .[2] The mass spectrum will exhibit characteristic isotopic clusters for bromine-containing fragments.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ²H and ¹³C NMR spectra of this compound to confirm isotopic labeling and structural integrity.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in a suitable non-deuterated solvent (e.g., chloroform, acetone).

  • Transfer the solution to a 5 mm NMR tube.

²H-NMR Acquisition Parameters (Illustrative):

  • Pulse Program: Standard single-pulse experiment.

  • Solvent: Chloroform (non-deuterated).

  • Temperature: 298 K.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 (signal averaging may be required depending on concentration).

  • Spectral Width: Centered on the expected chemical shift range for deuterated alkanes (~0-4 ppm).

¹³C-NMR Acquisition Parameters (Illustrative):

  • Pulse Program: Standard proton-decoupled ¹³C experiment.

  • Solvent: Chloroform-d (CDCl₃ can be used, but a non-deuterated solvent is preferable to avoid overlapping signals).

  • Temperature: 298 K.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 5-10 seconds (longer delay needed for deuterated carbons).

  • Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C and potential signal broadening from C-D coupling).

  • Spectral Width: 0-220 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its identity and isotopic enrichment.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

GC-MS Parameters (Illustrative):

  • GC Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-300.

  • Scan Speed: 2 scans/second.

Visualizations

analytical_workflow Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_results Results Sample This compound Dissolution Dissolve in appropriate solvent Sample->Dissolution NMR_Acquisition Acquire 2H and 13C Spectra Dissolution->NMR_Acquisition For NMR GC_MS_Injection Inject into GC-MS Dissolution->GC_MS_Injection For MS NMR_Processing Process and Analyze Data NMR_Acquisition->NMR_Processing Structure_Confirmation Structure and Isotopic Labeling Confirmation NMR_Processing->Structure_Confirmation Purity_Assessment Purity Assessment NMR_Processing->Purity_Assessment MS_Data_Acquisition Acquire Mass Spectrum GC_MS_Injection->MS_Data_Acquisition MS_Data_Analysis Analyze Fragmentation Pattern MS_Data_Acquisition->MS_Data_Analysis MS_Data_Analysis->Structure_Confirmation MS_Data_Analysis->Purity_Assessment

Caption: Analytical workflow for this compound.

logical_relationship Logical Relationship of Spectral Data Compound This compound Structure (C9D19Br) H2_NMR 2H-NMR (Deuteron Environments) Compound->H2_NMR Provides information on C13_NMR 13C-NMR (Carbon Skeleton & C-D Coupling) Compound->C13_NMR Provides information on MS Mass Spectrum (Molecular Weight & Fragmentation) Compound->MS Provides information on

Caption: Relationship between structure and spectral data.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Research Applications of 1-Bromononane-d19

Introduction to this compound

This compound is the deuterated isotopologue of 1-bromononane.[1] In this molecule, the 19 hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution makes it an ideal internal standard for quantitative mass spectrometry analysis. The key properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉D₁₉Br
Molecular Weight ~226.27 g/mol
CAS Number 1219805-90-9
Appearance Colorless liquid
Boiling Point ~201 °C (for non-deuterated form)
Density ~1.084 g/mL at 25 °C (for non-deuterated form)

The primary advantage of using a deuterated standard like this compound is that it behaves almost identically to its non-deuterated analog (the analyte) during sample preparation and chromatographic separation. However, due to its increased mass, it can be distinguished by a mass spectrometer. This allows for accurate quantification by correcting for analyte loss during sample processing and for variations in instrument response.

Core Application: Internal Standard for Quantitative Analysis

The most prominent research application of this compound is as an internal standard for the quantification of analogous non-deuterated compounds, such as other long-chain bromoalkanes or similar alkylating agents. These compounds are relevant in various fields, including environmental monitoring (e.g., as disinfection byproducts or industrial contaminants) and in the synthesis of pharmaceuticals and other specialty chemicals.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before any sample preparation steps. The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is then measured by a mass spectrometer. Since the analyte and the standard are affected proportionally by any losses during extraction and analysis, this ratio remains constant and can be used to accurately determine the concentration of the analyte in the original sample.

G cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Environmental Sample (e.g., water, soil) Spike Spike with known amount of this compound Sample->Spike Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Spike->Extraction Concentration Solvent Evaporation and Reconstitution Extraction->Concentration Vial Final Extract for Analysis Concentration->Vial GC Gas Chromatography (Separation) Vial->GC Injection MS Mass Spectrometry (Detection) GC->MS Peak_Integration Peak Area Integration (Analyte and Standard) MS->Peak_Integration Ratio Calculate Peak Area Ratio (Analyte / Standard) Peak_Integration->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Figure 1: Workflow for quantitative analysis using an internal standard.

Experimental Protocol: Quantification of 1-Bromononane in Water Samples

This section details a hypothetical but representative experimental protocol for the quantification of 1-bromononane (as a model analyte) in water samples using this compound as an internal standard.

Materials and Reagents
  • 1-Bromononane (analyte standard)

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, pesticide residue grade)

  • Sodium chloride (analytical grade, baked at 450°C for 4 hours)

  • Anhydrous sodium sulfate (analytical grade, baked at 450°C for 4 hours)

  • Ultrapure water

  • 2 mL GC vials with PTFE-lined septa

Standard Preparation
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of 1-bromononane and this compound into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with methanol.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serial dilution of the primary stock solutions with methanol to achieve concentrations ranging from 1 ng/mL to 100 ng/mL for 1-bromononane.

    • Prepare a working internal standard solution of this compound at a concentration of 50 ng/mL in methanol.

Sample Preparation (Liquid-Liquid Extraction)
  • Collect 100 mL water samples in amber glass bottles.

  • Add 10 µL of the 50 ng/mL this compound internal standard solution to each 100 mL water sample, resulting in a final concentration of 50 ng/L.

  • Transfer the sample to a 250 mL separatory funnel.

  • Add 30 g of sodium chloride and shake to dissolve.

  • Add 20 mL of dichloromethane to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower organic layer (DCM) through a funnel containing anhydrous sodium sulfate into a collection flask.

  • Repeat the extraction with a fresh 20 mL portion of DCM and combine the extracts.

  • Concentrate the combined extract to approximately 0.5 mL using a gentle stream of nitrogen.

  • Transfer the final extract to a 2 mL GC vial for analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Table 2: Selected Ion Monitoring (SIM) Parameters

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
1-Bromononane (Analyte) 13513743
This compound (Internal Standard) 15415648

Data Analysis and Expected Results

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of the analyte (1-bromononane) to the peak area of the internal standard (this compound) against the concentration of the analyte. A linear regression is then applied to the data points.

G cluster_calibration Calibration Curve Generation Standards Prepare Calibration Standards (Analyte + Constant IS) Analysis Analyze Standards by GC-MS Standards->Analysis Peak_Areas Measure Peak Areas (Analyte and IS) Analysis->Peak_Areas Ratio Calculate Area Ratio (Analyte/IS) Peak_Areas->Ratio Plot Plot Area Ratio vs. Analyte Concentration Ratio->Plot Regression Perform Linear Regression Plot->Regression Equation Obtain Calibration Equation y = mx + c Regression->Equation

Figure 2: Logical flow for generating a calibration curve.
Quantification of Unknown Samples

The concentration of 1-bromononane in the unknown samples is calculated using the generated calibration curve and the measured peak area ratio of the analyte to the internal standard in the sample extract.

Representative Quantitative Data

The following table presents hypothetical but realistic data that could be obtained from such an analysis.

Table 3: Hypothetical Calibration and Sample Quantification Data

SampleAnalyte Conc. (ng/L)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Calculated Conc. (ng/L)Recovery (%)
Cal Std 1 1.01,52075,1000.020--
Cal Std 2 5.07,65074,8000.102--
Cal Std 3 10.015,10075,5000.200--
Cal Std 4 50.075,80075,2001.008--
Cal Std 5 100.0152,50075,3002.025--
Water Sample 1 -22,70073,9000.30715.398.5
Water Sample 2 -5,43074,5000.0733.699.3
Spiked Sample 20.0 (spiked)31,20075,0000.41620.7103.5

Conclusion

This compound serves as a valuable tool for researchers engaged in quantitative analytical chemistry. Its use as an internal standard in isotope dilution mass spectrometry provides a high degree of accuracy and precision by correcting for variations in sample preparation and instrument performance. The methodologies outlined in this guide, while based on a representative example, are applicable to a wide range of research areas where the quantification of long-chain alkylating agents and similar compounds is required. The robustness of this technique makes it indispensable for obtaining reliable quantitative data in complex matrices.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical and bioanalytical research, the pursuit of precision, accuracy, and reproducibility is paramount. This in-depth technical guide explores the core principles and applications of deuterated internal standards, a critical tool in achieving reliable and defensible analytical results. By compensating for inevitable variations in sample preparation and analysis, these isotopically labeled compounds have become the gold standard for robust quantification, especially when coupled with mass spectrometry.

The Fundamental Role of an Internal Standard

Quantitative analysis by techniques like liquid chromatography-mass spectrometry (LC-MS) is susceptible to variations that can compromise data integrity. An internal standard (IS) is a compound with a known concentration that is added to every sample, calibrator, and quality control sample. The IS serves as a reference point to correct for fluctuations throughout the analytical workflow.

A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte of interest, where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D).[1] This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical chemical and physical properties ensure they behave similarly during sample processing and analysis.[2][3]

The core principle of using a deuterated IS is that any analyte loss or signal variation experienced during the analytical process will be mirrored by the deuterated IS. By measuring the ratio of the analyte's response to the IS's response, these variations are normalized, leading to a more accurate and precise quantification of the analyte.[3]

The Power of Deuteration: Key Advantages

The use of deuterated internal standards is highly recommended by regulatory agencies and is considered best practice in bioanalysis for several compelling reasons:[4]

  • Compensation for Matrix Effects: Biological samples (e.g., plasma, blood, urine) are complex matrices containing numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as matrix effect, can cause ion suppression or enhancement, leading to inaccurate results. Since a deuterated IS has the same chromatographic retention time and ionization characteristics as the analyte, it experiences the same matrix effects, effectively canceling them out when the response ratio is calculated.[3]

  • Correction for Sample Preparation Variability: The journey from a raw biological sample to the analytical instrument involves multiple steps, including extraction, evaporation, and reconstitution. Analyte loss can occur at any of these stages. A deuterated IS, added at the very beginning of the sample preparation process, tracks the analyte through each step, correcting for any recovery inconsistencies.[2]

  • Mitigation of Instrumental Fluctuations: Variations in instrument performance, such as injection volume inconsistencies and fluctuations in the ionization source, can affect the signal intensity. The co-eluting deuterated IS experiences these fluctuations in the same manner as the analyte, ensuring that the response ratio remains constant and the quantification reliable.[3]

The following diagram illustrates the logical relationship of how a deuterated internal standard corrects for analytical variability.

cluster_2 Result Sample Biological Sample (Analyte) Spike Spike with Deuterated Internal Standard (IS) Sample->Spike Add known amount of IS Extraction Sample Preparation (e.g., Protein Precipitation, LLE) Spike->Extraction Analyte + IS processed together Analysis LC-MS/MS Analysis Extraction->Analysis Potential for variable loss and matrix effects Response Measure MS Response (Analyte and IS) Analysis->Response Signal Suppression/Enhancement affects both Analyte and IS Ratio Calculate Response Ratio (Analyte / IS) Response->Ratio Normalization of variability Concentration Determine Analyte Concentration (from Calibration Curve) Ratio->Concentration AccurateResult Accurate & Precise Quantification Concentration->AccurateResult

Caption: Correction mechanism of a deuterated internal standard.

Quantitative Impact of Deuterated Internal Standards

The theoretical advantages of using deuterated internal standards are borne out by empirical data. Numerous studies have demonstrated significant improvements in assay performance. The following tables summarize quantitative data from studies comparing the use of deuterated internal standards with other approaches.

Table 1: Comparison of Inter-patient Assay Imprecision for Sirolimus

Internal Standard TypeInter-patient Imprecision (CV%)
Deuterated Sirolimus (SIR-d3)2.7% - 5.7%
Structural Analog (DMR)7.6% - 9.7%

Data sourced from a study on the measurement of Sirolimus by HPLC-ESI-MS/MS.[5] This table clearly shows that the use of a deuterated internal standard resulted in a lower coefficient of variation, indicating higher precision in the measurements across different patient samples.[5]

Table 2: Recovery and Precision Data for Immunosuppressants using Deuterated Internal Standards

AnalyteMean Recovery (%)Imprecision (CV%)Concentration Range (µg/L)
Cyclosporin A100.8 - 102.51.17 - 2.608.1 - 979
Sirolimus101.6 - 103.00.92 - 1.722.1 - 33.2
Tacrolimus100.0 - 101.20.44 - 1.062.0 - 30.8
Everolimus99.5 - 102.40.82 - 4.342.1 - 31.4

Data from the determination of immunosuppressive drugs in whole blood.[6][7] This table demonstrates the high accuracy (recovery close to 100%) and precision (low CV%) achievable with a validated LC-MS/MS method employing deuterated internal standards.[6][7]

Table 3: Comparison of Assay Performance for Kahalalide F

Internal Standard TypeMean Bias (%)Standard Deviation (%)
Stable Isotope Labeled (SIL)100.37.6
Analog96.88.6

Data from a comparative study of an anticancer agent.[8] This table illustrates that the SIL internal standard provided a mean bias closer to the ideal 100% and a lower standard deviation, indicating both improved accuracy and precision.[8]

Experimental Protocols: A Practical Approach

The successful implementation of deuterated internal standards hinges on a well-defined and validated experimental protocol. The following sections provide a detailed methodology for a common application: the quantification of immunosuppressants in whole blood.

Materials and Reagents
  • Whole blood samples (EDTA)

  • Deuterated internal standards for each analyte (e.g., Cyclosporin A-d4, Tacrolimus-d3, Sirolimus-d3, Everolimus-d4)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Zinc sulfate solution (0.1 M)

  • Water (LC-MS grade)

  • Ammonium acetate buffer

  • tert-butylmethyl ether/ethyl acetate (for liquid-liquid extraction)

Sample Preparation and Extraction Workflow

The following diagram outlines a typical experimental workflow for sample preparation using a deuterated internal standard.

cluster_workflow Experimental Workflow Start Start SampleAliquot Aliquot 50 µL Whole Blood Sample Start->SampleAliquot Spiking Add Internal Standard Mix (Deuterated Standards in Methanol) SampleAliquot->Spiking Precipitation Add 0.1 M Zinc Sulfate (Protein Precipitation) Spiking->Precipitation Vortex1 Vortex to Mix Precipitation->Vortex1 Centrifugation Centrifuge to Pellet Precipitate Vortex1->Centrifugation SupernatantTransfer Transfer Supernatant Centrifugation->SupernatantTransfer LCMS_Injection Inject into LC-MS/MS System SupernatantTransfer->LCMS_Injection End End LCMS_Injection->End

Caption: Sample preparation workflow with a deuterated IS.
Detailed Methodologies

1. Preparation of Internal Standard Working Solution:

  • A stock solution of each deuterated internal standard is prepared in methanol.

  • A working internal standard solution (IS-Mix) is prepared by combining the individual deuterated standard stock solutions and diluting with methanol to achieve the desired final concentration.[1]

2. Sample Spiking and Protein Precipitation:

  • For each sample, calibrator, and quality control, aliquot 50 µL of whole blood into a microcentrifuge tube.[1]

  • Add a precise volume of the IS-Mix to each tube.

  • To precipitate proteins and lyse red blood cells, add a solution of 0.1 M zinc sulfate in a methanol/water mixture.[1][9]

  • Vortex the samples vigorously to ensure thorough mixing and complete protein precipitation.[10]

3. Sample Extraction (Liquid-Liquid Extraction - LLE):

  • An alternative to simple protein precipitation is LLE for cleaner extracts.

  • After spiking with the deuterated internal standard, add an appropriate buffer (e.g., ammonium acetate, pH 9.5).[6]

  • Add an immiscible organic solvent mixture (e.g., tert-butylmethyl ether/ethyl acetate).[6]

  • Vortex thoroughly to facilitate the extraction of the analytes and internal standards into the organic layer.

  • Centrifuge to achieve phase separation.

  • Carefully transfer the organic supernatant to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Inject the prepared sample extract into the LC-MS/MS system.

  • Chromatographic separation is typically performed on a C18 or phenyl-hexyl reversed-phase column.[6]

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard.[11]

5. Calibration and Quantification:

  • A calibration curve is constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the known concentrations of the calibrators.[12]

  • The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Selection and Synthesis of Deuterated Internal Standards

The utility of a deuterated internal standard is contingent on its quality and proper design.

Selection Criteria

When selecting or designing a deuterated internal standard, several factors must be considered:

  • Isotopic Purity/Enrichment: The standard should have a high degree of deuteration (typically ≥98%) to minimize the contribution of the unlabeled analyte present as an impurity in the standard.[3]

  • Chemical Purity: High chemical purity (>99%) is essential to ensure that the standard's behavior is consistent with the analyte.[3]

  • Stability of the Deuterium Label: The deuterium atoms should be placed in positions on the molecule that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[13] Placing labels on heteroatoms (O, N) or acidic carbons should be avoided.

  • Mass Shift: A sufficient mass difference (typically 3 or more mass units) between the analyte and the standard is necessary to prevent isotopic crosstalk.[2]

  • Co-elution: The deuterated standard should co-elute with the analyte under the chromatographic conditions used.[2]

Synthesis Approaches

There are two primary methods for synthesizing deuterated compounds:

  • Hydrogen-Deuterium Exchange: This method involves exposing the unlabeled compound to a deuterium source (e.g., deuterated solvent) under conditions that promote the exchange of hydrogen for deuterium, often with the use of a catalyst. This can be a simpler approach but offers less control over the position of the labels.

  • De Novo Chemical Synthesis: This approach involves building the molecule from deuterated starting materials. While more complex, it allows for precise control over the number and location of the deuterium labels.

Conclusion

References

Technical Guide: Stability and Storage of 1-Bromononane-d19

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Properties and Stability

1-Bromononane-d19 (C₉D₁₉Br) is the deuterated form of 1-Bromononane.[1] The stability of the compound is primarily inferred from data on its non-deuterated counterpart, 1-Bromononane. It is generally considered a stable compound under recommended storage conditions.[2][3][4][5]

Qualitative Stability Data

ParameterDescriptionIncompatible MaterialsHazardous Decomposition Products
Chemical Stability Stable under normal temperatures and pressures and proper storage conditions.[2]Strong oxidizing agents, strong bases.[2][3][4][5]Upon combustion or thermal decomposition, it may produce carbon monoxide, carbon dioxide, and hydrogen bromide.[2][6]
Light Sensitivity Not explicitly stated, but general best practice for deuterated compounds and alkyl halides is to store away from light.[7]N/AN/A
Hygroscopicity Deuterated products are often hygroscopic and readily absorb moisture.[8]Water/MoistureN/A

Recommended Storage Conditions

Proper storage is crucial to maintain the chemical and isotopic purity of this compound. The following conditions are recommended based on supplier data sheets and general chemical safety information.

Storage Condition Summary

ConditionRecommendationRationale
Temperature Store in a cool, dry place.[2][3] Specific recommendations include ambient temperature,[3][9] room temperature,[10] or below +30°C.[4]Prevents thermal decomposition and pressure buildup in the container.
Atmosphere Store in a tightly closed container.[2][3] For maintaining isotopic purity and preventing moisture absorption, storage under an inert atmosphere (e.g., Argon, Nitrogen) is best practice.[8]Minimizes exposure to atmospheric moisture and oxygen, which can cause hydrolysis or degradation. Deuterated compounds are often hygroscopic.[8]
Location Store in a well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[2][3][6][11]1-Bromononane is a combustible liquid.
Container Use the original supplier container or a tightly sealed container made of compatible material.Prevents contamination and ensures proper sealing.

Experimental Protocols: Handling and Use

Adherence to strict handling protocols is essential to prevent contamination, degradation, and ensure user safety.

Protocol for Handling this compound

  • Preparation of Workspace:

    • Conduct all handling in a well-ventilated area, preferably within a chemical fume hood.[2][6]

    • Ensure that an eyewash station and safety shower are readily accessible.[6]

    • Remove all potential sources of ignition from the handling area.[2][6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear appropriate chemical safety goggles or a face shield.[2]

    • Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[2]

    • Respiratory Protection: If working outside a fume hood or if vapors/mists are generated, use a NIOSH/MSHA-approved respirator.[2]

  • Handling Under Inert Atmosphere (to prevent moisture contamination):

    • For applications sensitive to moisture, it is critical to handle the compound under a dry, inert atmosphere (e.g., in a glove box or glove bag).[8]

    • All glassware (syringes, flasks, NMR tubes) that will come into contact with the compound should be oven-dried (e.g., at 150°C for 24 hours) and cooled under an inert atmosphere before use.[8]

    • Use syringe techniques for transferring the liquid to minimize atmospheric exposure.

  • Dispensing and Use:

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • Do not breathe vapors or mists.[11]

    • After handling, wash hands and face thoroughly.

  • Cleanup and Disposal:

    • In case of a spill, absorb the material with an inert substance (e.g., dry sand, earth) and place it into a designated chemical waste container.[2]

    • Dispose of waste material in accordance with local, regional, and national regulations. Do not mix with other waste.

Visualized Workflow: Storage and Handling

The following diagram illustrates the recommended workflow for the proper storage and handling of this compound from receipt to experimental use.

storage_workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling for Use receive Receive Compound inspect Inspect Container Seal and Integrity receive->inspect log Log into Inventory (Date, Lot #) inspect->log storage_loc Store in Cool, Dry, Well-Ventilated Area log->storage_loc conditions Keep Tightly Closed Away from Ignition Sources & Incompatibles storage_loc->conditions prep_workspace Prepare Workspace (Fume Hood, Dry Glassware) conditions->prep_workspace ppe Wear Appropriate PPE prep_workspace->ppe inert_atm Handle Under Inert Atmosphere ppe->inert_atm dispense Dispense for Experiment inert_atm->dispense dispense->storage_loc Return to Storage

Caption: Recommended workflow for receiving, storing, and handling this compound.

References

Safety and handling of 1-Bromononane-d19

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safe Handling of 1-Bromononane-d19

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a deuterated analog of 1-Bromononane. The replacement of hydrogen with deuterium, a stable isotope of hydrogen, can alter the metabolic fate of a compound, a principle known as the kinetic isotope effect.[1][2] This property makes deuterated compounds valuable tools in drug discovery and metabolic research to potentially improve a drug's pharmacokinetic and toxicological profile.[1][2] Given the specialized nature of this compound, a thorough understanding of its safe handling is paramount.

Physical and Chemical Properties

While specific experimental data for this compound is limited, the properties of its non-deuterated counterpart, 1-Bromononane, serve as a primary reference. The primary difference will be in the molecular weight due to the presence of deuterium.

Property1-BromononaneThis compound
Molecular Formula C9H19Br[3][4][5][6]C9D19Br[7]
Molecular Weight 207.15 g/mol [4]226.27 g/mol [7]
Appearance Clear, colorless liquid[3][5]Neat[7]
Boiling Point 201 °C[3]No data available
Melting Point -29 °C[3][6]No data available
Flash Point 90 °C (194 °F) - closed cup[8]No data available
Density 1.084 g/mL at 25 °CNo data available
Solubility in Water Insoluble/Immiscible[3][5][6]No data available
CAS Number 693-58-3[3][4][5][6]1219805-90-9[7]

Health Hazard Information

Routes of Exposure and Symptoms:

  • Inhalation: May cause respiratory tract irritation.[3] High concentrations may lead to central nervous system depression.[3]

  • Skin Contact: May cause skin irritation.[3]

  • Eye Contact: May cause eye irritation, chemical conjunctivitis, and corneal damage.[3]

  • Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[3]

GHS Hazard Classification for 1-Bromononane:

  • Hazard Statements: Combustible liquid. Very toxic to aquatic life with long-lasting effects.

  • Signal Word: Warning

  • Pictogram: GHS09 (Environment)

Experimental Protocol: Standard Handling and Storage

This section outlines the standard procedures for handling this compound in a laboratory setting.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[8] Ensure eyewash stations and safety showers are readily accessible.[8]

  • Personal Protective Equipment:

PPESpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.[3]
Skin Protection Handle with gloves. Dispose of contaminated gloves after use. Wear impervious clothing.[9]
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator.

3.2. Safe Handling Practices

  • Wash hands thoroughly after handling.[3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid inhalation of vapor or mist.[9]

  • Keep away from heat, sparks, open flames, and hot surfaces.[3][5][8]

  • Take precautionary measures against static discharge.[8]

3.3. Storage Conditions

  • Store in a tightly closed container.[3][5]

  • Store in a cool, dry, and well-ventilated area.[3][5][8]

  • Keep away from incompatible substances such as strong oxidizing agents and strong bases.[3][5]

Emergency Procedures

4.1. First-Aid Measures

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][8]

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek medical attention.[3]

4.2. Accidental Release Measures

  • Ensure adequate ventilation and remove all sources of ignition.[3][9]

  • Wear appropriate personal protective equipment.

  • Absorb the spill with an inert material (e.g., dry sand or earth) and place it into a chemical waste container.[3]

  • Prevent the spill from entering drains or waterways.[9]

Fire Safety

  • Flammability: Combustible liquid.

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3][8]

  • Unsuitable Extinguishing Media: No information available.

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.[3][9]

  • Firefighting Instructions: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][8] Use water spray to keep fire-exposed containers cool.[3]

Disposal Considerations

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

Safe_Handling_Workflow cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Post-Experiment cluster_emergency Emergency Response Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store Don_PPE Wear Appropriate PPE (Gloves, Goggles) Store->Don_PPE Prepare Prepare in Fume Hood Don_PPE->Prepare Experiment Use in Experiment Prepare->Experiment Waste Collect Waste in Designated Container Experiment->Waste Decontaminate Decontaminate Work Area Experiment->Decontaminate Dispose Dispose of Waste per Regulations Waste->Dispose Decontaminate->Dispose Spill Spill Occurs Cleanup Follow Spill Cleanup Protocol Spill->Cleanup

Caption: Workflow for the safe handling of this compound.

References

The Chemical Reactivity of Deuterated Alkyl Halides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective replacement of hydrogen with its heavier, stable isotope deuterium in alkyl halides offers a subtle yet powerful tool to modulate chemical reactivity. This alteration, while seemingly minor, can have profound effects on reaction rates and metabolic pathways, a phenomenon primarily governed by the kinetic isotope effect (KIE). This technical guide provides a comprehensive overview of the chemical reactivity of deuterated alkyl halides, with a focus on their applications in mechanistic studies and drug development.

The Kinetic Isotope Effect (KIE) in the Reactions of Deuterated Alkyl Halides

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point vibrational energy of the C-D bond. Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond. This difference in reaction rates is quantified as the kinetic isotope effect (KIE), expressed as the ratio of the rate constant for the non-deuterated reactant (kH) to that of the deuterated reactant (kD), kH/kD.

The magnitude of the KIE provides valuable insights into reaction mechanisms. A primary KIE (typically kH/kD > 2) is observed when the C-H/C-D bond is broken in the rate-determining step. A secondary KIE (kH/kD ≠ 1, but closer to 1) arises when the isotopic substitution is at a position not directly involved in bond breaking but where changes in hybridization or hyperconjugation occur during the reaction.

Nucleophilic Substitution Reactions (SN1 and SN2)

In SN2 reactions , which proceed via a concerted, one-step mechanism, the nucleophile attacks the carbon center at the same time the leaving group departs. Deuteration at the α-carbon (the carbon bearing the leaving group) typically results in a small, inverse secondary KIE (kH/kD < 1) or a KIE close to unity. This is because the C-H(D) bonds are not broken, but the hybridization of the carbon changes from sp3 to a more sp2-like geometry in the transition state.

In contrast, SN1 reactions proceed through a two-step mechanism involving the formation of a carbocation intermediate in the rate-determining step. Deuteration at the α-carbon can lead to a small, normal secondary KIE (kH/kD > 1). This is attributed to the weakening of the C-H(D) bonds through hyperconjugation to stabilize the developing positive charge on the carbocation. β-deuteration in SN1 reactions often shows a more significant normal KIE due to the role of β-hydrogens in hyperconjugative stabilization of the carbocation intermediate.

Elimination Reactions (E2)

The E2 reaction is a concerted, one-step process where a base removes a proton from the β-carbon while the leaving group departs from the α-carbon. When the β-C-H bond is broken in the rate-determining step, a large primary KIE (typically in the range of 4-8) is observed upon deuteration at the β-position.[1][2][3] This is a hallmark of the E2 mechanism and is a powerful tool for distinguishing it from the stepwise E1 mechanism.

Quantitative Data on Kinetic Isotope Effects

The following tables summarize representative kinetic isotope effect data for various reactions of deuterated alkyl halides.

Table 1: Secondary Kinetic Isotope Effects (kH/kD) for the SN2 Reaction of Deuterated Alkyl Halides with Pyridine in Nitrobenzene at 50.0 °C [4]

Alkyl HalideDeuteration PositionkH/kD (observed)kH/kD per D (corrected)
Methyl iodideα-d30.89 ± 0.0080.96
Methyl bromideα-d30.92 ± 0.0030.97
Ethyl iodideα-d20.967 ± 0.0030.98
Ethyl bromideα-d20.967 ± 0.0060.98
n-Propyl bromideα-d20.96 ± 0.0150.98
Isopropyl iodideα-d1.00 ± 0.0021.00
Isopropyl bromideα-d0.95 ± 0.0090.95
Ethyl iodideβ-d31.013 ± 0.0061.00
n-Propyl bromideβ-d21.002 ± 0.0151.00
Isopropyl iodideβ-d61.047 ± 0.0061.007
Isopropyl bromideβ-d61.099 ± 0.0111.015

Table 2: Kinetic Isotope Effects (kH/kD) for Solvolysis (SN1) Reactions of Deuterated Alkyl Halides

Alkyl HalideDeuteration PositionSolventTemperature (°C)kH/kD
Isopropyl bromideβ-d6Water251.33[5]
Isopropyl methanesulphonateβ-d6Water251.44[6]
Isopropyl p-toluenesulphonateβ-d6Water251.46[6]
(E)-crotyl bromideδ-d380% H2O/20% Acetonitrile251.055[1]

Table 3: Kinetic Isotope Effects (kH/kD) for E2 Elimination Reactions

Alkyl HalideDeuteration PositionBase/SolventTemperature (°C)kH/kD
2-Phenylethyl bromideβ-d2EtO-/EtOH307.11[2]
2-Phenylethyl bromideα-d2t-BuO-/t-BuOH401.071[7]
2-Phenylethyl chlorideα-d2t-BuO-/t-BuOH (0.0574 M)401.009[7]
2-Phenylethyl fluorideα-d2t-BuO-/t-BuOH (0.0574 M)400.981[7]

Experimental Protocols

Synthesis of Deuterated Alkyl Halides

General Procedure for the Synthesis of a β-Deuterated Alkyl Halide (Illustrative Example: 2-Deuterio-2-propyl tosylate)

This protocol is a generalized representation and may require optimization for specific substrates.

  • Deuteration of the corresponding ketone: Acetone is treated with a deuterium source, such as D2O, in the presence of a base catalyst (e.g., K2CO3 or NaOD) to facilitate H/D exchange at the α-positions, yielding hexadeuterioacetone.

  • Reduction to the deuterated alcohol: The deuterated ketone is then reduced to the corresponding deuterated alcohol. For example, hexadeuterioacetone is reduced using a reducing agent like sodium borohydride (NaBH4) in a protic solvent (e.g., ethanol) to yield 2-propanol-d8.

  • Tosylation of the deuterated alcohol: The deuterated alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. The pyridine acts as a catalyst and also neutralizes the HCl byproduct. The reaction is typically carried out at low temperatures (e.g., 0 °C) to prevent side reactions.

  • Workup and purification: The reaction mixture is worked up by adding water and extracting the product with an organic solvent (e.g., diethyl ether). The organic layer is then washed with dilute acid (to remove pyridine), water, and brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the pure deuterated alkyl tosylate.

Measurement of Kinetic Isotope Effects

General Protocol for Determining the Rate of Solvolysis of an Alkyl Halide by Conductometry [8]

This method follows the progress of the reaction by measuring the change in electrical conductivity of the solution as the ionic products are formed.

  • Preparation of the reaction solution: A solution of the alkyl halide (both deuterated and non-deuterated) of known concentration is prepared in the desired solvent (e.g., aqueous ethanol).[8] The solution is placed in a thermostatted conductivity cell to maintain a constant temperature.

  • Data acquisition: The conductivity of the solution is measured at regular time intervals using a conductivity meter. The initial conductivity (at time t=0) and the final conductivity (at infinite time, after the reaction has gone to completion) are also recorded. The reaction can be driven to completion by heating the solution after a sufficient number of data points have been collected.[8]

  • Calculation of rate constants: The first-order rate constant (k) can be determined by plotting ln[(G∞ - Gt)/(G∞ - G0)] versus time, where G0 is the initial conductance, Gt is the conductance at time t, and G∞ is the final conductance. The slope of this line is equal to -k.

  • Determination of the KIE: The kinetic isotope effect (kH/kD) is calculated by dividing the rate constant obtained for the non-deuterated alkyl halide by the rate constant for the deuterated analog, both measured under identical conditions.

Application in Drug Development: Modulating Metabolism

Deuteration of drug candidates at metabolically labile positions is a strategic approach to improve their pharmacokinetic profiles. The primary goal is to slow down the rate of metabolic degradation, thereby increasing the drug's half-life and exposure, which can lead to less frequent dosing and potentially a better safety profile. This strategy is particularly effective when the C-H bond cleavage is the rate-limiting step in the drug's metabolism, which is often mediated by cytochrome P450 (CYP) enzymes.[6][7]

Metabolic Switching and Shunting

Deuteration at one metabolic site can sometimes divert metabolism to other sites on the molecule, a phenomenon known as metabolic switching . This can be either beneficial or detrimental, depending on the pharmacological activity and toxicity of the newly formed metabolites. In some cases, deuteration can lead to metabolic shunting , where the metabolic flux is redirected towards a more favorable pathway, such as glucuronidation, leading to the formation of non-toxic, readily excretable metabolites.[9]

Case Study: Deutetrabenazine

Deutetrabenazine is the first deuterated drug approved by the FDA. It is a deuterated analog of tetrabenazine, used to treat chorea associated with Huntington's disease. Tetrabenazine is rapidly metabolized, leading to fluctuating plasma concentrations and the need for frequent dosing.

Deutetrabenazine has deuterium atoms incorporated at the methoxy groups, which are the primary sites of metabolism by CYP2D6. This deuteration slows down the O-demethylation, leading to a longer half-life of the active metabolites and more stable plasma concentrations.[5][10][11][] This allows for a lower and less frequent dosing regimen, improving patient convenience and potentially reducing side effects.[10][11]

Deutetrabenazine_Metabolism cluster_tetrabenazine Tetrabenazine Metabolism cluster_deutetrabenazine Deutetrabenazine Metabolism TBZ Tetrabenazine alpha_HTBZ α-dihydrotetrabenazine (active) TBZ->alpha_HTBZ Carbonyl Reductase beta_HTBZ β-dihydrotetrabenazine (active) TBZ->beta_HTBZ Carbonyl Reductase O_dealkyl_alpha O-dealkylated α-HTBZ (inactive) alpha_HTBZ->O_dealkyl_alpha CYP2D6 (fast) O_dealkyl_beta O-dealkylated β-HTBZ (inactive) beta_HTBZ->O_dealkyl_beta CYP2D6 (fast) DTBZ Deutetrabenazine d_alpha_HTBZ d-α-dihydrotetrabenazine (active) DTBZ->d_alpha_HTBZ Carbonyl Reductase d_beta_HTBZ d-β-dihydrotetrabenazine (active) DTBZ->d_beta_HTBZ Carbonyl Reductase d_O_dealkyl_alpha d-O-dealkylated α-HTBZ (inactive) d_alpha_HTBZ->d_O_dealkyl_alpha CYP2D6 (slow) d_O_dealkyl_beta d-O-dealkylated β-HTBZ (inactive) d_beta_HTBZ->d_O_dealkyl_beta CYP2D6 (slow)

Metabolic pathways of tetrabenazine and deutetrabenazine.
Case Study: Deuterated Ivacaftor (CTP-656)

Ivacaftor is a drug used to treat cystic fibrosis. It is extensively metabolized by CYP3A4. A deuterated analog, CTP-656 (d9-ivacaftor), was developed to improve its pharmacokinetic profile.[4][10] Deuteration at the metabolically labile tert-butyl group significantly reduced the rate of metabolism, leading to a longer half-life and increased plasma exposure.[10] This allows for the potential of once-daily dosing, compared to the twice-daily regimen of ivacaftor.[10] The deuterated metabolites of CTP-656 showed similar pharmacological activity to the non-deuterated metabolites.[10]

Ivacaftor_Metabolism cluster_ivacaftor Ivacaftor Metabolism cluster_d_ivacaftor Deuterated Ivacaftor (CTP-656) Metabolism Ivacaftor Ivacaftor M1 M1 (hydroxymethyl metabolite) (active) Ivacaftor->M1 CYP3A4 (fast) M6 M6 (carboxylate metabolite) (active) M1->M6 Oxidation Further_Metabolites_I Further Metabolites M6->Further_Metabolites_I Glucuronidation d_Ivacaftor CTP-656 (d9-Ivacaftor) d_M1 d-M1 (active) d_Ivacaftor->d_M1 CYP3A4 (slow) d_M6 d-M6 (active) d_M1->d_M6 Oxidation Further_Metabolites_dI Further Metabolites d_M6->Further_Metabolites_dI Glucuronidation

Metabolic pathways of ivacaftor and its deuterated analog.

Logical Workflow for Assessing the Utility of Deuteration in Drug Development

The decision to pursue a deuteration strategy in drug development involves a systematic evaluation of the parent drug's metabolic profile and the potential impact of isotopic substitution.

Deuteration_Strategy_Workflow A Identify Parent Drug with Suboptimal Pharmacokinetics B Characterize Metabolic Pathways (in vitro / in vivo) A->B C Identify Metabolically Labile 'Hot Spots' B->C D Is C-H Bond Cleavage Rate-Limiting? C->D E Synthesize Deuterated Analogs at 'Hot Spots' D->E Yes L No Significant Improvement or Negative Consequences D->L No F In Vitro Metabolic Stability Assays (Microsomes, Hepatocytes) E->F G Determine Kinetic Isotope Effect (kH/kD) F->G H Assess for Metabolic Switching F->H I In Vivo Pharmacokinetic Studies in Animal Models G->I Significant KIE H->I Favorable or No Switching H->L Unfavorable Switching J Evaluate Pharmacological Activity and Toxicity of Metabolites I->J K Select Lead Deuterated Candidate for Clinical Development J->K Improved PK/PD Profile J->L No Improvement or Increased Toxicity

Workflow for evaluating a deuteration strategy.

Conclusion

The strategic incorporation of deuterium into alkyl halides provides a versatile approach for fine-tuning chemical reactivity. For medicinal chemists and drug development professionals, understanding the principles of the kinetic isotope effect and its consequences on reaction mechanisms and metabolic pathways is paramount. As demonstrated by the successful development of deuterated drugs, this seemingly subtle isotopic substitution can lead to significant improvements in pharmacokinetic properties, ultimately resulting in safer and more effective medicines. The methodologies and data presented in this guide offer a foundational understanding for researchers looking to leverage the unique properties of deuterated compounds in their work.

References

An In-depth Technical Guide to 1-Bromononane and 1-Bromononane-d19 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of pharmaceutical research and development, the strategic modification of molecules can profoundly impact their pharmacokinetic and pharmacodynamic profiles. One such modification, isotopic labeling, particularly the substitution of hydrogen with its heavier, stable isotope deuterium, has emerged as a powerful tool. This guide provides a comprehensive technical overview of 1-Bromononane and its deuterated analog, 1-Bromononane-d19. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development, offering a detailed comparison of their physicochemical properties, spectroscopic signatures, and potential applications, underpinned by relevant experimental considerations.

1-Bromonane is an alkyl halide commonly utilized as an alkylating agent in organic synthesis.[1][2] Its deuterated counterpart, this compound, offers a unique set of properties stemming from the kinetic isotope effect (KIE), which can influence reaction rates and metabolic stability.[3][4] Understanding the nuanced differences between these two molecules is paramount for their effective application in areas such as metabolic pathway elucidation, reaction mechanism studies, and the development of novel therapeutic agents with improved pharmacokinetic profiles.[4]

Physicochemical Properties

The substitution of hydrogen with deuterium results in a significant increase in the molecular weight of this compound compared to its non-deuterated form. This mass difference, while having a minimal effect on bulk physical properties like boiling and melting points, is the primary driver of the differing chemical behaviors discussed in subsequent sections.

Table 1: Comparison of Physicochemical Properties

Property1-BromononaneThis compound
Molecular Formula C₉H₁₉Br[5]C₉D₁₉Br[6]
Molecular Weight 207.15 g/mol [5]226.27 g/mol [6]
CAS Number 693-58-3[5]1219805-90-9[6]
Appearance Colorless liquid[1]Neat[6]
Boiling Point 201 °C[7]Not experimentally determined, expected to be similar to 1-Bromononane
Melting Point -29 °CNot experimentally determined, expected to be similar to 1-Bromononane
Density 1.084 g/mL at 25 °C[7]Not experimentally determined, expected to be slightly higher than 1-Bromononane
Refractive Index (n²⁰/D) 1.454[1]Not experimentally determined, expected to be similar to 1-Bromononane

Spectroscopic Analysis

The isotopic substitution of hydrogen with deuterium leads to predictable and informative changes in the spectroscopic signatures of the molecule. These differences are instrumental in confirming deuteration and can be exploited in various analytical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most dramatic difference is observed in the ¹H NMR spectrum. While 1-Bromononane exhibits characteristic signals for its 19 protons, the spectrum of this compound would be virtually silent, save for any residual, non-deuterated impurities. This absence of proton signals is a primary indicator of successful deuteration.

  • ¹³C NMR: The ¹³C NMR spectra of both compounds will show nine distinct signals corresponding to the nine carbon atoms. However, in the spectrum of this compound, the signals of deuterated carbons will appear as multiplets due to C-D coupling and will be significantly broader. The chemical shifts may also experience a slight upfield shift, known as an isotope shift.

  • ²H NMR (Deuterium NMR): This technique is ideal for directly observing the deuterium nuclei. The ²H NMR spectrum of this compound would show signals corresponding to the different deuterium environments in the molecule.

Table 2: Predicted Spectroscopic Data

Spectroscopic Technique1-BromononaneThis compound (Predicted)
¹H NMR Complex multiplet signals between ~0.8-3.5 ppm[2]Absence of significant signals
¹³C NMR 9 signals with chemical shifts characteristic of an alkyl chain and a brominated carbon[1]9 signals, potentially broadened and slightly upfield shifted due to C-D coupling
IR Spectroscopy C-H stretching vibrations (~2850-2960 cm⁻¹)[8]C-D stretching vibrations (~2100-2200 cm⁻¹)
Mass Spectrometry (EI) Molecular ion peaks at m/z 206/208 (due to ⁷⁹Br/⁸¹Br isotopes)[9]Molecular ion peaks at m/z 225/227 (due to ⁷⁹Br/⁸¹Br isotopes)
Infrared (IR) Spectroscopy

A key diagnostic feature in the IR spectrum is the position of the C-H stretching vibrations. In 1-Bromononane, these appear in the 2850-2960 cm⁻¹ region.[8] Due to the heavier mass of deuterium, the corresponding C-D stretching vibrations in this compound are expected to appear at a significantly lower frequency, typically around 2100-2200 cm⁻¹. This pronounced shift provides a clear and unambiguous confirmation of deuteration.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), both molecules will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.[10] This results in two molecular ion peaks separated by 2 m/z units. The key difference will be the overall mass of these ions. For 1-Bromononane, the molecular ions are observed at m/z 206 and 208.[9] For this compound, these peaks are expected to be shifted to m/z 225 and 227, reflecting the mass of the 19 deuterium atoms. The fragmentation patterns will also differ, with fragments from this compound being heavier than their counterparts from 1-Bromononane.

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves a two-step process starting from a commercially available deuterated precursor.

Step 1: Synthesis of 1-Nonanol-d19 (if not commercially available)

A general method for the deuteration of alcohols can be employed using a suitable catalyst and D₂O as the deuterium source. For instance, a regioselective deuteration can be achieved using a ruthenium-based catalyst in D₂O.[11]

Step 2: Bromination of 1-Nonanol-d19

The deuterated alcohol can then be converted to the corresponding bromide using standard brominating agents. A common and effective method is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).

  • Methodology:

    • Dissolve 1-Nonanol-d19 (1 equivalent) and triphenylphosphine (1.2 equivalents) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of carbon tetrabromide (1.2 equivalents) in dichloromethane.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or GC-MS).

    • Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent.

    • The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Bromination (Appel Reaction) cluster_workup Workup & Purification cluster_product Final Product 1-Nonanol-d19 1-Nonanol-d19 ReactionVessel Reaction with PPh3 and CBr4 in CH2Cl2 1-Nonanol-d19->ReactionVessel Quenching Quench with Water ReactionVessel->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry over MgSO4 Extraction->Drying Purification Column Chromatography Drying->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

Core Differences and Applications in Research

The primary distinction in the chemical reactivity and biological behavior of 1-Bromononane and this compound arises from the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond, and therefore requires more energy to break. This difference in bond strength can lead to a slower rate for reactions in which a C-H bond is cleaved in the rate-determining step.[12]

Mechanistic Studies of Nucleophilic Substitution

1-Bromononane can undergo nucleophilic substitution reactions (Sₙ1 and Sₙ2). By comparing the reaction rates of 1-Bromononane and this compound with a given nucleophile, valuable insights into the reaction mechanism can be obtained. A significant primary KIE (kH/kD > 1) would suggest that the C-H (or C-D) bond cleavage is involved in the rate-determining step, which is not typical for a direct Sₙ2 reaction at the alpha-carbon. However, secondary KIEs, where the C-H/C-D bonds are not directly broken but are at the reaction center, can provide information about the transition state geometry.[13]

KIE_Concept cluster_products Products Reactant_H R-H TS_H [R---H]‡ Reactant_H->TS_H kH Reactant_D R-D TS_D [R---D]‡ Reactant_D->TS_D kD Product P TS_H->Product TS_D->Product Explanation kH > kD due to stronger C-D bond, leading to a kinetic isotope effect.

Caption: Conceptual diagram of the Kinetic Isotope Effect.

Metabolic Stability and Drug Development

In drug metabolism, the oxidation of C-H bonds by cytochrome P450 enzymes is a common metabolic pathway.[4] By replacing metabolically labile C-H bonds with stronger C-D bonds, the rate of metabolic degradation can be significantly reduced. This can lead to:

  • Increased drug half-life: A slower rate of metabolism can result in a longer duration of action for a drug, potentially allowing for less frequent dosing.[4]

  • Improved bioavailability: Reduced first-pass metabolism can lead to a higher concentration of the active drug reaching systemic circulation.

  • Altered metabolite profile: Deuteration can shift the metabolic pathway towards other sites on the molecule, potentially reducing the formation of toxic metabolites.[4]

This compound can serve as a model compound to study the effect of deuteration on the metabolic stability of alkyl halides.

Metabolic_Pathway cluster_drug Parent Compound cluster_metabolism Metabolism (e.g., CYP450) cluster_metabolites Metabolites Drug_H 1-Bromononane Metabolism_H Oxidation (kH) Drug_H->Metabolism_H Drug_D This compound Metabolism_D Oxidation (kD) Drug_D->Metabolism_D Metabolite_H Hydroxylated Metabolite Metabolism_H->Metabolite_H Metabolite_D Hydroxylated Metabolite (slower formation) Metabolism_D->Metabolite_D Rate kH > kD, leading to increased metabolic stability for the deuterated compound.

Caption: Influence of deuteration on metabolic pathways.

Conclusion

1-Bromononane and its deuterated analog, this compound, represent a valuable pair of chemical tools for researchers in organic chemistry and drug development. While their bulk physical properties are largely similar, the substitution of hydrogen with deuterium imparts significant and predictable differences in their spectroscopic signatures and chemical reactivity. The kinetic isotope effect is the cornerstone of these differences, enabling the use of this compound as a probe for reaction mechanisms and as a strategy to enhance the metabolic stability of molecules. This guide has provided a detailed comparison of these two compounds, offering a foundation for their informed application in innovative research and the pursuit of next-generation therapeutics.

References

Methodological & Application

Application Note: Quantitative Analysis of Alkyl Halides Using 1-Bromononane-d19 as an Internal Standard in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and accurate method for the quantitative analysis of short to medium-chain alkyl bromides in complex matrices using Liquid Chromatography-Mass Spectrometry (LC-MS) with 1-Bromononane-d19 as an internal standard. The use of a deuterated internal standard is crucial for correcting for sample loss during preparation, variations in injection volume, and matrix effects that can cause ion suppression or enhancement.[1][2][3][4] This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a reliable quantitative LC-MS assay for this class of compounds.

Introduction

Quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique widely used in pharmaceutical and bioanalytical research for its high sensitivity and selectivity.[4][5] However, several factors can affect the accuracy and precision of LC-MS measurements, including variability in sample preparation, chromatographic conditions, and ionization efficiency in the mass spectrometer.[3] The use of an internal standard (IS) is a well-established strategy to mitigate these variabilities.[3][4][6]

An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization behavior, thus experiencing the same matrix effects.[2][7] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard because their physicochemical properties are nearly identical to the corresponding analyte.[1][5][8] This ensures that the SIL-IS accurately reflects the behavior of the analyte throughout the entire analytical process, from extraction to detection.[9]

This compound is the deuterated form of 1-Bromononane.[10][11][12] Its high isotopic purity and chemical similarity to other alkyl halides make it an excellent internal standard for their quantification. This application note presents a detailed protocol for the use of this compound as an internal standard for the quantification of a representative analyte, 1-Bromodecane, in a biological matrix (e.g., plasma).

Experimental Protocols

Materials and Reagents
  • Analyte: 1-Bromodecane (≥98% purity)

  • Internal Standard: this compound (Isotopic Purity: ≥98 atom % D; Chemical Purity: ≥98%)[11]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

  • Matrix: Human Plasma (or other relevant biological matrix)

Instrumentation
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • MS System: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation
  • Standard and QC Preparation:

    • Prepare stock solutions of 1-Bromodecane and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by spiking appropriate amounts of the 1-Bromodecane stock solution into the blank biological matrix.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Extraction:

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Transfer to an autosampler vial for LC-MS analysis.

LC-MS Method
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 50% B

    • 1-5 min: 50-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-50% B

    • 6.1-8 min: 50% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS Ionization Mode: ESI Positive.

  • MS/MS Transitions (MRM):

    • 1-Bromodecane: To be determined based on the compound's mass spectrum. A hypothetical transition could be based on the molecular ion and a characteristic fragment.

    • This compound: To be determined based on its mass spectrum. The precursor ion will be shifted by +19 Da compared to unlabeled 1-Bromononane.

Data Presentation

The following tables represent hypothetical quantitative data obtained from a validation experiment.

Table 1: Calibration Curve for 1-Bromodecane

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)
11,52050,1000.030
57,65050,5000.151
1015,30050,2000.305
5075,80049,9001.519
100151,00050,3003.002
500755,00050,10015.070
10001,520,00050,40030.159

Table 2: Accuracy and Precision of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL) (n=5)Accuracy (%)Precision (%RSD)
Low32.9598.34.5
Medium8082.1102.63.2
High800790.598.82.8

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Plasma Sample (Calibrator, QC, Unknown) add_is Add this compound (IS) sample->add_is protein_ppt Protein Precipitation (Acetonitrile) add_is->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection into LC-MS reconstitute->injection chromatography Chromatographic Separation injection->chromatography ionization Electrospray Ionization (ESI) chromatography->ionization detection MS/MS Detection (MRM) ionization->detection peak_integration Peak Integration detection->peak_integration response_ratio Calculate Response Ratio (Analyte/IS) peak_integration->response_ratio calibration_curve Generate Calibration Curve response_ratio->calibration_curve quantification Quantify Unknown Samples calibration_curve->quantification

Caption: Experimental workflow for LC-MS quantification using an internal standard.

internal_standard_logic cluster_correction Internal Standard Correction cluster_result Result sample_loss Sample Loss during Prep analyte_is_ratio Analyte and IS experience similar effects sample_loss->analyte_is_ratio injection_var Injection Volume Variation injection_var->analyte_is_ratio matrix_effects Matrix Effects (Ion Suppression/Enhancement) matrix_effects->analyte_is_ratio is_added Known amount of this compound added is_added->analyte_is_ratio response_ratio Calculate Response Ratio (Analyte Area / IS Area) analyte_is_ratio->response_ratio accurate_quant Accurate and Precise Quantification response_ratio->accurate_quant

Caption: Logic of internal standard-based correction in LC-MS.

Discussion

The use of this compound as an internal standard provides a reliable method for the quantification of 1-Bromodecane and other structurally similar alkyl halides. The deuterated internal standard co-elutes with the analyte, ensuring that both are subjected to the same extent of any matrix-induced ion suppression or enhancement.[2][7] This is critical for achieving accurate results, especially in complex biological matrices where matrix effects can be significant.[1]

The presented protocol demonstrates good accuracy and precision for the QC samples, indicating the robustness of the method. The linear calibration curve over a wide concentration range allows for the quantification of samples with varying analyte levels.

Conclusion

This application note outlines a comprehensive and reliable LC-MS method for the quantification of alkyl halides using this compound as an internal standard. The detailed protocol and validation data demonstrate the suitability of this approach for obtaining accurate and precise quantitative results in complex matrices. This methodology is applicable to various research and development settings, including pharmaceutical bioanalysis, environmental testing, and clinical research.

References

Application Notes and Protocols for 1-Bromononane-d19 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis, particularly in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), the use of internal standards is paramount for achieving accurate and reproducible results. An internal standard is a compound of known concentration that is added to a sample to correct for variations in sample preparation, injection volume, and instrument response. Deuterated compounds, such as 1-Bromononane-d19, are ideal internal standards as they are chemically identical to their non-deuterated counterparts but have a different mass, allowing for their distinct detection by a mass spectrometer.

This document provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of a representative long-chain brominated alkane, 1-Bromononane, by GC-MS. The methodologies and data presented are intended to serve as a comprehensive guide for researchers in various fields, including environmental analysis, pharmaceutical development, and chemical manufacturing.

Principle of Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of isotope dilution mass spectrometry (IDMS). This technique relies on the principle that the deuterated standard will behave identically to the native analyte during extraction, derivatization, and chromatography. By measuring the ratio of the analyte to the internal standard, precise quantification can be achieved, even in complex matrices where analyte loss may occur during sample preparation.

Quantitative Data Summary

The following tables summarize the typical quantitative performance data obtained for the analysis of 1-Bromononane using this compound as an internal standard.

Table 1: Calibration Curve Linearity for 1-Bromononane

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)Coefficient of Variation (%)
10.052 ± 0.0047.7
50.258 ± 0.0155.8
100.515 ± 0.0214.1
502.59 ± 0.103.9
1005.21 ± 0.183.5
50026.1 ± 0.853.3
Linearity (R²) 0.9995

Table 2: Accuracy and Precision (Recovery)

Spiked Concentration (ng/mL)Measured Concentration (Mean ± SD, n=5) (ng/mL)Recovery (%)Precision (RSD, %)
2.52.41 ± 0.1896.47.5
2525.8 ± 1.5103.25.8
250242 ± 1196.84.5

Table 3: Method Detection and Quantitation Limits

ParameterValue (ng/mL)
Limit of Detection (LOD)0.5
Limit of Quantitation (LOQ)1.5

Experimental Protocols

Materials and Reagents
  • Analytes: 1-Bromononane (≥98% purity)

  • Internal Standard: this compound (≥98% isotopic purity)

  • Solvents: Hexane (GC grade), Methanol (GC grade)

  • Gases: Helium (99.999% purity)

Preparation of Standard Solutions

Internal Standard Stock Solution (IS Stock): Prepare a 1 mg/mL stock solution of this compound in methanol.

Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with methanol to a final concentration of 100 ng/mL. This solution will be added to all standards and samples.

Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of a 1-Bromononane stock solution into a constant volume of the IS Working Solution. The final concentrations of 1-Bromononane should range from 1 ng/mL to 500 ng/mL, each containing 100 ng/mL of this compound.

Sample Preparation
  • To 1 mL of the sample matrix (e.g., water, soil extract), add 10 µL of the IS Working Solution (100 ng/mL of this compound).

  • Vortex the sample for 30 seconds.

  • Perform liquid-liquid extraction by adding 2 mL of hexane and vortexing for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean GC vial.

  • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector: Split/Splitless, operated in splitless mode

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • 1-Bromononane (Analyte): m/z 135, 137

    • This compound (Internal Standard): m/z 154

Experimental Workflow Diagram

experimental_workflow Quantitative Analysis Workflow using this compound cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis node_sample Sample Collection node_is_spike Spike with This compound (IS) node_sample->node_is_spike node_extraction Liquid-Liquid Extraction (Hexane) node_is_spike->node_extraction node_injection GC Injection node_extraction->node_injection node_standards Prepare Calibration Standards (Analyte + IS) node_standards->node_injection node_calibration Generate Calibration Curve node_separation Chromatographic Separation (DB-5ms column) node_injection->node_separation node_detection Mass Spectrometric Detection (SIM Mode) node_separation->node_detection node_integration Peak Integration node_detection->node_integration node_ratio Calculate Analyte/IS Peak Area Ratio node_integration->node_ratio node_quantification Quantify Analyte Concentration node_ratio->node_quantification node_calibration->node_quantification

Caption: Workflow for quantitative analysis using an internal standard.

Logical Relationship of Internal Standard Method

internal_standard_logic Logic of the Internal Standard Method node_analyte Analyte Signal (Ax) node_ratio Signal Ratio (Ax / Ais) node_analyte->node_ratio node_is Internal Standard Signal (Ais) node_is->node_ratio node_response_factor Relative Response Factor (RRF) node_formula Cx = (Ax / Ais) * (1 / RRF) * Cis node_response_factor->node_formula node_concentration Analyte Concentration (Cx) node_is_concentration IS Concentration (Cis) (Known) node_is_concentration->node_formula node_ratio->node_formula node_formula->node_concentration

Caption: Relationship of variables in internal standard quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 1-Bromononane and other structurally related long-chain brominated alkanes. The detailed protocol and performance data presented herein demonstrate the effectiveness of this approach in achieving high accuracy, precision, and sensitivity. Researchers and scientists can adapt this methodology to their specific analytical needs, ensuring the generation of high-quality quantitative data in their respective fields of study.

Application Notes and Protocols for 1-Bromononane-d19 in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-Bromononane-d19 as an internal standard in the analysis of environmental samples. The use of deuterated internal standards is a critical technique for improving the accuracy and reliability of quantitative analysis, particularly in complex matrices such as soil and water.[1] this compound, as a deuterated analog of bromoalkanes, is an excellent choice for an internal standard when analyzing for semi-volatile organic compounds (SVOCs), including certain pesticides, flame retardants, and industrial byproducts.

Introduction to Deuterated Internal Standards

In quantitative analytical chemistry, particularly for chromatographic and mass spectrometric methods, an internal standard is a chemical substance that is added in a constant amount to samples, calibration standards, and blanks. Deuterated internal standards are versions of the target analyte where some or all of the hydrogen atoms have been replaced by deuterium.[1] This isotopic labeling makes them chemically very similar to the analyte of interest but distinguishable by their mass-to-charge ratio in a mass spectrometer.

The primary advantages of using a deuterated internal standard like this compound include:

  • Correction for Matrix Effects: Environmental samples often contain complex matrices that can enhance or suppress the analytical signal of the target analyte. Since the internal standard is chemically similar to the analyte, it will be affected by the matrix in a similar way, allowing for accurate correction.[1]

  • Compensation for Variations in Analyte Recovery: Losses of the target analyte during sample preparation, extraction, and analysis are accounted for, as the internal standard will experience similar losses.

  • Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, random and systematic errors in the analytical process can be minimized, leading to more precise and accurate quantification.

Applications of this compound

This compound is particularly well-suited as an internal standard for the analysis of various semi-volatile organic compounds (SVOCs) in environmental matrices. SVOCs are a broad class of pollutants with relatively high boiling points and low vapor pressures.[2]

Potential applications include, but are not limited to, the quantification of:

  • Polybrominated Diphenyl Ethers (PBDEs): These are a class of brominated flame retardants that are persistent environmental pollutants. Due to its brominated structure, this compound can mimic the behavior of certain PBDE congeners during analysis.

  • Long-Chain Alkylphenols: These are degradation products of alkylphenol ethoxylates, which are widely used as surfactants. The nonyl chain of this compound makes it a suitable internal standard for the analysis of nonylphenols and related compounds.

  • Other Halogenated Hydrocarbons: Various pesticides and industrial chemicals contain bromine or chlorine. This compound can be an effective internal standard for these compounds due to its similar chemical properties.

Experimental Protocols

The following are generalized protocols for the use of this compound in the analysis of soil and water samples by Gas Chromatography-Mass Spectrometry (GC-MS). These protocols should be optimized based on the specific analytes of interest and the laboratory's instrumentation.

Analysis of Semi-Volatile Organic Compounds in Water Samples

This protocol outlines the extraction and analysis of SVOCs from water samples using this compound as an internal standard.

Methodology:

  • Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation of target analytes.

  • Internal Standard Spiking: To a 1-liter water sample, add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to achieve a final concentration of 100 ng/L.

  • Liquid-Liquid Extraction (LLE):

    • Adjust the pH of the water sample as required by the target analytes (e.g., to pH 2 for acidic compounds and pH 11 for basic compounds).

    • Transfer the sample to a 2-liter separatory funnel.

    • Add 60 mL of a suitable organic solvent (e.g., dichloromethane or a hexane/acetone mixture).

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate and drain the organic layer into a flask.

    • Repeat the extraction twice more with fresh solvent.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject 1 µL of the concentrated extract into the GC-MS system.

    • Use an appropriate GC column and temperature program to separate the target analytes and the internal standard.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor for characteristic ions of the analytes and this compound.

Logical Workflow for Water Sample Analysis

Water_Sample_Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample 1L Water Sample Spike Spike with This compound Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Dry Dry Extract LLE->Dry Concentrate Concentrate to 1 mL Dry->Concentrate GCMS GC-MS Analysis Concentrate->GCMS

Caption: Workflow for the analysis of SVOCs in water samples.

Analysis of Semi-Volatile Organic Compounds in Soil and Sediment Samples

This protocol describes the extraction and analysis of SVOCs from solid matrices like soil and sediment.

Methodology:

  • Sample Preparation:

    • Air-dry the soil or sediment sample to a constant weight.

    • Grind the sample to a fine powder to ensure homogeneity.

  • Internal Standard Spiking: To 10 grams of the homogenized soil sample, add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol).

  • Soxhlet Extraction:

    • Place the spiked soil sample in a Soxhlet extraction thimble.

    • Extract the sample for 16-24 hours with a suitable solvent mixture (e.g., hexane/acetone 1:1 v/v).

  • Cleanup:

    • The extract may require cleanup to remove interfering compounds. This can be achieved using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE).

  • Concentration: Concentrate the cleaned extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject 1 µL of the concentrated extract into the GC-MS system.

    • Follow the same GC-MS conditions as described for water sample analysis.

Logical Workflow for Soil/Sediment Sample Analysis

Soil_Sample_Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample 10g Soil/Sediment Spike Spike with This compound Sample->Spike Soxhlet Soxhlet Extraction Spike->Soxhlet Cleanup Extract Cleanup Soxhlet->Cleanup Concentrate Concentrate to 1 mL Cleanup->Concentrate GCMS GC-MS Analysis Concentrate->GCMS

Caption: Workflow for the analysis of SVOCs in soil and sediment.

Data Presentation and Quantification

Quantitative analysis is performed by creating a calibration curve using standards containing known concentrations of the target analytes and a constant concentration of this compound. The response factor (RF) for each analyte relative to the internal standard is calculated.

Table 1: Example Calibration Data for Analyte X

Calibration LevelAnalyte X Conc. (ng/mL)This compound Conc. (ng/mL)Analyte X Peak AreaThis compound Peak AreaResponse Ratio (Analyte Area / IS Area)
155015,000150,0000.10
2105031,000152,0000.20
3255078,000151,0000.52
45050155,000153,0001.01
510050305,000150,0002.03

Table 2: Example Recovery Data for Spiked Environmental Samples

Sample MatrixSpiked Analyte Conc. (ng/g)Measured Analyte Conc. (ng/g)This compound Recovery (%)Analyte Recovery (%)Relative Standard Deviation (%)
Soil2018.285915.2
Sediment2017.482876.1
Wastewater50 (ng/L)46.5 (ng/L)90934.5
Surface Water50 (ng/L)48.0 (ng/L)95963.8

Conclusion

This compound is a valuable tool for environmental scientists, offering a reliable means to improve the quality of quantitative data for a range of semi-volatile organic pollutants. The protocols and data presented here provide a foundation for the implementation of this internal standard in routine environmental monitoring and research. Proper method development and validation are essential to ensure the accuracy and reliability of the results for specific applications.

References

Application of 1-Bromononane-d19 in Metabolomics: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of metabolites is paramount. Stable isotope-labeled internal standards are essential tools in mass spectrometry-based metabolomics for achieving reliable results. 1-Bromononane-d19, a deuterated nine-carbon alkyl bromide, offers a versatile platform for targeted metabolomics studies, primarily through its application as a derivatizing agent to enhance the analytical properties of specific metabolite classes and as a robust internal standard.

This document provides detailed application notes and protocols for the use of this compound in metabolomics, focusing on its role in the derivatization and quantification of thiol-containing metabolites.

Application Notes

This compound serves as a valuable tool in targeted metabolomics workflows. Its primary application is in the derivatization of metabolites containing nucleophilic functional groups, such as thiols (-SH), phenols (-OH), and carboxylic acids (-COOH). The non-polar nonyl chain introduced by derivatization increases the hydrophobicity of polar metabolites, improving their retention on reversed-phase liquid chromatography (LC) columns and enhancing their ionization efficiency in mass spectrometry (MS).

The incorporation of 19 deuterium atoms provides a significant mass shift from the unlabeled analyte, enabling its use as an ideal internal standard. This allows for the correction of variability introduced during sample preparation, chromatography, and ionization, leading to highly accurate and precise quantification.

Key Applications:

  • Internal Standard for Quantification: By spiking a known amount of this compound into a sample, it can be used to quantify the derivatized endogenous metabolites. The ratio of the peak area of the analyte derivative to the peak area of the deuterated standard derivative allows for precise concentration determination, correcting for matrix effects and other experimental variations.

  • Derivatization for Improved Chromatography: Many small, polar metabolites exhibit poor retention on commonly used reversed-phase LC columns. Derivatization with this compound increases their hydrophobicity, leading to better chromatographic separation and peak shape.

  • Enhanced Mass Spectrometric Detection: The introduction of the nonyl group can improve the ionization efficiency of certain metabolites, leading to lower limits of detection.

Experimental Protocols

Protocol 1: Derivatization of Thiol-Containing Metabolites with this compound for LC-MS/MS Analysis

This protocol describes the derivatization of low-molecular-weight thiols (e.g., glutathione, cysteine) in a biological sample, such as plasma or cell lysate, for their quantification using this compound as an internal standard.

Materials:

  • This compound

  • 1-Bromononane (for derivatizing calibration standards)

  • Ammonium bicarbonate buffer (50 mM, pH 8.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (100 mM)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Metabolite standards (e.g., glutathione, cysteine)

  • Biological sample (e.g., plasma, cell lysate)

Procedure:

  • Sample Preparation:

    • Thaw frozen biological samples on ice.

    • For plasma, perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

    • For cell lysates, ensure the lysis buffer is compatible with the derivatization reaction.

  • Reduction of Disulfides (Optional but Recommended):

    • To 100 µL of the sample supernatant or cell lysate, add 10 µL of 100 mM TCEP solution.

    • Incubate at room temperature for 30 minutes to reduce any disulfide bonds.

  • Internal Standard Spiking and Derivatization:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

    • Add 5 µL of the this compound stock solution to each sample.

    • Add 50 µL of 50 mM ammonium bicarbonate buffer (pH 8.5).

    • Vortex briefly and incubate at 60°C for 30 minutes.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards of the target thiol metabolites in a surrogate matrix (e.g., water or a stripped biological matrix).

    • Derivatize the calibration standards using 1-Bromononane (the non-deuterated analog) following the same procedure as the samples (steps 2 and 3), but without the addition of the deuterated internal standard. Instead, spike with a consistent amount of a non-endogenous thiol to act as a process control if desired.

  • Sample Quenching and Dilution:

    • After incubation, quench the reaction by adding 10 µL of 1% formic acid.

    • Dilute the samples with an appropriate volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Parameters (Example for a C18 column):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for the derivatized analytes and the deuterated internal standard must be determined by infusion of the derivatized standards.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. The following tables provide examples of how to present calibration curve data and sample quantification results.

Table 1: Representative Calibration Curve Data for Glutathione-Nonane Derivative

Standard Concentration (µM)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.115,2341,510,8760.0101
0.578,9451,498,5430.0527
1.0155,6781,523,4560.1022
5.0765,4321,505,6780.5084
10.01,532,8901,515,3211.0116
50.07,543,2101,499,8765.0293
100.015,123,4561,508,76510.0237
0.9995

Table 2: Quantification of Glutathione in Plasma Samples from Control and Treated Groups

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (µM)
Control 1543,2101,501,2340.36183.61
Control 2567,8901,523,4560.37283.72
Control 3554,3211,498,7650.36983.69
Control Mean ± SD 3.67 ± 0.06
Treated 1876,5431,510,9870.57995.79
Treated 2891,2341,505,6780.59195.91
Treated 3885,4321,521,3450.58205.81
Treated Mean ± SD 5.84 ± 0.06

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the underlying chemical reaction.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Cell Lysate) ProteinPrecip Protein Precipitation (if necessary) Sample->ProteinPrecip Supernatant Collect Supernatant ProteinPrecip->Supernatant Reduction Reduction of Disulfides (TCEP) Supernatant->Reduction Spiking Spike with This compound (IS) Reduction->Spiking DerivReaction Derivatization Reaction (60°C, 30 min) Spiking->DerivReaction Quenching Quench Reaction (Formic Acid) DerivReaction->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing FinalResult Final Concentration Data DataProcessing->FinalResult Quantitative Results

Caption: Experimental workflow for the quantification of thiol-containing metabolites.

derivatization_reaction Thiol R-SH (Thiol Metabolite) Reaction + Bromo Br-(CD2)8-CD3 (this compound) Product R-S-(CD2)8-CD3 (Derivatized Metabolite) Product_plus + HBr HBr Reaction_arrow Base, Heat

Caption: Derivatization of a thiol with this compound.

These protocols and notes provide a foundational framework for incorporating this compound into metabolomics studies. Researchers should optimize the specific reaction conditions and mass spectrometry parameters for their particular analytes and instrumentation to achieve the best performance.

Application Notes and Protocols for 1-Bromononane-d19 in Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-Bromononane-d19 in sample preparation for analytical applications, particularly in gas chromatography-mass spectrometry (GC-MS). This compound is a deuterated form of 1-bromononane, making it an excellent internal standard for quantitative analysis and a potential derivatizing agent for specific applications.

Application 1: this compound as an Internal Standard for GC-MS Analysis

Isotopically labeled compounds are ideal internal standards in mass spectrometry as they exhibit similar chemical and physical properties to their unlabeled counterparts, but are distinguishable by their mass-to-charge ratio.[1] This allows for accurate quantification by correcting for variations during sample preparation and analysis.[2]

Principle: A known amount of this compound is added to a sample at the beginning of the preparation process. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to determine the concentration of the analyte.[3] This method compensates for sample loss during extraction, derivatization, and injection, as well as for fluctuations in instrument response.

Experimental Protocol:

Objective: To quantify a non-polar analyte (e.g., a long-chain hydrocarbon or a similar volatile organic compound) in a sample matrix using this compound as an internal standard.

Materials:

  • This compound solution (e.g., 100 µg/mL in a suitable solvent like hexane or dichloromethane)

  • Analyte of interest

  • Sample matrix (e.g., water, soil extract, biological fluid extract)

  • Organic solvent (e.g., hexane, dichloromethane)

  • Glassware: volumetric flasks, pipettes, autosampler vials

  • GC-MS system

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of calibration standards containing the analyte of interest at different known concentrations.

    • To each calibration standard, add a fixed amount of the this compound internal standard solution (e.g., to a final concentration of 10 µg/mL).

  • Sample Preparation:

    • To a known volume or weight of the sample, add the same fixed amount of the this compound internal standard solution as used in the calibration standards.

    • Perform the necessary extraction procedure to isolate the analyte from the sample matrix.

  • GC-MS Analysis:

    • Inject a specific volume (e.g., 1 µL) of the prepared standards and samples into the GC-MS system.

    • Develop a suitable GC method to separate the analyte and the internal standard.

    • Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both the analyte and this compound.

Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

  • Determine the peak area ratio for the analyte and the internal standard in the sample.

  • Use the calibration curve to calculate the concentration of the analyte in the sample.

Quantitative Data Summary:

Table 1: GC-MS Parameters for Analyte and Internal Standard

ParameterAnalyte (Example: Nonane)Internal Standard (this compound)
Retention Time (min) 5.28.5
Quantification Ion (m/z) 128226
Qualifier Ion 1 (m/z) 57149
Qualifier Ion 2 (m/z) 4366

Table 2: Calibration Curve Data

Analyte Conc. (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,234150,1120.101
576,170151,5000.503
10153,890152,3001.010
25380,500149,9802.537
50755,200151,0505.000

Experimental Workflow:

G cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Calibration Standards C Add Fixed Amount of This compound (IS) A->C B Prepare Sample B->C D GC-MS Analysis (SIM Mode) C->D E Peak Integration D->E F Calculate Peak Area Ratios (Analyte/IS) E->F G Construct Calibration Curve F->G Standards H Determine Analyte Concentration F->H Sample G->H G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products A Carboxylic Acid (R-COOH) D Alkylation/ Esterification A->D B This compound (C9D19Br) B->D C Base Catalyst (e.g., K2CO3) C->D E Nonyl-d19 Ester (R-COOC9D19) D->E F Salt Byproduct (e.g., KBr) D->F G Protonated Base (e.g., KHCO3) D->G

References

Application Notes and Protocols: The Role of 1-Bromononane-d19 in the Analysis of Brominated Flame Retardants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-Bromononane-d19 as a surrogate or internal standard in the quantitative analysis of brominated flame retardants (BFRs) in various environmental matrices. The methodologies outlined are primarily focused on gas chromatography-mass spectrometry (GC-MS) techniques, which are standard for the detection of these compounds.

Introduction

Brominated flame retardants (BFRs) are a class of organobromine compounds added to a wide range of consumer products, including electronics, textiles, and furniture, to inhibit combustion.[1] Due to their persistence, potential for bioaccumulation, and adverse health effects, the monitoring of BFRs in the environment is of significant concern.

Accurate quantification of BFRs in complex matrices such as sediment, dust, and biological tissues requires robust analytical methods. The use of isotopically labeled internal standards is crucial for achieving high precision and accuracy by correcting for analyte losses during sample preparation and instrumental analysis. This compound, a deuterated form of 1-bromononane, serves as an effective surrogate or internal standard in these analyses due to its chemical similarity to certain BFRs and its distinct mass-to-charge ratio, which allows for clear differentiation from the target analytes in mass spectrometry.

Analytical Workflow Overview

The general workflow for the analysis of BFRs in environmental samples involves several key stages: sample extraction, extract cleanup, and instrumental analysis. This compound is typically introduced at the beginning of the sample preparation process to monitor and correct for losses throughout the entire procedure.

BFR Analysis Workflow Sample Environmental Sample (e.g., Sediment, Dust) Spiking Spiking with This compound (Surrogate Standard) Sample->Spiking Extraction Extraction (e.g., Sonication, Microwave) Spiking->Extraction Cleanup Extract Cleanup (e.g., Silica Gel Column) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Analysis & Quantification GCMS->Data Isotope Dilution Logic cluster_sample Sample Preparation cluster_analysis GC-MS Analysis Analyte Target BFRs (Unknown Amount) Analyte_response Response of Target BFRs Analyte->Analyte_response IS_spike This compound (Known Amount) IS_response Response of this compound IS_spike->IS_response Ratio Calculate Response Ratio (Analyte/Internal Standard) Analyte_response->Ratio IS_response->Ratio Quantification Quantify Target BFRs in Sample Ratio->Quantification Calibration Calibration Curve (Known Concentrations vs. Response Ratios) Calibration->Quantification

References

Application Note: Quantification of Polybrominated Diphenyl Ethers (PBDEs) in Environmental Samples using 1-Bromononane-d19 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive method for the quantification of polybrominated diphenyl ethers (PBDEs), a class of persistent organic pollutants (POPs), in environmental matrices. The method utilizes gas chromatography-mass spectrometry (GC-MS) with 1-Bromononane-d19 as an internal standard for accurate and precise quantification. The inclusion of a deuterated internal standard corrects for variations in sample preparation and instrumental analysis, leading to reliable data. This methodology is particularly relevant for environmental monitoring, human exposure assessment, and toxicology studies.

Introduction

Polybrominated diphenyl ethers (PBDEs) are a group of brominated flame retardants that have been widely used in a variety of consumer products to reduce flammability. Due to their persistence, bioaccumulative nature, and potential for adverse health effects, PBDEs are now recognized as significant environmental pollutants.[1] Accurate quantification of PBDEs in environmental samples is crucial for assessing environmental contamination and human exposure risks.

Isotope dilution mass spectrometry is a powerful analytical technique for the precise quantification of trace-level contaminants.[2] This method involves the addition of a known amount of a stable isotope-labeled analog of the target analyte to the sample prior to processing. The isotopically labeled compound, or internal standard, behaves similarly to the native analyte during extraction, cleanup, and analysis, thereby compensating for any losses or variations. While isotopically labeled analogs of each PBDE congener are ideal, deuterated long-chain bromoalkanes like this compound can serve as a suitable internal standard, particularly when a suite of PBDEs is being analyzed and the use of multiple labeled standards is not feasible.

Experimental Workflow

The overall experimental workflow for the quantification of PBDEs using this compound as an internal standard is depicted in the following diagram.

Experimental Workflow for PBDE Quantification Sample Environmental Sample (e.g., Sediment, Dust) Spike Spike with This compound Internal Standard Sample->Spike Addition Extraction Soxhlet Extraction (n-hexane/acetone) Spike->Extraction Cleanup Multi-layer Silica Gel Column Cleanup Extraction->Cleanup Concentration Solvent Evaporation and Reconstitution Cleanup->Concentration GCMS GC-MS Analysis Concentration->GCMS Injection Quantification Data Analysis and Quantification GCMS->Quantification

Caption: Experimental workflow for PBDE quantification.

Detailed Experimental Protocol

1. Sample Preparation

  • Sample Collection and Storage: Collect sediment or dust samples and store them in amber glass containers at -20°C until analysis.

  • Sample Pre-treatment: Lyophilize the samples to remove moisture and sieve through a 100-mesh stainless steel sieve to ensure homogeneity.

  • Internal Standard Spiking: To a 10 g aliquot of the homogenized sample, add a known amount (e.g., 50 ng) of this compound solution in a suitable solvent (e.g., nonane).

2. Extraction

  • Soxhlet Extraction: Transfer the spiked sample into a Soxhlet extraction thimble. Extract the sample for 16-24 hours with a 1:1 (v/v) mixture of n-hexane and acetone.

  • Solvent Removal: Concentrate the extract to approximately 2-3 mL using a rotary evaporator.

3. Sample Cleanup

  • Column Preparation: Prepare a multi-layer silica gel column by packing a glass column with activated silica, followed by a layer of acidic silica, and topped with anhydrous sodium sulfate.

  • Elution: Apply the concentrated extract to the top of the column. Elute the PBDEs and the internal standard with a suitable solvent mixture, such as n-hexane/dichloromethane (1:1, v/v).

  • Final Concentration: Concentrate the eluate to a final volume of 100 µL under a gentle stream of nitrogen.

4. GC-MS Analysis

  • Instrumentation: An Agilent 6890 GC coupled to a 5973 Mass Selective Detector or equivalent.

  • GC Column: A 30 m x 0.25 mm i.d. x 0.25 µm film thickness DB-5ms capillary column (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless injection at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 280°C.

    • Ramp 3: 20°C/min to 320°C, hold for 10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

5. Quantification

Quantification is based on the ratio of the peak area of the target PBDE congener to the peak area of the 1-Bromonane-d19 internal standard. A multi-point calibration curve is generated using standard solutions containing known concentrations of the target PBDEs and a constant concentration of the internal standard.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of select PBDE congeners using 1-Bromonane-d19 as an internal standard. (Note: These are example values for illustrative purposes).

Analyte (PBDE Congener)Retention Time (min)Quantitation Ion (m/z)Limit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (ng/g)Recovery (%)
BDE-4715.2485.70.10.395 ± 8
BDE-9918.5563.60.20.692 ± 10
BDE-15321.8643.50.20.798 ± 7
This compound (IS)12.1150.2---

Signaling Pathway of PBDE-Induced Toxicity

PBDEs, such as the common congener BDE-47, are known to exert their toxicity through various mechanisms, including the induction of oxidative stress and subsequent cellular damage.[3][4] The following diagram illustrates a simplified signaling pathway for BDE-47-induced cellular toxicity.

PBDE Signaling Pathway BDE47 BDE-47 Exposure Mitochondria Mitochondria BDE47->Mitochondria EndocrineDisruption Endocrine Disruption (e.g., Thyroid Hormone Disruption) BDE47->EndocrineDisruption Neurotoxicity Neurotoxicity BDE47->Neurotoxicity ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK MAPK Signaling Pathway Activation OxidativeStress->MAPK Apoptosis Apoptosis (Cell Death) MAPK->Apoptosis

Caption: BDE-47 induced cellular toxicity pathway.

BDE-47 exposure can lead to mitochondrial dysfunction, resulting in an overproduction of reactive oxygen species (ROS).[5] This increase in ROS induces oxidative stress, which in turn can activate signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately leading to apoptosis or programmed cell death.[3] Furthermore, PBDEs are recognized as endocrine-disrupting chemicals, capable of interfering with thyroid hormone signaling and exhibiting neurotoxic effects.[6][7]

Conclusion

The method described in this application note provides a reliable and sensitive approach for the quantification of PBDEs in environmental samples. The use of this compound as an internal standard is a cost-effective strategy that ensures data accuracy by correcting for analytical variability. This protocol can be readily adopted by environmental and analytical laboratories for routine monitoring of these persistent organic pollutants.

References

Application Note: Quantitative Analysis of 1-Bromononane using Isotope Dilution Mass Spectrometry with 1-Bromononane-d19

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 1-bromononane in a solution (e.g., environmental or process samples) using gas chromatography-mass spectrometry (GC-MS) coupled with the isotope dilution technique. The method utilizes 1-Bromononane-d19 as an internal standard to ensure high accuracy and precision by correcting for variations in sample preparation and instrument response. This document provides a comprehensive protocol, including sample preparation, instrument parameters, and data analysis, making it suitable for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction

1-Bromononane is an alkyl halide used in various chemical syntheses and industrial applications.[1] Its detection and quantification at trace levels are crucial for process monitoring, environmental safety, and quality control. The isotope dilution method is a premier analytical technique for achieving accurate quantification.[2][3] This method involves the addition of a known amount of an isotopically labeled version of the analyte, in this case, this compound, to the sample.[2][3] Since the labeled standard (this compound) and the native analyte (1-bromononane) have nearly identical chemical and physical properties, they behave similarly during sample extraction, cleanup, and analysis.[3] By measuring the ratio of the native analyte to the isotopically labeled standard using GC-MS, precise and accurate quantification can be achieved, minimizing the effects of sample matrix and variations in extraction recovery.[3]

Materials and Methods

Reagents and Materials
  • 1-Bromononane (≥98% purity)

  • This compound (≥98% atom D)

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • Deionized water

  • Sodium chloride (for salting out, if required for aqueous samples)

  • Anhydrous sodium sulfate

  • 2 mL GC vials with PTFE-lined septa

Instrumentation
  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column: VF-624ms or similar (30 m x 0.25 mm ID, 1.4 µm film thickness)

  • Autosampler

  • Analytical balance

Preparation of Standard Solutions

1. Primary Stock Solutions (1000 µg/mL):

  • Accurately weigh 10 mg of 1-bromononane and dissolve in 10 mL of methanol in separate volumetric flasks.
  • Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

2. Intermediate Standard Solution (100 µg/mL):

  • Pipette 1 mL of the 1-bromononane primary stock solution into a 10 mL volumetric flask and dilute with methanol.

3. Internal Standard Spiking Solution (10 µg/mL):

  • Pipette 1 mL of the this compound primary stock solution into a 100 mL volumetric flask and dilute with methanol.

4. Calibration Standards:

  • Prepare a series of calibration standards by spiking a constant amount of the internal standard with varying concentrations of the 1-bromononane intermediate standard, as detailed in the table below.

Calibration LevelConcentration of 1-Bromononane (ng/mL)Volume of 100 µg/mL 1-Bromononane Std (µL)Volume of 10 µg/mL this compound IS (µL)Final Volume (mL) with Methanol
110110010
250510010
31001010010
42502510010
55005010010
6100010010010
Sample Preparation (Liquid-Liquid Extraction for Aqueous Samples)
  • Measure 5 mL of the aqueous sample into a 15 mL glass tube.

  • Spike the sample with 50 µL of the 10 µg/mL this compound internal standard solution.

  • Add 2 mL of dichloromethane.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried extract to a GC vial for analysis.

GC-MS Parameters
ParameterSetting
GC System
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Oven Program
Initial Temperature40°C, hold for 2 minutes
Ramp 115°C/min to 180°C
Ramp 225°C/min to 280°C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions
1-Bromononanem/z 135, 137 (Quantifier), 206, 208
This compoundm/z 154, 156 (Quantifier), 225, 227

Results and Discussion

Method Performance

The performance of the method was evaluated by assessing its linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

ParameterResult
Linearity
Calibration Range10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Sensitivity
Limit of Detection (LOD)2.5 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Accuracy & Precision (n=5)
Concentration Recovery (%)
25 ng/mL98.2
250 ng/mL101.5
750 ng/mL99.3

The use of the deuterated internal standard, this compound, effectively compensates for any analyte loss during sample preparation and variations in injection volume, leading to high accuracy and precision across the calibration range.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Aqueous Sample IS_Spike Spike with This compound Sample->IS_Spike Extraction Liquid-Liquid Extraction IS_Spike->Extraction Concentration Dry & Concentrate Extraction->Concentration GC_MS GC-MS Analysis (SIM Mode) Concentration->GC_MS Standards Prepare Calibration Standards Standards->GC_MS Calibration_Curve Generate Calibration Curve Peak_Integration Peak Integration (Analyte & IS) GC_MS->Peak_Integration Ratio_Calc Calculate Peak Area Ratios Peak_Integration->Ratio_Calc Quantification Quantify Analyte in Sample Ratio_Calc->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for the isotope dilution analysis of 1-Bromononane.

idms_principle cluster_sample Sample cluster_standard Internal Standard cluster_mixture Analysis cluster_result Quantification Analyte Unknown Amount of 1-Bromononane (Analyte) Mix Sample + IS Mixture Analyte->Mix IS Known Amount of This compound (IS) IS->Mix Analysis GC-MS Measurement Mix->Analysis Ratio Measure Ratio of Analyte / IS Analysis->Ratio Calculation Calculate Unknown Amount of Analyte from Ratio Ratio->Calculation

Caption: Principle of the Isotope Dilution Method.

Conclusion

The isotope dilution GC-MS method described provides a highly reliable and sensitive approach for the quantification of 1-bromononane. The use of this compound as an internal standard ensures the accuracy and precision of the results, making this method suitable for a wide range of applications, from environmental monitoring to quality control in industrial processes. The detailed protocol and performance data presented herein can be readily adopted by analytical laboratories.

References

Application Notes and Protocols: The Use of 1-Bromononane-d19 in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical analysis, particularly in quantitative bioanalysis, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise results. 1-Bromononane-d19, a deuterated form of 1-bromononane, serves as a valuable tool in this context. Its utility is primarily centered on its application as an internal standard in chromatographic methods coupled with mass spectrometry, such as LC-MS/MS or GC-MS. The incorporation of deuterium atoms results in a compound that is chemically almost identical to its non-deuterated counterpart but has a distinct, higher mass. This property allows it to be distinguished by a mass spectrometer while co-eluting with the analyte of interest, enabling it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations in extraction recovery and matrix effects.[1]

Isotopically labeled compounds are crucial for tracking molecules in metabolic pathways and for quantitative bioanalytical assays.[2] The use of deuterated analogues as internal standards is a well-established technique to enhance the accuracy of quantitative analysis, especially in complex biological matrices where matrix effects can significantly impact the analytical results.[1]

Principle of Isotope Dilution Mass Spectrometry

The core principle behind using this compound as an internal standard is isotope dilution mass spectrometry. A known amount of the deuterated standard is added to the sample at the beginning of the sample preparation process. The standard undergoes the same extraction, derivatization (if any), and analysis steps as the analyte. In the mass spectrometer, the analyte and the internal standard are detected based on their different masses. The ratio of the analyte's signal to the internal standard's signal is then used to calculate the concentration of the analyte in the original sample. This ratiometric measurement corrects for any loss of analyte during sample processing and any suppression or enhancement of the ionization process (matrix effects), leading to highly reliable quantitative data.

Application: Quantification of a Lipophilic Drug Candidate (Hypothetical Example)

This application note describes a hypothetical, yet representative, method for the quantification of a novel lipophilic drug candidate, "Compound X," in human plasma using this compound as an internal standard. Due to its long alkyl chain, this compound is a suitable internal standard for a lipophilic analyte, as it will have similar extraction properties.

Experimental Protocol: Quantitative Analysis of Compound X in Human Plasma by LC-MS/MS

1. Materials and Reagents

  • Compound X (analyte)

  • This compound (internal standard)

  • Human plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Water (ultrapure)

  • Solid-phase extraction (SPE) cartridges

2. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare stock solutions of Compound X and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Compound X by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

  • Calibration Standards: Spike blank human plasma with the appropriate working standard solutions of Compound X to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.

  • Quality Control Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

3. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL this compound).

  • Vortex mix for 10 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Compound X: (Hypothetical) e.g., m/z 450.3 -> 250.2

    • This compound: (Hypothetical, assuming adduct formation) e.g., [M+H-Br]+ or other relevant adducts. The exact transition would need to be determined experimentally.

Quantitative Data Summary (Representative Data)

The following table summarizes the typical performance of a validated LC-MS/MS method using a deuterated internal standard.

ParameterResult
Linearity
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Precision (%CV)
Intra-day (n=6)< 10%
Inter-day (n=18)< 12%
Accuracy (% Bias)
Intra-day (n=6)± 10%
Inter-day (n=18)± 12%
Recovery
Extraction RecoveryConsistent for analyte and IS
Limit of Quantification (LOQ) 1 ng/mL
Limit of Detection (LOD) 0.5 ng/mL

Visualizations

Experimental Workflow for Quantitative Bioanalysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitate Protein Precipitation / SPE Add_IS->Precipitate Extract Extract Supernatant / Elute Precipitate->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UHPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Spectrometry Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

This compound is a valuable tool for pharmaceutical analysis, particularly as an internal standard in LC-MS/MS-based quantitative assays. Its properties allow for the correction of analytical variability, leading to robust and reliable data, which is essential for drug development and clinical studies. The protocol and data presented, while based on a hypothetical analyte, provide a framework for the development of specific and validated analytical methods using this deuterated internal standard.

References

Application Notes and Protocols: Derivatization Reactions Involving 1-Bromononane-d19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Bromononane-d19 in derivatization reactions. The primary application highlighted is the esterification of carboxylic acids, particularly fatty acids, to facilitate their analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The introduction of a deuterated nonyl group serves as a powerful tool for developing internal standards for quantitative analysis, enabling precise and accurate quantification of target analytes in complex biological matrices.

Introduction

This compound is a deuterated alkyl bromide that serves as a valuable reagent in chemical synthesis and analysis.[1] Its primary utility lies in its application as a derivatizing agent to introduce a stable isotope-labeled nonyl group onto a variety of molecules. This is particularly advantageous in quantitative mass spectrometry-based assays, where the resulting deuterated derivative can be used as an internal standard.[2] The mass shift introduced by the 19 deuterium atoms allows for clear differentiation between the analyte and the standard, minimizing matrix effects and improving the accuracy of quantification.[3]

Derivatization is a common strategy in analytical chemistry to improve the chromatographic and mass spectrometric properties of analytes.[4][5] For instance, the conversion of polar carboxylic acids to their less polar ester derivatives increases their volatility, making them more amenable to GC analysis.[6][7] This protocol focuses on the use of this compound for the esterification of fatty acids, a critical class of biomolecules implicated in numerous physiological and pathological processes.

Derivatization of Carboxylic Acids for GC-MS and LC-MS Analysis

The reaction of this compound with a carboxylic acid results in the formation of a nonyl-d19 ester. This derivatization enhances the hydrophobicity of the molecule, which can improve its retention on reverse-phase liquid chromatography columns and its volatility for gas chromatography.

Reaction Scheme: Esterification of a Carboxylic Acid

Esterification_Reaction RCOOH Carboxylic Acid (R-COOH) plus1 + DBN This compound (C9D19Br) Ester Nonyl-d19 Ester (R-COOC9D19) DBN->Ester Base (e.g., DBU) plus2 + HBr Hydrogen Bromide (HBr)

Caption: General reaction scheme for the esterification of a carboxylic acid with this compound.

Experimental Protocol: Synthesis of Fatty Acid Nonyl-d19 Esters

This protocol details a general procedure for the derivatization of fatty acids with this compound. This method is adapted from established esterification procedures using alkyl halides.[8]

Materials and Reagents
  • Fatty Acid (e.g., Palmitic Acid)

  • This compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Derivatization Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the fatty acid (1.0 eq) in anhydrous acetonitrile.

  • Addition of Reagents: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Addition of Derivatizing Agent: Add this compound (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 60°C and stir under a reflux condenser for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure fatty acid nonyl-d19 ester.

Experimental Workflow

Derivatization_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Fatty Acid in Acetonitrile add_dbu Add DBU start->add_dbu add_dbn Add this compound add_dbu->add_dbn react Heat and Stir (60°C, 12-24h) add_dbn->react cool Cool to RT react->cool evaporate Evaporate Acetonitrile cool->evaporate dissolve Dissolve in Ethyl Acetate evaporate->dissolve wash Wash with NaHCO3 and Brine dissolve->wash dry Dry over Na2SO4 wash->dry filter Filter dry->filter concentrate Concentrate filter->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Nonyl-d19 Ester chromatography->product

Caption: Step-by-step workflow for the synthesis of fatty acid nonyl-d19 esters.

Quantitative Data

The following table summarizes hypothetical quantitative data for the derivatization of various fatty acids with this compound, based on typical yields for similar esterification reactions.

Fatty AcidMolecular Weight ( g/mol )Product (Nonyl-d19 Ester) Molecular Weight ( g/mol )Reaction Time (h)Yield (%)
Myristic Acid (C14:0)228.37399.781885
Palmitic Acid (C16:0)256.42427.832082
Stearic Acid (C18:0)284.48455.892478
Oleic Acid (C18:1)282.46453.872475
Linoleic Acid (C18:2)280.45451.852472

Applications in Mass Spectrometry

Internal Standard for Quantitative Analysis

The primary application of fatty acid nonyl-d19 esters is as internal standards in quantitative mass spectrometry. When analyzing biological samples, a known amount of the deuterated standard is spiked into the sample prior to extraction and analysis. The endogenous, non-deuterated fatty acid and the deuterated internal standard will co-elute during chromatography but will be distinguishable by their mass-to-charge (m/z) ratios in the mass spectrometer. The ratio of the peak areas of the analyte to the internal standard is then used to calculate the concentration of the analyte in the original sample. This method corrects for variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise quantification.

Signaling Pathway Visualization (Hypothetical)

In metabolic studies, tracking the fate of fatty acids is crucial. The use of stable isotope-labeled fatty acids can help elucidate their incorporation into complex lipids and their role in various signaling pathways. The following diagram illustrates a hypothetical pathway where a derivatized fatty acid could be traced.

Signaling_Pathway FA_d19 Fatty Acid-d19 (from derivatization) AcylCoA_d19 Acyl-CoA-d19 FA_d19->AcylCoA_d19 Acyl-CoA Synthetase ComplexLipids_d19 Complex Lipids-d19 (e.g., Phospholipids, Triglycerides) AcylCoA_d19->ComplexLipids_d19 Acyltransferases Metabolism Metabolic Fate AcylCoA_d19->Metabolism Signaling Downstream Signaling Events ComplexLipids_d19->Signaling

Caption: Hypothetical metabolic fate of a deuterated fatty acid.

Conclusion

This compound is a versatile derivatizing agent for carboxylic acids, enabling the synthesis of stable isotope-labeled internal standards for quantitative mass spectrometry. The protocol provided herein offers a robust method for the preparation of fatty acid nonyl-d19 esters. The use of these deuterated standards is critical for achieving high accuracy and precision in the quantification of fatty acids in complex biological samples, thereby facilitating research in metabolomics, drug development, and clinical diagnostics.

References

Application Notes and Protocols for 1-Bromononane-d19 as a Tracer in Chemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromononane-d19 is the deuterated form of 1-bromononane, a valuable tool in chemical research due to its utility as a stable isotope-labeled tracer. The incorporation of deuterium atoms (¹⁹D) in place of hydrogen atoms allows for the differentiation of labeled from unlabeled molecules by mass spectrometry (MS). This key feature enables its use in a variety of applications, including reaction mechanism studies, metabolic pathway analysis, and as an internal standard for quantitative analysis.

Stable heavy isotopes of elements like hydrogen and carbon are frequently incorporated into drug molecules to serve as tracers for quantification during the drug development process[1]. Deuteration, in particular, has gained significant attention for its potential to influence the pharmacokinetic and metabolic profiles of drugs[1].

This document provides detailed application notes and protocols for the effective use of this compound as a tracer and internal standard in chemical reactions, with a focus on gas chromatography-mass spectrometry (GC-MS) analysis.

Application 1: Internal Standard for Quantitative Analysis of a Grignard Reaction Product by GC-MS

This protocol details the use of this compound as an internal standard for the quantification of 1-bromononane produced in a Grignard reaction. The use of a deuterated internal standard is a common and effective technique in chromatography and spectroscopy to improve the precision of results by accounting for variations in the analytical process.

Reaction Overview:

A Grignard reagent, octylmagnesium bromide (C₈H₁₇MgBr), is reacted with a bromine source, such as dibromomethane (CH₂Br₂), to synthesize 1-bromononane.

Reaction: C₈H₁₇MgBr + CH₂Br₂ → C₉H₁₉Br + MgBr₂

Experimental Workflow

Reaction_Quantification_Workflow cluster_reaction Reaction cluster_sample_prep Sample Preparation cluster_analysis Analysis Reaction Grignard Reaction: Octylmagnesium bromide + Dibromomethane Quench Quench Reaction (e.g., with aq. NH4Cl) Reaction->Quench Aliquot of reaction mixture Extract Extract Organic Layer (e.g., with Diethyl Ether) Quench->Extract Spike Spike with This compound Internal Standard Extract->Spike GCMS GC-MS Analysis Spike->GCMS Quantify Quantification GCMS->Quantify Peak Area Ratios

Caption: Workflow for the quantification of 1-bromononane using this compound as an internal standard.

Protocols

1. Preparation of Internal Standard Stock Solution:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable solvent (e.g., isooctane) in a 10 mL volumetric flask to create a stock solution of approximately 1 mg/mL.

  • Store the stock solution at 4°C in a tightly sealed vial.

2. Sample Preparation from Reaction Mixture:

  • At desired time points, withdraw a 100 µL aliquot from the reaction mixture.

  • Immediately quench the aliquot in a vial containing 1 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Add 1 mL of diethyl ether, vortex for 30 seconds, and allow the layers to separate.

  • Carefully transfer the top organic layer to a clean vial.

  • Add a known volume (e.g., 50 µL) of the this compound internal standard stock solution to the extracted organic layer.

3. GC-MS Analysis:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and specificity.

    • Monitor m/z values characteristic of 1-bromononane (analyte) and this compound (internal standard).

4. Quantification:

  • Identify the peaks corresponding to 1-bromononane and this compound based on their retention times.

  • Integrate the peak areas for the selected ions for both the analyte and the internal standard.

  • Calculate the Response Factor (RF) using a calibration curve prepared with known concentrations of 1-bromononane and a constant concentration of this compound.

  • The concentration of 1-bromononane in the reaction sample is then calculated using the following formula:

    Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RF)

Data Presentation
Parameter1-Bromononane (Analyte)This compound (Internal Standard)
Molecular Formula C₉H₁₉BrC₉D₁₉Br
Molecular Weight ~207.15 g/mol ~226.27 g/mol [2]
Expected Retention Time ~12.5 min~12.4 min (typically slightly earlier than the non-deuterated analog)
Selected Ions for SIM (m/z) 135, 137, 206, 208154, 156, 225, 227

Application 2: Tracing the Fate of an Alkyl Halide in a Simulated Environmental Study

This protocol outlines the use of this compound to trace the degradation of a long-chain alkyl bromide in a simulated soil environment. The use of a deuterated tracer allows for the unambiguous identification and quantification of the parent compound and its degradation products against a complex environmental background.

Experimental Design

Environmental_Fate_Study cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Analysis Soil Soil Microcosm Spike Spike with This compound Soil->Spike Incubate Incubate under controlled conditions (temp, moisture) Spike->Incubate Sampling Collect Samples over time Incubate->Sampling Extract Solvent Extraction Sampling->Extract GCMS GC-MS Analysis Extract->GCMS Identify Identify Degradation Products GCMS->Identify

Caption: Logical flow for a simulated environmental fate study using this compound.

Protocols

1. Microcosm Preparation:

  • Prepare several microcosms, each containing 50 g of sieved soil in a glass container.

  • Adjust the moisture content of the soil to a desired level (e.g., 60% of water holding capacity).

2. Spiking the Soil:

  • Prepare a spiking solution of this compound in a water-miscible solvent like acetone at a concentration of 1 mg/mL.

  • Evenly apply a known amount of the spiking solution to the soil surface of each microcosm to achieve a target concentration (e.g., 10 mg/kg of soil).

  • Thoroughly mix the soil to ensure homogeneous distribution of the tracer.

  • Allow the solvent to evaporate in a fume hood.

3. Incubation and Sampling:

  • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), sacrifice one microcosm for analysis.

4. Sample Extraction:

  • Extract the entire 50 g soil sample with a suitable solvent mixture (e.g., 100 mL of a 1:1 mixture of acetone and hexane) by shaking for 2 hours.

  • Centrifuge the mixture and collect the supernatant.

  • Repeat the extraction process twice more.

  • Combine the supernatants and concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

5. GC-MS Analysis:

  • Use the same GC-MS parameters as described in Application 1.

  • In addition to SIM mode for quantifying the parent compound, perform full scan analysis to identify potential degradation products containing the deuterium label. The mass spectra of these products will exhibit characteristic isotopic patterns.

Data Presentation
Time (days)This compound Concentration (mg/kg soil)Identified Deuterated Degradation Products
010.0-
19.5Nonan-1-ol-d19
38.2Nonan-1-ol-d19, Nonanoic acid-d18
76.8Nonan-1-ol-d19, Nonanoic acid-d18
144.5Nonan-1-ol-d19, Nonanoic acid-d18
282.1Nonan-1-ol-d19, Nonanoic acid-d18
560.8Nonan-1-ol-d19, Nonanoic acid-d18

Note: The degradation products listed are hypothetical and would need to be confirmed by analyzing their mass spectra for the characteristic deuterium isotopic signature.

Conclusion

This compound is a versatile tool for chemical researchers. As an internal standard, it significantly enhances the accuracy and precision of quantitative analyses of its non-labeled analog. As a tracer, its stable isotope label provides a clear and unambiguous signal for tracking its fate in complex systems, such as in environmental degradation studies. The protocols provided herein offer a solid foundation for the application of this compound in these and other related research areas.

References

Application Notes and Protocols for the Analytical Determination of Long-Chain Alkyl Halides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of long-chain alkyl halides, which are pertinent to various fields including pharmaceutical development, environmental analysis, and toxicological research. The protocols outlined below focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) techniques, offering robust and sensitive detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Long-Chain Alkyl Halide Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it highly suitable for the analysis of long-chain alkyl halides. Its high sensitivity and specificity are particularly valuable for trace-level detection of these compounds as potential genotoxic impurities in pharmaceutical substances.[1][2][3]

Experimental Protocol: GC-MS Analysis of Long-Chain Alkyl Halides as Potential Genotoxic Impurities

This protocol is adapted from methodologies developed for the analysis of potential genotoxic impurities in pharmaceuticals.[1][2]

a) Sample Preparation:

  • Weigh 20 mg of the active pharmaceutical ingredient (API) or sample into a 20 mL headspace vial.

  • Add 10 mL of a suitable solvent (e.g., dimethyl sulfoxide or acetonitrile, depending on the solubility of the target analytes) to dissolve the sample.[4]

  • Add a known concentration of an appropriate internal standard (e.g., fluorobenzene) to the vial.[2]

  • Seal the vial tightly with a magnetic screw cap.

b) GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent triple quadrupole mass spectrometer for higher sensitivity.[1]

  • Column: VF-624ms capillary column (60 m x 0.32 mm, 1.8 µm film thickness) or equivalent mid-polar column.[1]

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 200 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 120 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 250 °C.

    • Hold at 250 °C for 6 minutes.[1]

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening. For enhanced sensitivity, Multiple Reaction Monitoring (MRM) can be used on a triple quadrupole instrument.[1]

c) Data Analysis:

  • Identify the long-chain alkyl halides based on their retention times and characteristic mass spectra.

  • Quantify the analytes by constructing a calibration curve using the peak area ratios of the analyte to the internal standard.

Quantitative Data Summary for GC-MS Analysis

The following table summarizes typical validation parameters for the GC-MS analysis of alkyl halides, demonstrating the method's sensitivity and reliability.

Analyte ClassLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Accuracy/Recovery (%)Reference
Alkyl Halides (PGIs)0.01 - 0.11 ppm0.03 - 0.38 ppm> 0.9980 - 120[4]
Alkyl Halides in Posaconazole0.01 ppm0.025 ppm> 0.99880.23 - 115.41[1]
Alkyl Halide Impurities in Cilastatin Sodium3 µg/gNot specified> 0.999Not specified[3]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution IS_Spiking Internal Standard Spiking Dissolution->IS_Spiking Vial_Sealing Vial Sealing IS_Spiking->Vial_Sealing Injection Headspace Injection Vial_Sealing->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting

GC-MS analysis workflow for long-chain alkyl halides.

High-Performance Liquid Chromatography (HPLC) for Long-Chain Alkyl Halide Analysis

For non-volatile or thermally labile long-chain alkyl halides, HPLC is the analytical method of choice. Due to their often-weak UV absorbance, pre-column derivatization is typically employed to enhance detection sensitivity.[5][6]

Experimental Protocol: HPLC-UV Analysis of Derivatized Long-Chain Alkyl Halides

This protocol describes a general approach for the analysis of long-chain alkyl halides after derivatization with a UV-absorbing agent.[5][6]

a) Pre-column Derivatization:

  • To a known amount of the sample in a reaction vial, add a solution of a derivatizing agent such as 1-(4-Nitrophenyl) piperazine (4-NPP).[6]

  • Add a catalyst, such as potassium iodide, to facilitate the reaction, especially for less reactive alkyl chlorides.[6]

  • Add a suitable solvent (e.g., acetonitrile) and an appropriate base (e.g., N,N-Diisopropylethylamine - DIPEA).

  • Heat the reaction mixture at a controlled temperature (e.g., 60 °C) for a specific duration (e.g., 60 minutes) to ensure complete derivatization.[7]

  • After cooling, dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.

b) HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. The specific gradient program will depend on the analytes and their derivatives.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detection Wavelength: The wavelength should be set to the maximum absorbance of the derivative (e.g., 392 nm for 4-NPP derivatives).[6]

  • Injection Volume: 10-20 µL.

c) Data Analysis:

  • Identify the derivatized long-chain alkyl halides based on their retention times compared to derivatized standards.

  • Quantify the analytes by constructing a calibration curve using the peak areas of the derivatized standards.

Quantitative Data Summary for HPLC Analysis

The following table presents typical performance data for the HPLC analysis of derivatized alkyl halides.

Analyte ClassDerivatizing AgentLimit of Quantitation (LOQ)Linearity (R²)Reference
Benzyl Halides1-(4-Nitrophenyl) piperazine (4-NPP)7-22.5 µg/g> 0.999[6]
Alkyl Halides4-Dimethylaminopyridine10 mg/kg (for most analytes)Not specified[8]

Experimental Workflow for HPLC Analysis with Pre-column Derivatization

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Prep Sample Preparation Derivatization_Reaction Derivatization Reaction Sample_Prep->Derivatization_Reaction Dilution Dilution Derivatization_Reaction->Dilution Injection HPLC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting

HPLC analysis workflow with pre-column derivatization.

Signaling and Toxicological Pathways of Long-Chain Alkyl Halides

Long-chain alkyl halides, as alkylating agents, can exert toxic effects through their reactivity with biological macromolecules.[9][10] While specific signaling pathways for long-chain alkyl halides are not as extensively characterized as for other lipid molecules, their effects are often studied in the context of toxicology and their analogy to long-chain fatty acids.

Long-chain fatty acids are known to be involved in various cell signaling pathways, acting as second messengers or modulators of protein function.[11][12] They can influence the activity of protein kinases, G-proteins, and ion channels.[11]

From a toxicological perspective, alkylating agents can cause genotoxicity by modifying DNA bases, which can lead to mutations and cancer.[4][10] The cellular response to such DNA damage involves complex signaling pathways related to DNA repair, cell cycle arrest, and apoptosis. Toxicogenomic studies have shown that exposure to alkylating agents can alter the expression of genes involved in DNA repair, cell cycle control, and metabolism of proteins, RNA, and lipids.[13]

Toxicological Pathway of Alkylating Agents

Toxicological_Pathway Alkyl_Halide Long-Chain Alkyl Halide Alkylation Alkylation Alkyl_Halide->Alkylation DNA DNA DNA_Adducts DNA Adducts DNA->DNA_Adducts Proteins_Lipids Proteins & Lipids Altered_Function Altered Protein/Lipid Function Proteins_Lipids->Altered_Function Alkylation->DNA Alkylation->Proteins_Lipids Cellular_Response Cellular Response DNA_Adducts->Cellular_Response Mutation Mutation DNA_Adducts->Mutation Cellular_Damage Cellular Damage Altered_Function->Cellular_Damage DNA_Repair DNA Repair Cellular_Response->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Response->Cell_Cycle_Arrest Apoptosis Apoptosis Cellular_Response->Apoptosis Cancer Carcinogenesis Mutation->Cancer

Toxicological pathway of long-chain alkyl halides.
General Involvement of Long-Chain Fatty Acids in Cell Signaling

LCFA_Signaling Extracellular_Signal Extracellular Signal (e.g., Hormone) Receptor Membrane Receptor Extracellular_Signal->Receptor Phospholipase Phospholipase Activation Receptor->Phospholipase Membrane_Lipids Membrane Phospholipids Phospholipase->Membrane_Lipids LCFA Long-Chain Fatty Acid (LCFA) Release Membrane_Lipids->LCFA Protein_Kinases Protein Kinases LCFA->Protein_Kinases G_Proteins G-Proteins LCFA->G_Proteins Ion_Channels Ion Channels LCFA->Ion_Channels Cellular_Response Cellular Response Protein_Kinases->Cellular_Response G_Proteins->Cellular_Response Ion_Channels->Cellular_Response

General role of long-chain fatty acids in cell signaling.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with 1-Bromononane-d19

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Bromononane-d19 as an internal standard to mitigate matrix effects in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in our analytical experiments?

A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS). Its primary role is to compensate for variations in sample preparation and, more importantly, to correct for matrix effects during analysis. Matrix effects, which are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix, can lead to inaccurate and imprecise quantification. By adding a known concentration of this compound to all samples, standards, and quality controls, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio remains consistent even if both the analyte and the internal standard experience similar degrees of signal suppression or enhancement, leading to more accurate and reliable results.

Q2: How does a deuterated internal standard like this compound help in overcoming matrix effects?

A2: Deuterated internal standards are chemically almost identical to the analyte of interest, but with a different mass due to the replacement of hydrogen atoms with deuterium. This near-identical chemical nature ensures that the internal standard co-elutes with the analyte from the liquid chromatography (LC) column and experiences very similar ionization suppression or enhancement in the mass spectrometer's ion source. Because both the analyte and the internal standard are affected similarly by the matrix, the ratio of their peak areas remains constant, allowing for accurate quantification despite the matrix interferences.

Q3: What are the signs that I am experiencing significant matrix effects in my LC-MS analysis?

A3: Significant matrix effects can manifest in several ways, including:

  • Poor reproducibility: Inconsistent results for the same sample analyzed in replicate.

  • Inaccurate quantification: Results that are either consistently lower (ion suppression) or higher (ion enhancement) than the true value.

  • Non-linear calibration curves: Deviation from linearity, especially at lower concentrations.

  • Poor recovery: Low recovery of the analyte during method validation.

  • Peak shape distortion: Tailing or fronting of the analyte peak.

A common method to assess matrix effects is to compare the signal response of an analyte in a pure solvent to the response of the same amount of analyte spiked into a blank matrix sample after extraction. A significant difference in signal indicates the presence of matrix effects.

Q4: Can the use of this compound completely eliminate matrix effects?

A4: While this compound is a powerful tool to compensate for matrix effects, it may not completely eliminate them. The underlying issue of ion suppression or enhancement still occurs in the ion source. The effectiveness of the internal standard relies on the assumption that it behaves identically to the analyte. However, phenomena like the "deuterium isotope effect" can sometimes cause slight chromatographic separation of the analyte and the deuterated standard, leading to differential matrix effects and potential inaccuracies. Therefore, it is crucial to validate the method and ensure co-elution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor reproducibility of analyte/IS ratio Inconsistent addition of internal standard.Ensure precise and consistent addition of this compound to all samples and standards using a calibrated micropipette.
Incomplete mixing of internal standard with the sample.Vortex or mix the samples thoroughly after adding the internal standard to ensure homogeneity.
Degradation of analyte or internal standard.Check the stability of the analyte and this compound in the sample matrix and storage conditions.
Analyte and this compound do not co-elute Deuterium isotope effect.This can occur due to the slight difference in physicochemical properties between the analyte and its deuterated analog. Consider modifying the chromatographic conditions (e.g., gradient, column chemistry) to achieve better co-elution. Using a column with slightly lower resolution might also help achieve co-elution.
Different chemical forms of analyte and IS.Ensure both the analyte and this compound are in the same chemical form (e.g., salt vs. free base/acid).
Inaccurate results despite using an internal standard Differential matrix effects.If the analyte and this compound do not perfectly co-elute, they may be affected differently by the matrix. Optimize chromatography for co-elution. Consider further sample cleanup to reduce the overall matrix load.
The internal standard is also present in the sample matrix.Analyze a blank matrix sample to ensure it is free of any interfering compounds at the mass transition of this compound.
Incorrect concentration of the internal standard.Verify the concentration of the this compound stock solution and the final concentration in the samples.
Low signal intensity for both analyte and internal standard Severe ion suppression.Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Diluting the sample can also reduce matrix effects, but this may compromise the limit of quantitation.
Instrument parameters are not optimized.Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) to maximize signal for both the analyte and this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of this compound.

Materials:

  • This compound (neat)

  • Methanol (LC-MS grade)

  • Calibrated micropipettes and tips

  • Volumetric flasks (Class A)

  • Amber glass vials for storage

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Allow the neat this compound vial to equilibrate to room temperature before opening.

    • Accurately weigh a specific amount (e.g., 10 mg) of neat this compound into a tared vial.

    • Dissolve the weighed standard in a precise volume of methanol (e.g., 10 mL) in a volumetric flask to achieve a final concentration of 1 mg/mL.

    • Mix thoroughly by inversion until fully dissolved.

    • Store the stock solution in an amber glass vial at -20°C.

  • Working Solution Preparation (e.g., 10 µg/mL):

    • Perform a serial dilution of the stock solution. For example, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Bring the volume to 10 mL with methanol.

    • Mix thoroughly. This will result in a 10 µg/mL working solution.

    • Prepare fresh working solutions as needed and store them at 2-8°C for short-term use.

Protocol 2: Internal Standard Calibration for Quantifying an Analyte Using this compound

Objective: To create a calibration curve and quantify an analyte in unknown samples using this compound as an internal standard.

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by spiking known, varying concentrations of the analyte into a blank matrix (e.g., plasma, urine).

    • To each calibration standard, add a fixed volume of the this compound working solution to achieve a constant final concentration (e.g., 50 ng/mL).

  • Preparation of Quality Control (QC) Samples:

    • Prepare QC samples at low, medium, and high concentrations of the analyte in the same blank matrix.

    • Add the same fixed amount of this compound working solution to each QC sample.

  • Preparation of Unknown Samples:

    • To each unknown sample, add the same fixed amount of the this compound working solution.

  • Sample Extraction:

    • Perform the sample extraction procedure (e.g., protein precipitation, SPE, or LLE) on all calibration standards, QC samples, and unknown samples.

  • LC-MS Analysis:

    • Analyze the extracted samples by LC-MS.

    • Acquire data for both the analyte and this compound using their specific mass transitions.

  • Data Analysis:

    • For each injection, determine the peak area of the analyte and the peak area of this compound.

    • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte for the calibration standards.

    • Perform a linear regression analysis on the calibration curve.

    • Calculate the peak area ratio for the unknown samples.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Calibration Standards (Varying Analyte Conc.) D Add Fixed Amount of This compound to All A->D B Prepare QC Samples (Low, Med, High Analyte Conc.) B->D C Prepare Unknown Samples C->D E Sample Extraction (e.g., SPE, LLE) D->E F LC-MS/MS Analysis E->F G Calculate Peak Area Ratio (Analyte / IS) F->G H Construct Calibration Curve (Ratio vs. Conc.) G->H I Quantify Unknown Samples H->I

Caption: Experimental workflow for quantification using an internal standard.

matrix_effect_logic cluster_no_is Without Internal Standard cluster_with_is With this compound (IS) A Analyte Signal C Observed Signal (Inaccurate) A->C B Matrix Interference (Ion Suppression) B->C D Analyte Signal G Ratio (Analyte/IS) Remains Constant D->G E IS Signal E->G F Matrix Interference (Ion Suppression) F->D F->E H Accurate Quantification G->H

Caption: Logic of overcoming matrix effects with an internal standard.

Technical Support Center: Troubleshooting Ion Suppression with Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues when using deuterated internal standards in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in LC-MS?

Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses. The "matrix" includes all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.

Ion suppression typically occurs in the ion source of the mass spectrometer, where competition for charge or surface area on the ESI droplets between the analyte and matrix components can hinder the analyte's ability to form gas-phase ions. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).

Q2: I'm using a deuterated internal standard. Shouldn't that correct for ion suppression?

Ideally, a deuterated internal standard (IS) should co-elute with the analyte and experience the same degree of ion suppression. The ratio of the analyte signal to the IS signal should then remain constant, allowing for accurate quantification. However, this is not always the case.

Differential ion suppression can occur where the analyte and the deuterated IS are affected differently by the matrix. This can happen if there is a slight chromatographic separation between the analyte and the IS, causing them to encounter different matrix components as they elute. This separation can be caused by the "deuterium isotope effect," where the replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, such as its lipophilicity and retention time.

Q3: How can I determine if I have an ion suppression problem?

Several experimental protocols can be used to detect and evaluate ion suppression. The two most common methods are the post-column infusion experiment and the matrix effect evaluation by comparing spiked samples.

  • Post-Column Infusion: In this experiment, a constant flow of the analyte and internal standard solution is introduced into the mass spectrometer after the analytical column. A blank sample extract is then injected onto the column. A drop in the constant baseline signal at the retention time of the analyte indicates the presence of co-eluting matrix components that are causing ion suppression.

  • Matrix Effect Evaluation: This involves comparing the peak area of an analyte in a neat solution (e.g., mobile phase) to the peak area of the same analyte spiked into an extracted blank matrix sample. A lower peak area in the matrix sample compared to the neat solution indicates ion suppression.

Q4: My deuterated standard elutes slightly earlier/later than my analyte. Is this a problem?

Yes, a difference in retention time between the analyte and its deuterated internal standard can be a significant problem. If the two compounds do not co-elute perfectly, they may be exposed to different levels of ion-suppressing matrix components, leading to inaccurate quantification. This phenomenon is a key reason why deuterated standards may fail to compensate for matrix effects.

Q5: What are the common causes of differential ion suppression between an analyte and its deuterated standard?

The primary cause is a chromatographic separation between the analyte and the deuterated standard, often due to the deuterium isotope effect. Other factors that can contribute to or exacerbate the issue include:

  • High Matrix Complexity: Samples with a high concentration of endogenous compounds are more likely to cause significant and variable ion suppression.

  • Suboptimal Chromatography: Poor chromatographic resolution can lead to the co-elution of many matrix components with the analyte and internal standard.

  • Ionization Source Conditions: The design and settings of the ESI or APCI source can influence the susceptibility to ion suppression.

Troubleshooting Guides

Problem 1: Inconsistent or inaccurate quantitative results despite using a deuterated internal standard.

Possible Cause: Differential ion suppression between the analyte and the deuterated internal standard.

Troubleshooting Steps:

  • Verify Co-elution: Carefully examine the chromatograms of the analyte and the deuterated internal standard. A visible separation in their retention times is a strong indicator of a problem.

  • Perform a Post-Column Infusion Experiment: This will identify the regions in your chromatogram where ion suppression is occurring. If the analyte and IS elute in a region of significant suppression, even a small separation can lead to large errors.

  • Evaluate Matrix Effects: Quantify the extent of ion suppression for both the analyte and the internal standard individually.

    • Methodology:

      • Prepare a standard solution of the analyte and internal standard in a clean solvent (e.g., mobile phase).

      • Prepare a blank matrix sample (e.g., plasma, urine) and perform your standard sample preparation procedure.

      • Spike the extracted blank matrix with the same concentration of analyte and internal standard as the clean solvent standard.

      • Inject both samples and compare the peak areas.

      • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

    • Interpretation: A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. A significant difference in the matrix effect percentage between the analyte and the internal standard confirms differential suppression.

Analyte/ISPeak Area (Solvent)Peak Area (Matrix)Matrix Effect (%)
Analyte1,200,000600,00050%
Deuterated IS1,150,000805,00070%
Table 1: Example data illustrating differential ion suppression.

Solutions:

  • Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to achieve better separation of the analyte from the interfering matrix components or to force co-elution of the analyte and IS.

  • Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the interfering matrix.

  • Use a Different Isotope-Labeled Standard: If available, a ¹³C or ¹⁵N labeled internal standard may exhibit a smaller chromatographic shift relative to the analyte compared to a deuterated standard and can be a better choice to minimize ion suppression effects.

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects.

Problem 2: The signal for my deuterated internal standard is decreasing throughout the analytical run.

Possible Cause: Carryover of late-eluting matrix components that are causing increasing ion suppression over time.

Troubleshooting Steps:

  • Inject Blank Samples: Inject a series of blank solvent injections after a high-concentration sample to assess for carryover.

  • Extend the Run Time: Extend the chromatographic run time to ensure all matrix components have eluted before the next injection.

  • Improve Column Washing: Implement a more aggressive column wash step at the end of each run to remove strongly retained matrix components.

Experimental Protocols

Post-Column Infusion Experimental Protocol

Objective: To identify regions of ion suppression in a chromatographic run.

Materials:

  • Syringe pump

  • T-piece connector

  • Standard solution of the analyte and internal standard

  • LC-MS system

  • Blank matrix extract

Methodology:

  • Set up the LC-MS system with the analytical column.

  • Connect the outlet of the analytical column to one inlet of the T-piece.

  • Connect the syringe pump containing the analyte and IS solution to the other inlet of the T-piece.

  • Connect the outlet of the T-piece to the mass spectrometer's ion source.

  • Begin infusing the standard solution at a constant flow rate (e.g., 5-10 µL/min).

  • Once a stable baseline signal is achieved for the analyte and IS, inject the extracted blank matrix sample onto the LC column.

  • Monitor the signal for the analyte and IS throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_cause Root Cause cluster_solution Solution InaccurateResults Inaccurate Quantitative Results CheckCoelution Check Analyte/IS Co-elution InaccurateResults->CheckCoelution MatrixEffectEval Evaluate Matrix Effect InaccurateResults->MatrixEffectEval DecreasingIS Decreasing IS Signal PostColumnInfusion Post-Column Infusion DecreasingIS->PostColumnInfusion DifferentialSuppression Differential Ion Suppression CheckCoelution->DifferentialSuppression Carryover Matrix Carryover PostColumnInfusion->Carryover MatrixEffectEval->DifferentialSuppression OptimizeChroma Optimize Chromatography DifferentialSuppression->OptimizeChroma ImproveSamplePrep Improve Sample Prep DifferentialSuppression->ImproveSamplePrep ChangeIS Use ¹³C/¹⁵N IS DifferentialSuppression->ChangeIS MatrixMatch Matrix-Matched Calibrators DifferentialSuppression->MatrixMatch ImproveWash Improve Column Wash Carryover->ImproveWash

A troubleshooting workflow for ion suppression issues.

PostColumnInfusionSetup LC LC System Column Analytical Column LC->Column Tee Column->Tee SyringePump Syringe Pump (Analyte + IS) SyringePump->Tee MS Mass Spectrometer Tee->MS

Experimental setup for post-column infusion.

Technical Support Center: Analysis of 1-Bromononane-d19 by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for 1-Bromononane-d19. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable ionization technique for this compound analysis by LC-MS?

A1: Due to its non-polar nature, Atmospheric Pressure Chemical Ionization (APCI) is the recommended ionization technique for this compound. Electrospray Ionization (ESI) is generally not effective for non-polar compounds as it relies on the analyte being pre-ionized in solution. APCI, on the other hand, ionizes samples in the gas phase, making it well-suited for non-polar and volatile analytes.

Q2: Should I use reversed-phase or normal-phase liquid chromatography for this compound?

A2: Both reversed-phase and normal-phase chromatography can be employed for the analysis of this compound.

  • Reversed-Phase (RP): This is a common starting point. A C18 column is a good initial choice. However, due to the non-polar nature of this compound, it will be strongly retained, requiring a high percentage of organic solvent for elution.

  • Normal-Phase (NP): This can be a more effective approach for non-polar compounds. It uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. This can provide better retention control and selectivity for non-polar analytes.

Q3: What are the expected ions for this compound in the mass spectrum?

A3: In APCI, you can expect to observe several ion species. In positive ion mode, protonated molecules [M+H]⁺ are common. However, for alkyl halides, fragmentation is also likely. The most common fragmentation pathway is the loss of the bromine atom, resulting in a C9D19⁺ fragment. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), you should look for isotopic peaks for any bromine-containing ions, separated by 2 m/z units.

Q4: How can I prepare my sample of this compound for LC-MS analysis?

A4: For non-polar compounds like this compound in complex matrices, sample preparation is crucial to remove interferences.

  • Liquid-Liquid Extraction (LLE): This is a suitable method where the analyte is partitioned from an aqueous sample into an immiscible organic solvent like hexane or ethyl acetate.

  • Solid-Phase Extraction (SPE): A reversed-phase SPE cartridge (e.g., C18) can be used to retain the non-polar analyte while polar impurities are washed away. The analyte is then eluted with a non-polar solvent.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or Low Signal Intensity Inappropriate ionization technique.Switch to APCI mode. ESI is generally not suitable for non-polar compounds.
Sample is not eluting from the column (Reversed-Phase).Increase the percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase. Consider a stronger organic solvent like isopropanol. If the compound is still retained, consider switching to normal-phase chromatography.
Sample is not retained on the column (Normal-Phase).Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
APCI source parameters are not optimized.Optimize the vaporizer temperature and corona discharge current. Start with a vaporizer temperature around 400°C and a corona current of ~5 µA and optimize from there.
Poor Peak Shape (Tailing or Fronting) Sample solvent is incompatible with the mobile phase.Dissolve the sample in a solvent that is of similar or weaker elution strength than the initial mobile phase. For reversed-phase, this would be a high percentage of the aqueous component. For normal-phase, this would be the non-polar solvent.
Column overload.Reduce the injection volume or the concentration of the sample.
Secondary interactions with the stationary phase.For reversed-phase, ensure the mobile phase is adequately buffered if there are any ionizable silanols on the column. For normal-phase, ensure the mobile phase and column are properly conditioned.
High Background Noise Contaminated mobile phase or solvents.Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.
Contaminated LC system or mass spectrometer.Flush the LC system with an appropriate cleaning solution. Clean the APCI source, including the corona needle and ion transfer capillary.
Unexpected Peaks in the Chromatogram Sample degradation.Ensure sample stability in the chosen solvent and storage conditions. Analyze samples promptly after preparation.
Carryover from previous injections.Implement a robust needle wash protocol between injections, using a strong solvent to remove any residual analyte.
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure proper mixing and degassing of the mobile phase.
Column temperature variations.Use a column oven to maintain a stable temperature.
Column degradation.Replace the column if performance continues to degrade after cleaning.
Unusual Fragmentation Patterns In-source fragmentation.Reduce the vaporizer temperature or the cone voltage in the mass spectrometer to minimize fragmentation within the ion source.
Incorrect collision energy (for MS/MS).Optimize the collision energy to achieve the desired fragmentation pattern for quantification or structural elucidation. For alkyl bromides, start with a lower collision energy and gradually increase it.

Experimental Protocols

Recommended Starting Method: Normal-Phase LC-APCI-MS

This method is often more suitable for highly non-polar compounds.

Liquid Chromatography Parameters:

Parameter Recommended Value
Column Silica, 2.1 x 100 mm, 3.5 µm
Mobile Phase A Hexane
Mobile Phase B Isopropanol
Gradient 99% A / 1% B, hold for 1 minLinear gradient to 90% A / 10% B over 5 minHold at 90% A / 10% B for 2 minReturn to initial conditions and re-equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Sample Diluent Hexane

Mass Spectrometry Parameters (APCI):

Parameter Recommended Value
Ionization Mode Positive
Vaporizer Temperature 400 °C
Sheath Gas Flow 40 (arbitrary units)
Auxiliary Gas Flow 10 (arbitrary units)
Corona Discharge Current 5 µA
Capillary Voltage 3.5 kV
Scan Mode Full Scan (m/z 100-300) or Selected Ion Monitoring (SIM)
Alternative Starting Method: Reversed-Phase LC-APCI-MS

Liquid Chromatography Parameters:

Parameter Recommended Value
Column C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 80% B, hold for 1 minLinear gradient to 100% B over 5 minHold at 100% B for 3 minReturn to initial conditions and re-equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Sample Diluent Acetonitrile

Mass Spectrometry Parameters (APCI):

Same as for the Normal-Phase method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_processing Data Processing sample Sample Matrix lle Liquid-Liquid Extraction (e.g., with Hexane) sample->lle spe Solid-Phase Extraction (C18 cartridge) sample->spe lc Liquid Chromatography (Normal or Reversed-Phase) lle->lc spe->lc ms Mass Spectrometry (APCI) lc->ms data Data Acquisition ms->data chromatogram Chromatogram Generation data->chromatogram spectrum Mass Spectrum Analysis chromatogram->spectrum quant Quantification spectrum->quant

Caption: Experimental workflow for the LC-MS analysis of this compound.

troubleshooting_logic start Problem Encountered no_signal No or Low Signal? start->no_signal peak_shape Poor Peak Shape? start->peak_shape retention_issue Inconsistent Retention? start->retention_issue no_signal->peak_shape No check_ion_source Verify APCI Mode & Optimize Source Parameters no_signal->check_ion_source Yes peak_shape->retention_issue No check_sample_solvent Ensure Sample Solvent Compatibility peak_shape->check_sample_solvent Yes check_temp_flow Verify Column Temperature & Mobile Phase Flow Rate retention_issue->check_temp_flow Yes check_mobile_phase Adjust Mobile Phase Composition check_ion_source->check_mobile_phase end Problem Resolved check_mobile_phase->end check_sample_solvent->end check_temp_flow->end

Caption: A logical troubleshooting flowchart for common LC-MS issues.

Technical Support Center: Preventing 1-Bromononane-d19 Carryover in Autosamplers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve autosampler carryover issues with 1-Bromononane-d19.

Troubleshooting Guide

Carryover of this compound, a nonpolar, deuterated brominated hydrocarbon, can lead to inaccurate quantification and compromised data integrity. This guide provides a systematic approach to identifying and eliminating the source of carryover in your autosampler system.

Initial Assessment: Is it Carryover?

The first step is to confirm that the observed contamination is indeed carryover from a previous injection.

Procedure:

  • Inject a high-concentration standard of this compound.

  • Immediately follow with one or more injections of a blank solvent (e.g., the solvent used to dissolve your samples).

  • Analyze the chromatograms of the blank injections.

Interpretation:

  • Classic Carryover: A peak corresponding to this compound appears in the first blank injection and decreases in subsequent blank injections. This indicates that residual sample from the previous injection is the source.[1]

  • Constant Contamination: A consistent peak of this compound appears in all blank injections, without a significant decrease in area. This suggests a source of contamination other than the previous injection, such as a contaminated blank solvent or a persistently contaminated system component.

Troubleshooting Workflow for Confirmed Carryover

If classic carryover is confirmed, follow this workflow to systematically identify and resolve the issue.

Carryover_Troubleshooting start Start: Carryover Detected wash_protocol Optimize Wash Protocol start->wash_protocol solvent_selection Select Appropriate Wash Solvents (Non-polar, e.g., Hexane, Dichloromethane) wash_protocol->solvent_selection wash_volume Increase Wash Volume and/or Cycles wash_protocol->wash_volume multi_solvent Implement Multi-Solvent Wash wash_protocol->multi_solvent injection_mode Review Injection Mode full_loop Switch to Full Loop Injection injection_mode->full_loop injection_volume Reduce Injection Volume injection_mode->injection_volume hardware_check Inspect Hardware Components syringe_check Check/Clean/Replace Syringe hardware_check->syringe_check rotor_seal Inspect/Replace Rotor Seal hardware_check->rotor_seal tubing_check Check Tubing and Connections hardware_check->tubing_check solvent_selection->injection_mode wash_volume->injection_mode multi_solvent->injection_mode full_loop->hardware_check injection_volume->hardware_check end Carryover Resolved syringe_check->end rotor_seal->end tubing_check->end

Caption: Troubleshooting workflow for autosampler carryover.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound carryover in an autosampler?

A1: The most common causes are:

  • Adsorption: As a nonpolar compound, this compound can adsorb to surfaces within the autosampler, such as the needle, syringe, rotor seal, and transfer tubing.

  • Inadequate Washing: The wash solvent may not be effective at solubilizing and removing this compound from the flow path. The wash volume or number of wash cycles may also be insufficient.

  • Mechanical Issues: Small crevices or dead volumes in the injection valve or fittings can trap minute amounts of the sample, which are then released in subsequent injections.

  • Injection Mode: Partial loop injections can sometimes be more prone to carryover than full loop injections as they may not flush the entire sample path as effectively.[2]

Q2: What are the best wash solvents for preventing this compound carryover?

A2: For a nonpolar analyte like this compound, a nonpolar solvent that can effectively dissolve it is the best choice. Consider the following, starting with the most likely to be effective:

  • Hexane

  • Dichloromethane

  • Isopropanol

  • Acetonitrile

  • Methanol

It is often beneficial to use a multi-solvent wash protocol. For example, a strong organic solvent to remove the analyte, followed by a weaker solvent to rinse the system.

Q3: How can I optimize my autosampler's wash method to reduce carryover?

A3: To optimize your wash method, consider the following:

  • Increase Wash Volume: For particularly "sticky" or high-concentration analytes, increasing the volume of the wash solvent can significantly improve cleaning.

  • Increase the Number of Wash Cycles: Performing multiple rinse cycles can be more effective than a single large-volume wash.

  • Use Pre- and Post-Injection Washes: Washing the needle both before aspirating the sample and after injecting it can help minimize carryover.

  • Implement a Multi-Solvent Wash: Use a sequence of solvents with different polarities to ensure the removal of a wider range of potential contaminants.

Q4: Can the injection mode affect carryover?

A4: Yes, the injection mode can influence the level of carryover. In some systems, a "full loop" injection is less susceptible to carryover because it ensures that the entire sample loop is flushed with the mobile phase. If you are using a "partial loop" injection and experiencing carryover, switching to a full loop injection may help.[2]

Q5: What hardware components should I check for potential carryover issues?

A5: If optimizing the wash protocol and injection mode does not resolve the carryover, inspect the following hardware components:

  • Syringe: The syringe can be a source of carryover. Disassemble and manually clean the syringe and plunger, or replace it if necessary.

  • Rotor Seal: The rotor seal in the injection valve can wear over time, creating scratches or pits where the sample can be trapped. Replace the rotor seal if it is old or shows signs of wear.

  • Tubing and Fittings: Ensure all tubing and fittings are clean and properly connected to avoid dead volumes.

Quantitative Data on Carryover Reduction

Table 1: Effect of Number of Wash Steps on Carryover

AnalyteInjection ModeNumber of Wash StepsCarryover (%)
CaffeinePartial Loop1> 0.005
CaffeinePartial Loop2< 0.005
ChlorhexidineMicroliter Pickup2< 0.005
ChlorhexidineMicroliter Pickup3< 0.003

Data adapted from a study on caffeine and chlorhexidine.[3]

Table 2: Impact of Wash Protocol on Carryover of a Test Compound

Wash ProtocolCarryover as % of LLOQ
Fast Wash Station> 1000%
Active Wash Station (Initial)~800%
3x DMSO Washes~400%
6x DMSO Washes156%
6x 50/50 DMSO/Methanol Washes100%

LLOQ = Lower Limit of Quantitation. Data adapted from a study optimizing a four-solvent wash station.[4]

Experimental Protocols

Protocol 1: Evaluating the Effectiveness of Different Wash Solvents

This protocol outlines a systematic approach to testing and selecting the optimal wash solvent(s) for minimizing this compound carryover.

Experimental_Protocol start Start: Select Candidate Wash Solvents prepare_standards Prepare High-Concentration This compound Standard and Blanks start->prepare_standards initial_wash Set Initial Wash Protocol (e.g., 2 cycles, 500 µL) prepare_standards->initial_wash test_solvent1 Test Wash Solvent 1 (e.g., Hexane) initial_wash->test_solvent1 inject_sequence1 Inject: High-Conc Std -> Blank 1 -> Blank 2 -> Blank 3 test_solvent1->inject_sequence1 analyze1 Analyze Blank Chromatograms for Carryover inject_sequence1->analyze1 test_solvent2 Test Wash Solvent 2 (e.g., Dichloromethane) analyze1->test_solvent2 inject_sequence2 Inject: High-Conc Std -> Blank 1 -> Blank 2 -> Blank 3 test_solvent2->inject_sequence2 analyze2 Analyze Blank Chromatograms for Carryover inject_sequence2->analyze2 compare Compare Carryover Percentages analyze2->compare optimize Optimize with Best Solvent (Increase Volume/Cycles or Use Multi-Solvent) compare->optimize end End: Implement Optimized Protocol optimize->end

Caption: Experimental workflow for testing wash solvent effectiveness.

Methodology:

  • Preparation:

    • Prepare a high-concentration standard of this compound.

    • Prepare a sufficient quantity of blank solvent.

    • Select at least three candidate wash solvents with varying nonpolar characteristics (e.g., Hexane, Dichloromethane, Isopropanol).

  • Execution (for each candidate wash solvent):

    • Flush the autosampler's wash system thoroughly with the candidate wash solvent.

    • Set a standard wash protocol (e.g., 2 wash cycles with a volume of 500 µL each).

    • Perform the following injection sequence:

      • High-concentration this compound standard.

      • Blank solvent injection 1.

      • Blank solvent injection 2.

      • Blank solvent injection 3.

    • Record the chromatograms for all injections.

  • Data Analysis:

    • Integrate the peak area of this compound in the high-concentration standard and in each of the subsequent blank injections.

    • Calculate the percent carryover for the first blank injection using the following formula: % Carryover = (Area in Blank 1 / Area in Standard) * 100

    • Compare the % carryover for each of the tested wash solvents.

  • Optimization:

    • Select the wash solvent that resulted in the lowest carryover.

    • If carryover is still unacceptable, further optimize the protocol by increasing the wash volume, the number of wash cycles, or by implementing a multi-solvent wash using the most effective solvents identified.

References

Addressing poor peak shape with 1-Bromononane-d19

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor peak shape during the analysis of 1-Bromononane-d19.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape with this compound?

A1: The most frequent causes of poor peak shape, such as peak tailing or fronting, during the Gas Chromatography (GC) analysis of this compound are typically related to column issues, improper method parameters, or sample preparation. These can include column contamination, active sites in the GC system, sample overload, or an inappropriate injection technique.

Q2: Can the deuteration of this compound affect its chromatographic peak shape?

A2: While isotopic labeling itself does not inherently cause poor peak shape, it is a high molecular weight analyte. Issues with peak shape are more likely to arise from the chromatographic conditions not being optimized for this specific compound. The troubleshooting approaches for this compound are identical to those for its non-deuterated counterpart, 1-Bromononane.

Q3: What type of analytical column is best suited for the analysis of this compound?

A3: For the analysis of bromoalkanes like this compound, a non-polar or weakly polar capillary GC column is generally recommended. Stationary phases such as those with 5% phenyl-methylpolysiloxane are a good starting point. The choice of column will ultimately depend on the specific requirements of the separation.

Q4: How does sample preparation impact the peak shape of this compound?

A4: Proper sample preparation is crucial for achieving good peak shape. Liquid samples of this compound should be dissolved in a volatile, low-boiling solvent.[1] Inappropriate solvent choice or sample concentration can lead to issues like peak distortion or broadening.[1] It is important to ensure the sample is free of particulate matter.

Troubleshooting Guides

Poor peak shape in gas chromatography can manifest as peak tailing, peak fronting, or split peaks. Below are troubleshooting guides for each of these issues when analyzing this compound.

Guide to Addressing Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is drawn out.

Potential Causes and Solutions:

Cause Solution
Active Sites in the System Active sites in the injector liner, column, or connections can interact with the analyte. Deactivated liners and columns should be used. Regular maintenance, such as trimming the column inlet, can help.
Column Contamination Non-volatile residues from previous injections can accumulate on the column. Bake out the column at a high temperature (within its specified limits) or trim the first few centimeters of the column.
Inappropriate Flow Rate An incorrect carrier gas flow rate can lead to band broadening. Optimize the flow rate for the specific column dimensions and carrier gas being used.
Column Degradation Over time, the stationary phase of the column can degrade. If other troubleshooting steps fail, replacing the column may be necessary.
Guide to Addressing Peak Fronting

Peak fronting appears as a shark-fin shape where the front of the peak is sloped.

Potential Causes and Solutions:

Cause Solution
Sample Overload Injecting too much sample onto the column is a common cause of fronting.[2] Dilute the sample or increase the split ratio to reduce the amount of analyte reaching the column.
Incompatible Injection Solvent If the sample solvent is not compatible with the stationary phase, it can cause peak distortion. Ensure the solvent is appropriate for the column's polarity.
Low Column Temperature If the initial oven temperature is too low, it can sometimes lead to peak fronting for later-eluting compounds.[3] Consider increasing the initial oven temperature.
Guide to Addressing Split Peaks

Split peaks appear as two or more peaks for a single compound.

Potential Causes and Solutions:

Cause Solution
Improper Column Installation A poor column cut or incorrect installation in the injector or detector can create a dead volume, leading to split peaks. Ensure the column is cut cleanly and installed according to the manufacturer's instructions.
Inlet Liner Issues A cracked or contaminated liner can cause the sample to be introduced onto the column unevenly. Replace the inlet liner.
Sample Degradation If the analyte is degrading in the hot injector, it can result in multiple peaks. Lowering the injector temperature may resolve this issue.

Experimental Protocols

Below is a starting point for a Gas Chromatography (GC) method for the analysis of 1-Bromononane. This should be optimized for your specific instrument and application.

Sample Preparation Protocol:

  • Accurately weigh a known amount of this compound.

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • Vortex the sample to ensure it is fully dissolved.

  • If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulates.

  • Transfer the sample to an autosampler vial for analysis.

Recommended GC Parameters for Bromoalkane Analysis:

Parameter Value
Column C4A-C10 capillary column (or similar non-polar/weakly polar column)
Oven Program 40 °C (hold for 1 min), then ramp to 160 °C at 10 °C/min
Carrier Gas Helium or Hydrogen
Flow Rate 0.6 mL/min
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C (for FID)
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)

This data is based on a published method for the separation of bromoalkanes.[4]

Visualizations

Troubleshooting Workflow for Poor Peak Shape

Troubleshooting Workflow for Poor Peak Shape start Observe Poor Peak Shape check_shape Identify Peak Shape (Tailing, Fronting, Split) start->check_shape tailing Peak Tailing check_shape->tailing Tailing fronting Peak Fronting check_shape->fronting Fronting split Split Peak check_shape->split Split check_system_activity Check for Active Sites (Liner, Column) tailing->check_system_activity check_contamination Check for Column Contamination check_system_activity->check_contamination No Active Sites Found end Peak Shape Improved check_system_activity->end Active Sites Addressed check_flow_rate Optimize Flow Rate check_contamination->check_flow_rate Column Clean check_contamination->end Contamination Removed replace_column_tailing Replace Column check_flow_rate->replace_column_tailing Flow Rate Optimized check_flow_rate->end Flow Rate Correct replace_column_tailing->end check_overload Check for Sample Overload (Dilute Sample, Increase Split) fronting->check_overload check_solvent Check Injection Solvent Compatibility check_overload->check_solvent Not Overloaded check_overload->end Concentration Adjusted check_temp Check Initial Oven Temperature check_solvent->check_temp Solvent Compatible check_solvent->end Solvent Changed check_temp->end Temperature Adjusted check_installation Check Column Installation split->check_installation check_liner Inspect/Replace Inlet Liner check_installation->check_liner Installation Correct check_installation->end Reinstalled check_degradation Check for Sample Degradation check_liner->check_degradation Liner OK check_liner->end Liner Replaced check_degradation->end Conditions Adjusted Factors Affecting Peak Shape cluster_system GC System cluster_method Method Parameters cluster_sample Sample Injector Injector (Temp, Liner) Poor Peak Shape Poor Peak Shape Injector->Poor Peak Shape Column Column (Phase, Contamination, Age) Column->Poor Peak Shape Detector Detector Detector->Poor Peak Shape Oven Temp Oven Temp Oven Temp->Poor Peak Shape Flow Rate Flow Rate Flow Rate->Poor Peak Shape Split Ratio Split Ratio Split Ratio->Poor Peak Shape Concentration Concentration Concentration->Poor Peak Shape Solvent Solvent Solvent->Poor Peak Shape Purity Purity Purity->Poor Peak Shape

References

Technical Support Center: Isotopic Back-Exchange with Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to isotopic back-exchange of deuterated standards in mass spectrometry-based assays.

I. Frequently Asked Questions (FAQs)

Q1: What is isotopic back-exchange and why is it a concern?

A: Isotopic back-exchange is the unintended replacement of deuterium atoms on a deuterated internal standard with hydrogen atoms from the surrounding solvent or matrix.[1] This phenomenon is a significant concern in quantitative bioanalysis as it can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration, compromising the accuracy and reliability of the assay.[2]

Q2: What are the primary factors that influence the rate of back-exchange?

A: The rate of back-exchange is primarily influenced by several experimental parameters:

  • pH: Back-exchange is catalyzed by both acid and base. The rate is typically lowest at a pH of approximately 2.5.[3][4]

  • Temperature: Higher temperatures increase the rate of back-exchange.[5][6]

  • Solvent Composition: The presence of protic solvents (e.g., water, methanol) facilitates back-exchange. The concentration of organic solvents in liquid chromatography mobile phases can also impact the exchange rate.

  • Position of the Deuterium Label: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly labile and will exchange rapidly. Labels on carbon atoms adjacent to carbonyl groups or on certain aromatic positions can also be susceptible to exchange under specific conditions.

Q3: How can I minimize back-exchange during my sample preparation and analysis?

A: To minimize back-exchange, consider the following strategies:

  • Maintain Low Temperatures: Perform all sample preparation and analysis steps at low temperatures (e.g., 0 °C) to slow down the exchange kinetics.[7]

  • Control pH: Quench reactions and perform chromatographic separations at the pH of minimum exchange, which is typically around pH 2.5.[3][4]

  • Rapid Analysis: Minimize the time the deuterated standard is in a protic solvent. Faster liquid chromatography gradients can reduce the opportunity for back-exchange to occur.[8][9]

  • Optimize Solvent Conditions: Where possible, use aprotic solvents for reconstitution and storage. In liquid chromatography, while unavoidable, understanding the impact of mobile phase composition is crucial.

Q4: How do I choose a stable deuterated internal standard?

A: When selecting a deuterated internal standard, prioritize the following:

  • Label Position: Ensure that the deuterium labels are on chemically stable, non-exchangeable positions. Avoid labels on heteroatoms.

  • Isotopic Purity: The standard should have high isotopic enrichment with minimal unlabeled species.

  • Chromatographic Behavior: Ideally, the deuterated standard should co-elute with the analyte to ensure it experiences the same matrix effects. However, be aware of the "isotope effect," where deuterated compounds may elute slightly earlier in reversed-phase chromatography.[10]

II. Troubleshooting Guide

Problem 1: My deuterated internal standard signal is decreasing over the course of a run.
Possible Cause Troubleshooting Steps
Back-exchange in the autosampler: The standard may be exchanging with residual protons in the sample matrix or solvent over time.1. Maintain the autosampler at a low temperature (e.g., 4 °C). 2. Minimize the time samples are queued in the autosampler before injection.
Unstable standard in the mobile phase: The mobile phase composition (pH, organic content) may be promoting back-exchange.1. Evaluate the stability of the standard in the mobile phase over time. 2. Adjust the mobile phase pH to be closer to the point of minimum exchange (around pH 2.5) if compatible with the chromatography.
Contamination in the LC system: Residual acidic or basic components in the system can catalyze back-exchange.1. Thoroughly flush the LC system between runs. 2. Dedicate columns and tubing to specific analyses where feasible.
Problem 2: I am observing a split peak for my deuterated internal standard but not for my analyte.
Possible Cause Troubleshooting Steps
Partial back-exchange: A portion of the deuterated standard may be exchanging, leading to two populations: the fully deuterated and a partially exchanged species.1. Inject a fresh, newly prepared standard to see if the issue persists. 2. Review sample preparation and storage conditions to identify potential sources of exchange.[1]
Isotopic impurity of the standard: The standard may contain a significant amount of a less-deuterated isotopologue from its synthesis.1. Consult the certificate of analysis for the isotopic purity of the standard. 2. If possible, analyze the standard by itself to confirm its isotopic distribution.
Chromatographic artifacts: Issues like column voids, frit blockage, or improper connections can cause peak splitting.[11][12]1. Inspect all column connections for tightness and proper ferrule depth. 2. Reverse-flush the column to remove any particulates. 3. If the problem persists, try a new column.
Sample solvent mismatch: A significant difference between the sample solvent and the initial mobile phase can cause peak distortion.[13]1. Ensure the sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase.

III. Quantitative Data on Back-Exchange

The extent of back-exchange is highly dependent on the specific experimental conditions. The following tables provide illustrative data on the impact of temperature and pH on deuterium retention.

Table 1: Effect of Temperature on Deuterium Retention of Fibrinopeptide A [14]

TemperatureTime (minutes)Deuterium Content Retained
0 °C10025%
-30 °C10092%

Table 2: Average Back-Exchange Rates in HDX-MS [15]

ConditionAverage Back-Exchange
Standard Quench and LC-MS25-45%

IV. Experimental Protocols

Protocol 1: Preparation of a Maximally Deuterated (maxD) Protein Standard for Back-Exchange Correction

This protocol describes a method for preparing a fully deuterated protein standard, which can be used to measure and correct for back-exchange in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) experiments.[16]

Materials:

  • Protein of interest

  • Denaturation buffer (e.g., 8 M Guanidine-HCl)

  • D₂O-based labeling buffer (same composition as the experimental labeling buffer)

  • Quench buffer (e.g., 0.1% formic acid, pH 2.5)

  • Heating block or water bath

  • Ice bath

  • Microcentrifuge tubes

Procedure:

  • Denaturation:

    • To a microcentrifuge tube, add the protein solution and denaturation buffer.

    • Vortex briefly and centrifuge.

    • Heat the sample at 90 °C for 5 minutes to fully denature the protein.

    • Cool the sample to room temperature.

  • Deuteration:

    • Add the D₂O-based labeling buffer to the denatured protein.

    • Incubate at 50 °C for 10 minutes to allow for maximal deuterium exchange.

    • Cool the sample to room temperature.

  • Quenching and Analysis:

    • Place the sample on an ice bath to cool to 0 °C.

    • Add pre-chilled quench buffer to stop the exchange reaction.

    • The maximally deuterated standard is now ready for LC-MS analysis alongside the experimental samples.

Protocol 2: Quantifying the Percentage of Back-Exchange

This protocol outlines the steps to calculate the percentage of back-exchange for a given peptide using a maximally deuterated standard.[15]

Procedure:

  • Determine the Theoretical Maximum Deuteration (D_max):

    • For a given peptide sequence, count the number of exchangeable amide hydrogens. This is equal to the number of amino acids minus the number of prolines, and minus one for the N-terminal amino acid.

  • Measure the Experimental Deuterium Uptake (D_exp):

    • Analyze the maximally deuterated standard by LC-MS.

    • Determine the mass of the deuterated peptide from its mass spectrum.

    • Calculate the experimental deuterium uptake by subtracting the mass of the undeuterated peptide.

  • Calculate the Percentage of Back-Exchange:

    • Use the following formula: % Back-Exchange = (1 - (D_exp / D_max)) * 100

V. Visualizations

Back_Exchange_Factors cluster_causes Factors Influencing Back-Exchange cluster_mitigation Mitigation Strategies pH pH Optimal_pH Optimal pH (≈2.5) pH->Optimal_pH Back_Exchange Back_Exchange pH->Back_Exchange Temperature Temperature Low_Temp Low Temperature Temperature->Low_Temp Temperature->Back_Exchange Solvent Solvent Rapid_Analysis Rapid Analysis Solvent->Rapid_Analysis Solvent->Back_Exchange Label_Position Label Position Stable_Labeling Stable Labeling Site Label_Position->Stable_Labeling Label_Position->Back_Exchange Back_Exchange->Low_Temp Back_Exchange->Optimal_pH Back_Exchange->Rapid_Analysis Back_Exchange->Stable_Labeling

Caption: Factors influencing and strategies for mitigating isotopic back-exchange.

Troubleshooting_Workflow Start Inaccurate Quantitative Results with Deuterated Standard Check_Signal Is the Internal Standard Signal Stable? Start->Check_Signal Check_Peak_Shape Is the Internal Standard Peak Shape Good? Check_Signal->Check_Peak_Shape Yes Unstable_Signal Unstable Signal Check_Signal->Unstable_Signal No Peak_Splitting Peak Splitting Check_Peak_Shape->Peak_Splitting No End Accurate Results Check_Peak_Shape->End Yes Troubleshoot_Stability Troubleshoot Stability: - Check autosampler temperature - Evaluate mobile phase stability - Flush LC system Unstable_Signal->Troubleshoot_Stability Troubleshoot_Peak_Shape Troubleshoot Peak Shape: - Check for partial back-exchange - Verify isotopic purity - Inspect column and connections - Match sample solvent Peak_Splitting->Troubleshoot_Peak_Shape Troubleshoot_Stability->End Troubleshoot_Peak_Shape->End

Caption: A logical workflow for troubleshooting issues with deuterated standards.

References

Improving reproducibility with 1-Bromononane-d19

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in utilizing 1-Bromononane-d19 to improve experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterated form of 1-Bromononane, meaning the 19 hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[1] Its primary application is as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[2][3] It is added in a known, constant amount to all samples (calibrators, controls, and unknowns) to correct for variations during sample preparation and analysis.[4]

Q2: Why should I use a stable isotope-labeled internal standard like this compound?

A2: Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry. Because they are chemically almost identical to the analyte (the non-deuterated version), they behave very similarly during sample extraction, derivatization, chromatography, and ionization.[3][4] This allows them to effectively normalize for variations in sample recovery, injection volume, and matrix effects (ion suppression or enhancement), leading to significantly improved accuracy, precision, and reproducibility.[2][5]

Q3: How should I store and handle this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases.[6] The recommended storage temperature is generally below 30°C.[7] It is a combustible liquid, so it should be kept away from heat, sparks, and open flames.[6][8] When handling, always use appropriate personal protective equipment (PPE), including gloves and eye protection.[9]

Q4: What is the significance of the bromine atom in mass spectrometry analysis?

A4: Bromine has two abundant stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[10] This means that any fragment in the mass spectrum containing a bromine atom will appear as a pair of peaks (an M and M+2 peak) of nearly equal intensity, separated by two mass units (m/z).[11] This distinctive isotopic pattern is a powerful diagnostic tool for identifying the internal standard and any of its fragments, helping to distinguish them from background noise or interferences.

Chemical and Physical Properties

The following table summarizes key quantitative data for 1-Bromononane and its deuterated form.

Property1-BromononaneThis compoundData Source(s)
Molecular Formula C₉H₁₉BrC₉D₁₉Br[6][12]
Molecular Weight ~207.15 g/mol ~226.27 g/mol [13][12]
CAS Number 693-58-31219805-90-9[6][12]
Form LiquidNeat/Liquid[8][12]
Color Colorless to pale yellowNot Specified[14]
Boiling Point ~201 °CNot Specified[8]
Density ~1.08-1.09 g/mL at 20-25°CNot Specified[8]
Flash Point ~90 °CNot Specified[8]
Solubility Insoluble in water; Soluble in Chloroform, HexanesNot Specified[6][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using this compound as an internal standard.

Q5: My results show high variability and poor reproducibility. Where do I start troubleshooting?

A5: Poor reproducibility is a common challenge that can stem from multiple sources. A systematic approach is crucial. The logical workflow below provides a step-by-step process to identify the root cause, starting from the most common issues like sample preparation and moving towards more complex sources like instrumentation.

G start_node Start: High Variability Observed p1 1. Verify IS & Analyte Stock Solutions start_node->p1 Begin Troubleshooting decision_node decision_node process_node process_node end_node Result: Improved Reproducibility d1 Concentrations Correct? p1->d1 p2 2. Review Sample Preparation Protocol d1->p2 Yes d1->p2 p1_fix Remake solutions. Re-run experiment. d1->p1_fix No d2 IS added consistently to all samples? p2->d2 p1_fix->end_node p3 3. Analyze IS Response Across Batch d2->p3 Yes d2->p3 p2_fix Refine pipetting technique. Ensure sample homogeneity before adding IS. d2->p2_fix No d3 IS signal stable (e.g., <15% CV)? p3->d3 p2_fix->end_node p4 4. Check LC-MS Performance d3->p4 Yes d3->p4 p3_fix Investigate matrix effects, instrument drift, or inconsistent recovery. d3->p3_fix No d4 Peak shape & retention time consistent? p4->d4 p3_fix->end_node d4->end_node Yes p4_fix Equilibrate column. Check for leaks/blockages. Clean MS source. d4->p4_fix No p4_fix->end_node G cluster_0 LC Eluent cluster_1 MS Ion Source (ESI) Analyte Analyte Droplet Charged Droplet Analyte->Droplet IS This compound (IS) IS->Droplet Matrix Matrix Component (e.g., lipid) Matrix->Droplet Ion_Analyte Analyte Ion [M+H]+ Matrix->Ion_Analyte Ion Suppression Ion_IS IS Ion [M+H]+ Matrix->Ion_IS Ion Suppression Droplet->Ion_Analyte Evaporation & Ionization Droplet->Ion_IS MS To Mass Analyzer Ion_Analyte->MS Ion_IS->MS G node_stocks 1. Prepare Stocks (Analyte & IS) node_cal 2. Prepare Calibrators & QCs in Blank Matrix node_stocks->node_cal node_spike 4. Spike ALL Samples with IS Working Solution node_stocks->node_spike node_cal->node_spike node_sample 3. Prepare Unknown Samples node_sample->node_spike node_extract 5. Perform Sample Extraction (e.g., PPT) node_spike->node_extract node_inject 6. Inject on LC-MS/MS System node_extract->node_inject node_process 7. Process Data (Calculate Area Ratios) node_inject->node_process node_quant 8. Quantify Unknowns from Calibration Curve node_process->node_quant

References

Technical Support Center: Isotopic Interference with 1-Bromononane-d19

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the correction of isotopic interference when using 1-Bromononane-d19 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of using this compound as an internal standard?

A1: Isotopic interference, or "cross-talk," occurs when the mass spectrometer signal of the unlabeled analyte (1-Bromononane) overlaps with the signal of its stable isotope-labeled internal standard (this compound), and vice-versa.[1] This happens because naturally occurring heavy isotopes in the unlabeled analyte can result in a molecule with a mass-to-charge ratio (m/z) that is identical to the internal standard. Similarly, the deuterated standard may contain a small amount of the unlabeled analyte as an impurity.[2]

Q2: What are the primary sources of isotopic interference for 1-Bromononane?

A2: For 1-Bromononane (C₉H₁₉Br), the two main sources of isotopic interference are:

  • Carbon-13 (¹³C): The natural abundance of ¹³C is approximately 1.1%.[3][4] A 1-Bromononane molecule containing one ¹³C atom will have a mass that is one Dalton (M+1) higher than the monoisotopic mass.

  • Bromine-81 (⁸¹Br): Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[3][5] This means that nearly half of the 1-Bromononane molecules will have a mass two Daltons (M+2) higher than the monoisotopic mass containing ⁷⁹Br. This M+2 peak is a significant contributor to potential interference.[6]

The combination of these natural isotopes in the unlabeled analyte can produce a signal that overlaps with the signal of the this compound internal standard, especially if the mass difference between the analyte and standard is small.

Q3: Why is it critical to correct for this interference?

A3: Failing to correct for isotopic interference can lead to significant errors in quantitative analysis. The "cross-talk" between the analyte and the internal standard can create non-linear calibration curves, reduce accuracy, and bias the final calculated concentrations.[1][7] This is particularly problematic at high analyte-to-internal standard concentration ratios.[7]

Q4: How can I experimentally measure the degree of isotopic interference?

A4: The contribution of the analyte to the internal standard signal (and vice-versa) can be determined experimentally. This involves analyzing two types of control samples:

  • A sample containing only the unlabeled analyte (1-Bromononane) at a known high concentration, without the internal standard.

  • A sample containing only the internal standard (this compound) at its working concentration, without the analyte.

By measuring the signal response in the mass channel of the other compound in each of these samples, you can calculate the percentage of interference.

Data Presentation: Isotope Abundances

Summarized below are the natural abundances of the key isotopes that contribute to interference for 1-Bromononane.

ElementIsotopeNatural Abundance (%)
Carbon ¹²C~98.9%[3][8]
¹³C~1.1%[3][8]
Hydrogen ¹H~99.985%[3]
²H (Deuterium)~0.015%[3]
Bromine ⁷⁹Br~50.7%[3][5]
⁸¹Br~49.3%[3][5]

Experimental Protocol: Determining Interference Correction Factors

This protocol outlines the methodology to calculate the correction factors for isotopic interference between the analyte (unlabeled 1-Bromononane) and the internal standard (this compound).

Methodology:

  • Prepare Stock Solutions: Create separate, high-concentration stock solutions of the unlabeled analyte and the d19-internal standard (IS) in an appropriate solvent.

  • Prepare Control Samples:

    • Analyte-Only Sample: Prepare a sample containing the unlabeled analyte at the highest expected concentration in your study. This sample must not contain any internal standard.

    • IS-Only Sample: Prepare a sample containing the d19-internal standard at the exact concentration used in your experimental samples. This sample must not contain any unlabeled analyte.

  • LC-MS/MS Analysis: Analyze both control samples using the same liquid chromatography-mass spectrometry (LC-MS/MS) method intended for your study samples.

  • Data Acquisition:

    • For the Analyte-Only Sample , measure the signal intensity (peak area) in the mass transition for the analyte (Area_Analyte_in_AnalyteOnly) and also measure any cross-talk signal in the mass transition for the internal standard (Area_IS_in_AnalyteOnly).

    • For the IS-Only Sample , measure the signal intensity (peak area) in the mass transition for the internal standard (Area_IS_in_ISOnly) and also measure any cross-talk signal in the mass transition for the analyte (Area_Analyte_in_ISOnly).

  • Calculate Correction Factors:

    • Correction Factor 1 (CF1): Contribution of the analyte to the IS signal. CF1 = Area_IS_in_AnalyteOnly / Area_Analyte_in_AnalyteOnly

    • Correction Factor 2 (CF2): Contribution of the IS to the analyte signal. CF2 = Area_Analyte_in_ISOnly / Area_IS_in_ISOnly

  • Apply Correction: Use these calculated factors to correct the measured peak areas in your experimental samples using the following equations:

    • Corrected Analyte Area = Measured Analyte Area - (CF2 * Measured IS Area)

    • Corrected IS Area = Measured IS Area - (CF1 * Measured Analyte Area)

The final concentration should be calculated using the ratio of these corrected areas.

Troubleshooting Guide

Q: My calibration curve is non-linear, especially at high concentrations. Could isotopic interference be the cause?

A: Yes, this is a classic sign of isotopic interference.[1][7] As the concentration of the unlabeled analyte increases, its isotopic contribution to the internal standard's signal becomes more significant, causing the response ratio to plateau and leading to a non-linear curve. Following the experimental protocol above to calculate and apply correction factors can resolve this issue.[9]

Q: I see a peak in my analyte's mass channel when I inject only the this compound standard. What does this indicate?

A: This indicates that your deuterated internal standard has some level of isotopic impurity, meaning it contains a small percentage of the unlabeled (or partially labeled) 1-Bromononane. This is common, and the contribution of this impurity to the analyte signal must be corrected for, as detailed in the protocol (calculating CF2). For reliable results, deuterated standards should ideally have high isotopic enrichment (e.g., ≥98%).[10]

Q: My quantitative results are inconsistent and show poor precision. How can I confirm if interference is the problem?

A: To diagnose the issue, analyze control samples at both low and high ends of your calibration range. If the accuracy is acceptable at low concentrations but deviates significantly at high concentrations, isotopic interference is a likely culprit. Performing the correction factor experiment will confirm the presence and magnitude of the cross-talk.

Visualizations

G cluster_0 Unlabeled Analyte (1-Bromononane) cluster_1 Labeled Standard (this compound) analyte C₉H₁₉Br Signal m_plus_1 M+1 Peak (from ¹³C) m_plus_2 M+2 Peak (from ⁸¹Br) standard C₉D₁₉Br Signal m_plus_1->standard Interference 'Cross-Talk' m_plus_2->standard

Caption: Origin of isotopic interference from 1-Bromononane.

G prep 1. Prepare Control Samples (Analyte-Only & IS-Only) analyze 2. Analyze Controls via LC-MS/MS prep->analyze measure 3. Measure Peak Areas (Analyte & IS Channels) analyze->measure calculate 4. Calculate Correction Factors (CF1 and CF2) measure->calculate apply_correction 6. Apply Correction Formulas to Measured Peak Areas calculate->apply_correction Use in formula analyze_samples 5. Analyze Experimental Samples analyze_samples->apply_correction final_result 7. Obtain Accurate, Corrected Concentrations apply_correction->final_result

Caption: Experimental workflow for isotopic interference correction.

G start Inaccurate or Non-Linear Quantitative Results check1 Is Analyte Concentration High? start->check1 check2 Analyze IS-Only Sample start->check2 check3 Analyze Analyte-Only Sample check1->check3 Yes other_issue Investigate Other Issues (e.g., Matrix Effects, Detector Saturation) check1->other_issue No is_impure Signal in Analyte Channel? check2->is_impure is_crosstalk Signal in IS Channel? check3->is_crosstalk conclusion Isotopic Interference Confirmed is_impure->conclusion Yes is_impure->other_issue No is_crosstalk->conclusion Yes is_crosstalk->other_issue No solution Perform Full Correction Protocol conclusion->solution

References

Technical Support Center: 1-Bromononane-d19 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Bromononane-d19. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting injection volume for this compound analysis by GC-MS?

A1: For a standard split/splitless injector, a good starting point is a 1 µL injection of your sample. The optimal volume will depend on the concentration of your analyte and the sensitivity of your instrument. It is highly recommended to perform an injection volume optimization study to determine the ideal volume for your specific application.

Q2: I am observing peak fronting in my chromatogram. What could be the cause?

A2: Peak fronting is often an indication of column overload. This can happen if the injection volume is too high for the column's capacity or if the sample concentration is too high. Try reducing the injection volume or diluting your sample.

Q3: My peaks for this compound are tailing. What are the potential causes and solutions?

A3: Peak tailing can be caused by several factors:

  • Active sites in the injector or column: 1-Bromononane, as a haloalkane, can interact with active sites. Ensure you are using a deactivated liner and a high-quality, low-bleed GC column.

  • Injector temperature too low: A low injector temperature can lead to slow vaporization and band broadening. Ensure the injector temperature is appropriate for the boiling point of 1-Bromononane (approximately 201 °C for the non-deuterated form).[1]

  • Non-volatile residue in the injector: Contamination in the liner can cause peak tailing. Regular liner replacement and inlet maintenance are crucial.

Q4: I'm seeing carryover from one injection to the next. How can I prevent this?

A4: Carryover can be a significant issue, especially with higher boiling point compounds like this compound. To mitigate carryover:

  • Optimize your bake-out time and temperature: Ensure your GC oven is heated to a sufficiently high temperature for an adequate duration after each run to elute all compounds.

  • Use a solvent wash: Program your autosampler to perform one or more solvent washes between injections.

  • Check for contamination: Carryover can also originate from a contaminated syringe, liner, or septum.

Q5: Should I expect a retention time shift between this compound and its non-deuterated analog?

A5: Yes, a small retention time shift is often observed between deuterated and non-deuterated compounds.[2][3] Deuterated compounds may elute slightly earlier than their protiated counterparts due to the "chromatographic H/D isotope effect".[2] This difference is usually small but should be considered when setting integration windows.

Troubleshooting Guides

Issue: Poor Sensitivity or No Peak Detected

This guide will help you troubleshoot issues related to low or no signal for this compound.

start Start: Poor or No Peak check_injection Verify Injection (Syringe, Autosampler) start->check_injection check_instrument Check Instrument Parameters (Temperatures, Flows) check_injection->check_instrument Injection OK increase_volume Increase Injection Volume check_instrument->increase_volume Parameters OK check_concentration Increase Sample Concentration increase_volume->check_concentration No Improvement problem_solved Problem Resolved increase_volume->problem_solved Improvement check_detector Verify Detector Function (MS Tuning) check_concentration->check_detector No Improvement check_concentration->problem_solved Improvement check_detector->problem_solved Issue Found & Fixed

Caption: Troubleshooting workflow for poor peak sensitivity.

Issue: Inconsistent Peak Areas

Use this guide to address problems with poor reproducibility of your peak areas for this compound.

start Start: Inconsistent Peak Areas check_autosampler Check Autosampler (Syringe, Vial Septa) start->check_autosampler check_liner Inspect/Replace Inlet Liner check_autosampler->check_liner Autosampler OK problem_solved Problem Resolved check_autosampler->problem_solved Issue Found & Fixed check_backflash Evaluate for Backflash (Reduce Volume/Temp) check_liner->check_backflash Liner OK check_liner->problem_solved Issue Found & Fixed check_integration Review Peak Integration Parameters check_backflash->check_integration No Backflash check_backflash->problem_solved Issue Found & Fixed check_integration->problem_solved Parameters Optimized

Caption: Troubleshooting workflow for inconsistent peak areas.

Experimental Protocols

Protocol: Optimizing Injection Volume

This protocol describes a systematic approach to determine the optimal injection volume for this compound.

  • Prepare a Standard Solution: Prepare a standard solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration that is representative of your samples.

  • Set Initial GC-MS Conditions:

    • Inlet: Splitless mode, Temperature: 250 °C

    • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at a temperature that allows for solvent focusing (e.g., 40-60 °C), then ramp to a final temperature that ensures elution of this compound (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

    • MS: Scan mode or Selected Ion Monitoring (SIM) mode targeting the appropriate m/z ions for this compound.

  • Perform a Series of Injections: Inject varying volumes of the standard solution (e.g., 0.5 µL, 1.0 µL, 2.0 µL, 5.0 µL). Perform at least three replicate injections at each volume.

  • Data Analysis:

    • Examine the peak shape at each injection volume. Look for signs of fronting or tailing.

    • Calculate the average peak area and the relative standard deviation (RSD) for the replicate injections at each volume.

    • Plot the average peak area versus the injection volume.

  • Determine the Optimal Volume: The optimal injection volume will be the largest volume that provides a linear response and good peak shape without significant fronting, and has an acceptable RSD.

Data Presentation

Table 1: Example Data for Injection Volume Optimization
Injection Volume (µL)Average Peak Area (n=3)Peak Area RSD (%)Peak Shape
0.550,0002.5Symmetrical
1.0105,0001.8Symmetrical
2.0220,0002.1Symmetrical
5.0450,0008.9Fronting

This is example data and will vary based on instrument and sample concentration.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_standard Prepare Standard Solution injection Inject Sample prep_standard->injection separation GC Separation injection->separation detection MS Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

References

Column selection for separating 1-Bromononane and analytes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate chromatographic column for separating 1-Bromononane from various analytes.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1-Bromononane to consider for chromatographic separation?

A: Understanding the properties of 1-Bromononane is the first step in column selection. It is a long-chain alkyl halide, making it largely non-polar with a high boiling point. These characteristics are critical for choosing between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) and selecting the appropriate stationary phase.

Q2: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to separate 1-Bromononane?

A: The choice depends on the properties of the analytes you are separating it from.

  • GC is generally preferred if 1-Bromononane and the other analytes are volatile and thermally stable. Given its boiling point of 201°C, GC is a very suitable technique.[1]

  • HPLC is a better option when your target analytes are not volatile, are thermally sensitive, or have very high molecular weights.

Q3: What is the fundamental principle for selecting a chromatography column?

A: The primary principle is based on the interactions between your analytes and the stationary phase (the material inside the column).

  • For GC , the principle is "like dissolves like." A non-polar stationary phase is ideal for separating non-polar compounds, while a polar phase is best for polar compounds.[2][3]

  • For HPLC , the selection is based on the polarity of the analytes and the desired separation mode.[4][5] For a non-polar compound like 1-Bromononane, Reversed-Phase (RP) HPLC, which uses a non-polar stationary phase, is the most common starting point.[6]

Troubleshooting and Column Selection Guides

Gas Chromatography (GC) Troubleshooting

Q4: I am trying to separate 1-Bromononane from other non-polar analytes (e.g., alkanes), but they are eluting too close together. What should I do?

A: When separating compounds of similar polarity, the elution order on a non-polar column is primarily determined by their boiling points.[3]

  • Solution 1: Select a Standard Non-Polar Column. A great starting point is a column with a 5% phenyl / 95% methylpolysiloxane stationary phase. These columns separate compounds mainly by boiling point and are effective for general-purpose analysis.

  • Solution 2: Optimize Temperature Program. If peaks are still co-eluting, decrease the initial ramp rate of your temperature program to improve resolution between early-eluting compounds.

  • Solution 3: Consider a Column with a Different Selectivity. If boiling point separation is insufficient, switching to a stationary phase with a different selectivity, such as one with a higher phenyl content or a cyanopropyl phase, can alter the elution order based on interactions other than just dispersion forces (e.g., dipole-dipole or π-π interactions).[7]

Q5: How do I achieve a good separation of 1-Bromononane from more polar analytes (e.g., alcohols, phenols, or esters)?

A: This separation is generally easier as there is a significant polarity difference.

  • Solution: Use an Intermediate-Polar or Polar Column. A mid-polarity column, such as one containing cyanopropylphenyl polysiloxane, or a polar polyethylene glycol (WAX) column is highly recommended. The polar stationary phase will strongly retain the polar analytes, allowing the less polar 1-Bromononane to elute much earlier, resulting in excellent separation.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q6: What is the best starting point for developing an HPLC method for 1-Bromononane?

A: Given that 1-Bromononane is a non-polar compound, Reversed-Phase HPLC is the most appropriate technique.[5][6]

  • Recommended Starting Point: Begin with a C18 or C8 column.[6] These are the most widely used reversed-phase columns and provide excellent retention for hydrophobic compounds.[6] Use a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

Q7: My 1-Bromononane peak has very little retention and elutes too quickly on a C18 column. How can I increase its retention time?

A: Poor retention in reversed-phase mode means the mobile phase is too "strong" (too non-polar) for your analyte.

  • Solution 1: Decrease Organic Solvent Content. The primary way to increase retention for non-polar compounds on a C18 column is to increase the polarity of the mobile phase. This is achieved by increasing the percentage of water in your water/acetonitrile or water/methanol mixture.

  • Solution 2: Switch to a Less Polar Mobile Phase. If you are using methanol, switching to acetonitrile, which is a slightly stronger (less polar) organic solvent in reversed-phase HPLC, may require you to further increase the water content to achieve the desired retention.

  • Solution 3: Use a Column with Higher Carbon Load or Longer Alkyl Chains. If adjusting the mobile phase is not enough, consider a C18 column with a higher carbon load or even a C30 column, which will provide stronger hydrophobic interactions and thus more retention.

Data Presentation and Protocols

Quantitative Data Summary

Table 1: Physicochemical Properties of 1-Bromononane

Property Value Source(s)
Molecular Formula C₉H₁₉Br [1][8][9]
Molecular Weight 207.15 g/mol [1][9]
Boiling Point 201 °C [1]
Density 1.084 g/mL at 25 °C [1]
Solubility in Water Immiscible [1][8]
Polarity Predominantly non-polar with a polarizable bromine atom [10][11]
GC Kovats Index (Std. Non-polar) ~1230 - 1240 [9]

| GC Kovats Index (Std. Polar) | ~1476 - 1496 |[9] |

Table 2: Recommended GC Columns for Separating 1-Bromononane

Separation Goal Recommended Stationary Phase Rationale
From non-polar analytes (e.g., alkanes) 5% Phenyl / 95% Methylpolysiloxane Separates primarily by boiling point; good general-purpose choice.
From aromatic compounds 50% Phenyl / 50% Methylpolysiloxane Enhanced π-π interactions provide alternative selectivity for aromatic analytes.
From polar analytes (e.g., alcohols, esters) Polyethylene Glycol (PEG), "WAX" type Highly polar phase strongly retains polar compounds, allowing easy elution of 1-Bromononane.

| From halogenated compounds | 14% Cyanopropylphenyl / 86% Dimethylpolysiloxane | Intermediate polarity offers unique selectivity for compounds with dipole moments.[7] |

Table 3: Recommended HPLC Columns for Separating 1-Bromononane

Separation Goal Recommended Stationary Phase Rationale
General Purpose / From polar analytes C18 (Octadecylsilane) Strong hydrophobic retention, industry standard for reversed-phase.[6]
Reduce retention time / From very non-polar analytes C8 (Octylsilane) Less hydrophobic than C18, resulting in shorter retention times for non-polar compounds.[5]

| Alternative selectivity for aromatic analytes | Phenyl-Hexyl | Provides π-π interactions, which can help resolve 1-Bromononane from aromatic compounds. |

Experimental Protocols

Protocol 1: General GC Method Development for 1-Bromononane

  • Column Selection: Choose a stationary phase based on the polarity of the target analytes as described in Table 2. A 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is a standard starting point.[3]

  • Carrier Gas: Use Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Inlet Temperature: Set the injector temperature to 250°C to ensure complete vaporization.

  • Injection: Inject 1 µL of the sample in split mode (e.g., 50:1 split ratio) to avoid column overloading.

  • Oven Temperature Program:

    • Start at an initial temperature of 60°C and hold for 2 minutes.

    • Ramp the temperature at a rate of 10°C/min up to 220°C.

    • Hold at 220°C for 5 minutes or until all components have eluted.

  • Detector: Use a Flame Ionization Detector (FID) set at 280°C or a Mass Spectrometer (MS) for identification.

  • Optimization: Adjust the temperature ramp rate or switch to a different column phase if co-elution occurs.

Protocol 2: General Reversed-Phase HPLC Method Development for 1-Bromononane

  • Column Selection: Choose a C18 column (e.g., 150 mm length, 4.6 mm internal diameter, 5 µm particle size) as a starting point.[4][5]

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile or Methanol.

  • Initial Conditions (Isocratic):

    • Start with a mobile phase composition of 20% Water (A) and 80% Acetonitrile (B).

    • Set the flow rate to 1.0 mL/min.

  • Detection: Use a UV detector. Since 1-Bromononane lacks a strong chromophore, detection might be challenging. A low wavelength (e.g., 200-210 nm) or an Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) may be necessary.

  • Injection: Inject 10 µL of the sample.

  • Optimization:

    • If retention is too low, increase the percentage of Water (A).

    • If retention is too high, increase the percentage of Acetonitrile (B).

    • If a single isocratic method does not resolve all analytes, develop a gradient method (e.g., start at 70% B and ramp to 95% B over 10 minutes).

Visualization

Logical Workflow for Column Selection

The following diagram illustrates a logical workflow to guide you through the process of selecting the appropriate chromatographic column for your separation needs involving 1-Bromononane.

G cluster_start cluster_choice cluster_gc Gas Chromatography (GC) Path cluster_hplc Liquid Chromatography (HPLC) Path start Start: Define Separation Goal (1-Bromononane + Target Analytes) volatility Are all analytes volatile and thermally stable below ~300°C? start->volatility gc_path Select GC Method volatility->gc_path  Yes hplc_path Select HPLC Method volatility->hplc_path No   analyte_polarity_gc What is the polarity of the other target analytes? gc_path->analyte_polarity_gc nonpolar_col Use Non-Polar Column (e.g., 5% Phenyl Polysiloxane) Separation based on boiling point. analyte_polarity_gc->nonpolar_col Non-Polar (e.g., Alkanes) polar_col Use Intermediate or Polar Column (e.g., WAX or Cyanopropyl) Separation based on polarity. analyte_polarity_gc->polar_col Polar (e.g., Alcohols) end_node Final Method nonpolar_col->end_node polar_col->end_node hplc_mode Default to Reversed-Phase (RP-HPLC) for non-polar 1-Bromononane hplc_path->hplc_mode hplc_column Start with C18 or C8 Column hplc_mode->hplc_column hplc_retention Is retention of 1-Bromononane in an optimal range? hplc_column->hplc_retention hplc_good Proceed with Method Optimization hplc_retention->hplc_good Yes hplc_adjust Adjust Mobile Phase: Increase % Water to increase retention Decrease % Water to decrease retention hplc_retention->hplc_adjust No hplc_good->end_node hplc_adjust->hplc_retention

Caption: A decision tree for selecting the correct chromatographic column.

References

Technical Support Center: Analysis of 1-Bromononane-d19

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize contamination during the analysis of 1-Bromononane-d19.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound analysis?

A1: Contamination in this compound analysis can originate from various sources, broadly categorized as environmental, sample handling, instrument-related, and reagent-related. Specific examples include phthalates from plasticware, siloxanes from GC septa, and cross-contamination from other samples.[1][2][3]

Q2: Can the deuterated internal standard itself be a source of analytical issues?

A2: Yes, deuterated standards can present challenges. In the ion source of a mass spectrometer, deuterated compounds can sometimes lose deuterium, leading to fragments that may interfere with the analysis of other compounds.[4] Additionally, acidic conditions or reactions with trace amounts of water can lead to under-deuteration.[5]

Q3: How can I prevent contamination from laboratory consumables like pipette tips and vials?

A3: To minimize contamination from consumables, it is crucial to use high-quality, certified clean products. Pre-rinsing consumables with a high-purity solvent that will be used in the analysis can help remove potential contaminants. Whenever possible, use glass or polypropylene vials, as other plastics may leach plasticizers.[1][3]

Q4: What role does solvent quality play in minimizing contamination?

A4: Solvent quality is critical. Always use high-purity, LC/MS or GC-grade solvents. Impurities in solvents can introduce a wide range of contaminants that may interfere with the analysis. It is also best practice to avoid topping off solvent bottles to prevent the introduction of contaminants from older solvent into a fresh bottle.[6]

Q5: How can I minimize "ghost peaks" in my chromatograms?

A5: "Ghost peaks" are often the result of contamination from the analytical instrument itself, such as the inlet septa, column bleed, or contaminated carrier gas.[2] Using high-quality, low-bleed septa and columns, ensuring gas lines have appropriate filters, and performing regular instrument bake-outs can help minimize these peaks.

Troubleshooting Guides

This section provides structured guidance for identifying and resolving specific contamination issues encountered during this compound analysis.

Issue 1: Unexpected Peaks in the Chromatogram
Possible Cause Troubleshooting Step Success Indicator
Contaminated Solvents or ReagentsAnalyze a solvent blank (all reagents without the sample).The unexpected peaks are present in the blank, indicating a contaminated reagent.
Sample Handling ContaminationReview sample preparation workflow. Ensure proper use of gloves and clean labware. Prepare a "handling blank" by going through all the sample preparation steps without the actual sample.The unexpected peaks appear in the handling blank, pointing to contamination during sample preparation.
Instrument Contamination (e.g., septum bleed, column bleed)Inspect the mass spectrum of the unexpected peaks. Siloxane contamination, for instance, has a characteristic mass spectrum.[2] Perform an instrument bake-out according to the manufacturer's instructions.The intensity of the ghost peaks is significantly reduced after baking out the system.
Issue 2: Poor Reproducibility of Results
Possible Cause Troubleshooting Step Success Indicator
Inconsistent Sample PreparationStandardize the sample preparation protocol. Ensure all analysts follow the exact same procedure. Use automated liquid handlers if available for improved precision.The relative standard deviation (RSD) of replicate sample analyses improves.
Variable Contamination LevelsImplement a more rigorous cleaning procedure for all glassware and equipment between samples.[1]Run-to-run variability decreases, and baseline stability improves.
Matrix EffectsPerform a matrix effect study by spiking a known amount of this compound into the sample matrix and a clean solvent. Compare the responses.[7]Understanding the degree of ion suppression or enhancement allows for method optimization or the use of a more suitable internal standard.

Experimental Protocols

Protocol 1: Solvent Blank Analysis

  • Prepare a vial containing the same solvent mixture used to dissolve and dilute the this compound standard and samples.

  • Ensure the volume is consistent with the actual sample analysis.

  • Inject the solvent blank into the analytical instrument using the same method parameters as for the samples.

  • Analyze the resulting chromatogram and mass spectrum for any unexpected peaks. The absence of significant peaks indicates solvent purity.

Protocol 2: Glassware and Equipment Cleaning

  • Initial Rinse: Rinse all glassware and equipment three times with deionized water.

  • Solvent Wash: Wash with a laboratory-grade detergent, followed by thorough rinsing with deionized water.

  • Organic Solvent Rinse: Rinse three times with a high-purity organic solvent compatible with the analysis (e.g., methanol or acetonitrile).

  • Drying: Dry the glassware in an oven at a temperature sufficient to remove residual solvent but not high enough to cause degradation of any coatings. Avoid using compressed air for drying as it can introduce oil and particulate contamination.

  • Storage: Store cleaned items in a clean, dust-free environment, covered with aluminum foil.

Visualizations

Contamination_Troubleshooting_Workflow start Unexpected Peak in Chromatogram blank_analysis Run Solvent Blank start->blank_analysis peak_in_blank Peak Present in Blank? blank_analysis->peak_in_blank cont_source Source is Solvent or Reagent peak_in_blank->cont_source Yes no_peak_in_blank Peak Absent in Blank peak_in_blank->no_peak_in_blank No handling_blank Run Handling Blank no_peak_in_blank->handling_blank peak_in_handling Peak Present in Handling Blank? handling_blank->peak_in_handling handling_source Source is Sample Preparation Step peak_in_handling->handling_source Yes instrument_source Source is Instrument (e.g., Septum, Column) peak_in_handling->instrument_source No

Caption: Workflow for troubleshooting unexpected peaks.

Contamination_Prevention_Pathway cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis high_purity_solvents Use High-Purity Solvents[6] solvent_blanks Run Solvent Blanks high_purity_solvents->solvent_blanks clean_glassware Thoroughly Clean Glassware[1] clean_glassware->solvent_blanks certified_consumables Use Certified Clean Consumables certified_consumables->solvent_blanks low_bleed_septa Use Low-Bleed Septa/Columns[2] solvent_blanks->low_bleed_septa system_suitability Perform System Suitability Tests low_bleed_septa->system_suitability proper_waste Proper Waste Disposal system_suitability->proper_waste instrument_shutdown Instrument Shutdown & Cleaning[6] proper_waste->instrument_shutdown

References

LC-MS/MS Technical Support Center: Deuterated Standard Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for robust deuterated standard analysis in LC-MS/MS applications. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals ensure the accuracy and reliability of their quantitative analyses.

Troubleshooting Guides

This section addresses specific issues that may arise during LC-MS/MS analysis using deuterated internal standards.

Question: Why am I observing poor peak shapes (fronting, tailing, or splitting) for my analyte and/or deuterated internal standard?

Answer: Poor peak shape can stem from several factors related to the column, mobile phase, or injection solvent.

  • Column Issues: Contamination or partial clogging of the column frit can lead to peak splitting.[1] A void in the column, often caused by the dissolution of silica at a mobile phase pH greater than 7, can also be a cause.[1]

  • Mobile Phase and Injection Solvent: If the injection solvent is stronger than the mobile phase, it can cause peak distortion.[1] Secondary interactions between the analyte and the stationary phase can also lead to tailing for specific peaks.[1]

  • Extra-Column Effects: Problems with tubing, fittings, or the UV cell can contribute to peak tailing.[1]

To troubleshoot, start by systematically isolating the cause. A logical workflow can help pinpoint the issue.

G start Poor Peak Shape Observed check_all_peaks Are all peaks affected? start->check_all_peaks check_some_peaks Are only some peaks affected? check_all_peaks->check_some_peaks No troubleshoot_system Investigate System-Wide Issues: - Extra-column volume - Column contamination/void - Injection solvent mismatch check_all_peaks->troubleshoot_system Yes troubleshoot_specific Investigate Analyte-Specific Issues: - Secondary interactions - Co-eluting interference check_some_peaks->troubleshoot_specific Yes solution Implement Corrective Actions: - Check fittings & tubing - Flush or replace column - Adjust injection solvent - Modify mobile phase troubleshoot_system->solution troubleshoot_specific->solution

Caption: Troubleshooting workflow for poor peak shape.

Question: My deuterated internal standard signal is inconsistent or decreasing throughout the analytical run. What are the potential causes?

Answer: A declining internal standard signal can indicate a number of issues, from sample preparation inconsistencies to instrument contamination.

  • Inconsistent Sample Preparation: Variability in sample processing can lead to inconsistent internal standard concentrations across samples.[2]

  • Ion Suppression: Matrix effects can suppress the ionization of the internal standard, leading to a lower signal.[3][4] This can sometimes affect the deuterated standard differently than the analyte.[3][5]

  • Instrument Contamination: Buildup of contaminants in the ion source or other parts of the mass spectrometer can lead to a gradual decrease in signal intensity.[6]

  • Analyte-Internal Standard Interactions: In some cases, the analyte and internal standard may interact in a way that affects their ionization efficiency.

A systematic approach to diagnosing the problem is recommended.

G start Inconsistent IS Signal check_prep Review Sample Preparation for Consistency start->check_prep check_matrix Investigate Matrix Effects (Post-column infusion) check_prep->check_matrix Consistent solution Address Root Cause check_prep->solution Inconsistent check_contamination Inspect and Clean Ion Source & MS Interface check_matrix->check_contamination No Matrix Effect check_matrix->solution Matrix Effect Observed check_interactions Evaluate Analyte-IS Ratio in Standards vs. Samples check_contamination->check_interactions Clean System check_contamination->solution Contamination Found check_interactions->solution

Caption: Diagnosing inconsistent internal standard signals.

Question: I'm observing a chromatographic separation between my analyte and its deuterated internal standard. Why is this happening and how can I fix it?

Answer: While deuterated internal standards are chemically very similar to the analyte, the substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic behavior, a phenomenon known as the "isotope effect".[5][7] This can result in a small separation on the chromatographic column.

This separation can be problematic because if a co-eluting matrix component causes ion suppression at a slightly different retention time, it may affect the analyte and internal standard to different extents, compromising quantitative accuracy.[3][5]

Troubleshooting Steps:

  • Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient slope, or column temperature can sometimes minimize the separation.

  • Evaluate Different Columns: The degree of separation can be column-dependent. Testing columns with different stationary phases may resolve the issue.

  • Consider a Different Internal Standard: If chromatographic modifications are unsuccessful, using an internal standard with a different deuteration pattern or a ¹³C-labeled standard, which is less prone to chromatographic shifts, may be necessary.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key benefits of using a deuterated internal standard in LC-MS/MS analysis?

A1: Deuterated internal standards are considered the gold standard for quantitative LC-MS/MS for several reasons:[8]

  • Correction for Sample Preparation Losses: They accurately account for analyte loss during extraction and other sample preparation steps.[8]

  • Compensation for Matrix Effects: They help to correct for variations in ionization efficiency caused by co-eluting matrix components.[8]

  • Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, they enhance the linearity and repeatability of the assay.[2][8]

Q2: How many deuterium atoms are ideal for an internal standard?

A2: Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms.[8] The optimal number depends on the analyte's size and structure, aiming for a balance that provides a clear mass shift without significantly altering the molecule's chemical properties.[8]

Q3: Can deuterated internal standards always correct for matrix effects?

A3: While highly effective, deuterated internal standards may not always completely correct for matrix effects.[3] In cases of severe ion suppression or if there is a slight chromatographic separation between the analyte and the internal standard, differential matrix effects can still occur.[3][5]

Q4: What are the best practices for preparing and storing mobile phases to ensure robust analysis?

A4: Proper mobile phase management is crucial for preventing contamination and ensuring consistent chromatographic performance.

  • Use High-Quality Solvents: Always use LC/MS-grade solvents and freshly prepared aqueous mobile phases.[9]

  • Prevent Microbial Growth: Add a small percentage of organic solvent (at least 5%) to aqueous mobile phases to inhibit bacterial or algal growth.[9]

  • Proper Glassware: Use clean borosilicate glass reservoirs and avoid detergents for cleaning.[10]

  • Avoid Topping Off: Do not top off solvent bottles; use fresh bottles to prevent the accumulation of contaminants.[9]

Q5: What is a system suitability test (SST) and why is it important?

A5: A System Suitability Test (SST) involves injecting a neat standard solution to verify the performance of the LC-MS/MS system before running samples.[11] It helps to confirm that the chromatography, mass spectrometer, and reagents are all functioning correctly.[11] Regularly performing an SST can help identify issues like contamination, retention time shifts, and poor sensitivity before they impact your results.[6][11]

Experimental Protocols

Protocol 1: General System Flush to Remove Hydrophobic Contamination

This protocol is designed to remove common hydrophobic contaminants from the LC system.

  • Preparation:

    • Remove the analytical column and replace it with a union.

    • Place the inlet lines for all solvent channels into a bottle of 100% isopropanol (IPA).[12]

  • Overnight Flush:

    • Set the pump to deliver a low flow rate (e.g., 0.2 mL/min) of 100% IPA.[12]

    • Allow the system to flush overnight (12-16 hours).[12]

  • High Flow Rinse:

    • Increase the flow rate to a higher, yet safe, level for your system (e.g., 0.4 mL/min per pump) for 30 minutes.[12]

  • Re-equilibration:

    • Replace the IPA with your initial mobile phase conditions and flush the system until the pressure stabilizes.

    • Re-install the analytical column and equilibrate thoroughly before analysis.

Protocol 2: Ion Source Cleaning (General Procedure)

Regular cleaning of the ion source is essential for maintaining sensitivity. Always refer to your specific instrument's manual for detailed instructions.

  • Venting the System: Follow the manufacturer's procedure to safely vent the mass spectrometer.

  • Disassembly: Carefully remove the ion source components, such as the capillary, skimmer, and lenses.

  • Cleaning:

    • Sonication in a cleaning solution is often recommended. A common procedure involves sonicating in a solution of Alconox in deionized water.[13]

    • Rinse thoroughly with deionized water, followed by methanol or isopropanol.[13]

  • Drying: Ensure all components are completely dry before reassembly, often using a stream of clean, dry nitrogen.[10]

  • Reassembly and Pump-Down: Reassemble the ion source and follow the manufacturer's instructions to pump down the system.

Quantitative Data Summary

Table 1: Common Mobile Phase Additives and Their Properties

AdditiveTypical ConcentrationPolarity ModeVolatilityNotes
Formic Acid0.1%PositiveHighMost common choice for positive ion mode.
Acetic Acid0.1%Positive/NegativeHighCan be used in both polarities.
Ammonium Formate5-10 mMPositive/NegativeHighProvides good buffering capacity.
Ammonium Acetate5-10 mMPositive/NegativeHighAnother common volatile buffer.
Trifluoroacetic Acid (TFA)0.05-0.1%PositiveHighCan cause significant ion suppression. Use with caution.

Table 2: Troubleshooting High System Backpressure

SymptomPossible CauseSuggested Action
Pressure high after columnColumn frit blockageBack-flush the column (if permissible by manufacturer).
Column packing collapseReplace the column.
Pressure high before columnBlockage in injector or tubingSystematically disconnect fittings to isolate the blockage.[1]
Plugged in-line filterReplace the filter frit.[1]
Pressure fluctuatesAir bubbles in the pumpDegas mobile phases and prime the pump.
Faulty check valvesClean or replace the check valves.

References

Technical Support Center: Accurate Quantification Using 1-Bromononane-d19

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Bromononane-d19 as an internal standard for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of 1-bromononane, meaning that 19 of its hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an excellent internal standard for quantitative analysis, particularly in mass spectrometry-based methods like GC-MS and LC-MS.[1][2] It is chemically almost identical to its non-deuterated counterpart (analyte) and behaves similarly during sample preparation and analysis. However, it has a different mass-to-charge ratio (m/z), allowing it to be distinguished from the analyte by the mass spectrometer.

Q2: How do I prepare a stock solution of this compound?

To prepare a stock solution, accurately weigh a known amount of this compound and dissolve it in a suitable solvent to a precise final volume. The choice of solvent will depend on the analytical method and the solubility of your target analyte. It is crucial to use high-purity solvents to avoid introducing contaminants.

Q3: What concentration of this compound should I use in my samples?

The concentration of the internal standard should be consistent across all calibration standards, quality control samples, and unknown samples.[1] Ideally, the concentration should be similar to the expected concentration of the analyte in the middle of the calibration range. This ensures a robust and accurate measurement.

Q4: Can deuterium atoms on this compound exchange with hydrogen atoms from the sample or solvent?

While deuterium labeling in alkanes like this compound is generally stable, isotopic exchange can occur under certain conditions, such as extreme pH or high temperatures.[3] It is essential to evaluate the stability of the deuterated internal standard during method development to ensure that no loss of the deuterium label occurs, which could compromise the accuracy of the results.

Troubleshooting Guides

Issue 1: Poor Linearity in the Calibration Curve

Symptoms:

  • The coefficient of determination (R²) of the calibration curve is below the acceptable limit (typically < 0.99).

  • The response ratios (analyte peak area / internal standard peak area) are not proportional to the concentration.

Possible Causes and Solutions:

CauseSolution
Inconsistent Internal Standard Concentration Ensure the internal standard is added at the exact same concentration to all calibration standards and samples.[1] Use a calibrated pipette for accurate dispensing.
Matrix Effects The sample matrix may be suppressing or enhancing the ionization of the analyte and/or internal standard to different extents.[4][5] Perform a matrix effect evaluation (see Experimental Protocols). Consider diluting the sample to minimize matrix effects.[5]
Detector Saturation The concentration of the highest calibration standard may be too high, leading to detector saturation. Reduce the concentration of the upper-level calibrants or dilute the samples.
Inappropriate Calibration Model A linear regression may not be the best fit for the entire concentration range. Consider using a weighted linear regression or a quadratic fit.
Issue 2: High Variability in Internal Standard Peak Area

Symptoms:

  • The peak area of this compound is inconsistent across samples with the same concentration.

  • Poor reproducibility of results.

Possible Causes and Solutions:

CauseSolution
Injection Volume Variability Check the autosampler for any issues with injection precision. Ensure the syringe is clean and functioning correctly.
Sample Preparation Inconsistency Review the sample preparation workflow for any steps that could introduce variability, such as inconsistent evaporation or reconstitution volumes.
Ion Source Instability (MS) The mass spectrometer's ion source may be dirty or unstable.[6] Clean the ion source according to the manufacturer's instructions.
Inconsistent Matrix Effects Variations in the sample matrix between different samples can lead to inconsistent ion suppression or enhancement.[4] Improve the sample cleanup procedure to remove interfering matrix components.
Issue 3: Analyte Peak Detected in Blank Samples (Carryover)

Symptoms:

  • A peak corresponding to the analyte is observed in a blank sample injected after a high-concentration sample.

Possible Causes and Solutions:

CauseSolution
Injector Contamination The injector port or syringe may be contaminated. Clean the injector port and syringe thoroughly.
Column Carryover The analytical column may retain some of the analyte. Increase the column wash time between injections or use a stronger wash solvent.
Transfer Line Contamination (GC-MS) The transfer line to the mass spectrometer may be contaminated. Bake out the transfer line at a high temperature.

Experimental Protocols

Protocol 1: Preparation of Calibration Curve Standards

This protocol describes the preparation of a series of calibration standards for the quantification of a target analyte using this compound as an internal standard.

  • Prepare Analyte Stock Solution: Accurately weigh a known amount of the target analyte and dissolve it in a suitable solvent to create a concentrated stock solution (e.g., 1 mg/mL).

  • Prepare Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the same solvent to create a concentrated stock solution (e.g., 1 mg/mL).

  • Prepare Working Solutions:

    • From the analyte stock solution, perform serial dilutions to create a series of working standard solutions at different concentrations (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL, etc.).

    • From the internal standard stock solution, prepare a working solution at a concentration that will result in the desired final concentration in the samples (e.g., 10 µg/mL).

  • Prepare Calibration Standards:

    • For each calibration level, pipette a fixed volume of the corresponding analyte working solution into a clean vial.

    • To each vial, add a fixed volume of the internal standard working solution.

    • Bring each calibration standard to the final volume with the solvent.

Example Calibration Curve Concentrations:

Standard LevelAnalyte Concentration (ng/mL)Internal Standard Concentration (ng/mL)
11100
25100
310100
450100
5100100
6500100
71000100
Protocol 2: Evaluation of Matrix Effects

This protocol helps determine if components in the sample matrix are interfering with the quantification of the analyte.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a solution of the analyte and internal standard in a clean solvent at a known concentration (e.g., mid-point of the calibration curve).

    • Set B (Pre-extraction Spike): Spike a blank matrix sample with the analyte and internal standard at the same concentration as Set A before the sample extraction/preparation process.

    • Set C (Post-extraction Spike): Extract a blank matrix sample and then spike the final extract with the analyte and internal standard at the same concentration as Set A.

  • Analyze the Samples: Analyze all three sets of samples using the developed analytical method.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

  • Calculate Recovery:

    • Recovery (%) = (Peak Area in Set B / Peak Area in Set C) * 100

    • This evaluates the efficiency of the extraction process.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Analysis Workflow cluster_quant Quantification A Analyte Stock B Calibration Standards A->B IS IS Stock (this compound) IS->B C QC Samples IS->C D Unknown Samples IS->D E Add Internal Standard B->E C->E D->E F Sample Extraction E->F G LC-MS/GC-MS Analysis F->G H Data Processing G->H I Generate Calibration Curve H->I J Calculate Concentrations I->J

Caption: Experimental workflow for quantitative analysis.

troubleshooting_linearity Start Poor Calibration Curve Linearity (R² < 0.99) Check_IS Verify IS Concentration is Consistent Start->Check_IS Matrix_Effects Evaluate Matrix Effects Check_IS->Matrix_Effects [Consistent] Resolution Problem Resolved Check_IS->Resolution [Inconsistent & Corrected] Dilute Dilute Sample and Re-analyze Matrix_Effects->Dilute [Present] Detector_Sat Check for Detector Saturation Matrix_Effects->Detector_Sat [Absent] Dilute->Resolution Reduce_Conc Reduce Highest Calibrant Concentration Detector_Sat->Reduce_Conc [Present] Fit_Model Consider Weighted or Quadratic Fit Detector_Sat->Fit_Model [Absent] Reduce_Conc->Resolution Fit_Model->Resolution

Caption: Troubleshooting poor calibration linearity.

References

Impact of mobile phase on 1-Bromononane-d19 retention time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic analysis of 1-Bromononane-d19, with a specific focus on the impact of the mobile phase on retention time.

Frequently Asked Questions (FAQs)

Q1: How does the mobile phase composition affect the retention time of this compound in Reversed-Phase HPLC?

In reversed-phase high-performance liquid chromatography (RP-HPLC), the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound is a nonpolar compound, so it has a strong affinity for the nonpolar stationary phase. The retention time is primarily controlled by the polarity of the mobile phase.

  • Increasing Organic Solvent Content: When you increase the percentage of the organic (less polar) solvent, such as acetonitrile or methanol, in the mobile phase, the mobile phase becomes less polar. This higher "eluent strength" allows it to more effectively compete with the stationary phase for the nonpolar analyte. As a result, this compound will spend less time interacting with the stationary phase and will elute faster, decreasing its retention time.

  • Increasing Aqueous (Water) Content: Conversely, increasing the percentage of water makes the mobile phase more polar. This reduces its ability to elute the nonpolar this compound from the nonpolar stationary phase. Consequently, the analyte is retained longer on the column, leading to an increased retention time.

Q2: I am using a deuterated standard (this compound). Should I expect its retention time to be identical to its non-deuterated analog, 1-Bromononane?

Not necessarily. While chemically very similar, deuterated compounds can exhibit slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect. In RP-HPLC, deuterated compounds often elute slightly earlier than their non-deuterated analogs.

Validation & Comparative

Method Validation: A Comparative Guide to Using 1-Bromononane-d19 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly within pharmaceutical and environmental analysis, the use of internal standards is paramount for achieving accurate and reliable quantitative results. This guide provides a comparative analysis of 1-Bromononane-d19 as an internal standard, evaluating its performance against other deuterated bromoalkane alternatives. The information presented herein is supported by representative experimental protocols and data to aid researchers in selecting the most appropriate internal standard for their specific analytical needs.

The Role of Deuterated Internal Standards in Method Validation

Deuterated compounds are considered the gold standard for internal standards in mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] Their key advantage lies in their chemical and physical similarity to the target analyte. By substituting hydrogen atoms with deuterium, the molecular weight is increased, allowing for mass-based differentiation from the analyte, while the chromatographic behavior remains nearly identical. This co-elution is crucial for compensating for variations in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy and precision of quantification.[1]

This compound is a deuterated analog of 1-bromononane, making it an ideal candidate as an internal standard for the analysis of brominated or other halogenated organic compounds with similar chain lengths and polarities.

Performance Comparison: this compound vs. Alternative Deuterated Bromoalkanes

While this compound is a suitable internal standard for a range of non-polar to semi-polar brominated compounds, other deuterated bromoalkanes can also be employed. The choice of internal standard often depends on the specific analytes being quantified and the analytical method used. Here, we compare this compound with two common alternatives: 1-Bromodecane-d21 and 1-Bromododecane-d25.

FeatureThis compound1-Bromodecane-d211-Bromododecane-d25
Molecular Formula C₉D₁₉BrC₁₀D₂₁BrC₁₂D₂₅Br
Molecular Weight ~226.27 g/mol ~242.31 g/mol ~274.38 g/mol
CAS Number 1219805-90-998195-39-2204259-66-5
Typical Analytes Mid-chain length (C8-C10) bromoalkanes, brominated flame retardants, and other halogenated hydrocarbons.Mid-to-long chain (C9-C11) bromoalkanes and related compounds.Long-chain (C11-C14) bromoalkanes, fatty acid methyl esters (FAMEs), and other lipophilic compounds.
Expected Retention Time (GC) ShorterIntermediateLonger
Potential for Isotopic Interference Low, due to high degree of deuteration.Low, due to high degree of deuteration.Low, due to high degree of deuteration.

Experimental Protocols

Due to the lack of specific published methods detailing the use of this compound, a representative experimental protocol for the analysis of brominated flame retardants (BFRs) in an environmental matrix is presented below. This protocol can be adapted for use with this compound and its alternatives.

Representative Method: Quantification of Polybrominated Diphenyl Ethers (PBDEs) in Sediment by GC-MS

This protocol outlines a typical workflow for the extraction and analysis of PBDEs from sediment samples using an isotope dilution method.

1. Sample Preparation and Extraction:

  • A 10 g aliquot of freeze-dried sediment is accurately weighed.

  • The sample is spiked with a known amount of this compound (or an alternative deuterated bromoalkane) solution as an internal standard.

  • The sample is mixed with anhydrous sodium sulfate to remove residual moisture.

  • Extraction is performed using a Soxhlet apparatus with a 1:1 mixture of hexane and dichloromethane for 18 hours.

  • The extract is concentrated using a rotary evaporator.

2. Extract Cleanup:

  • The concentrated extract is passed through a multi-layer silica gel column for cleanup and fractionation.

  • The column is eluted with hexane followed by a mixture of hexane and dichloromethane.

  • The fraction containing the PBDEs is collected and concentrated to a final volume of 1 mL.

3. GC-MS Analysis:

  • Gas Chromatograph (GC): Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Inlet: Splitless injection at 280°C.

  • Oven Program: Initial temperature of 100°C, hold for 2 min, ramp at 15°C/min to 320°C, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS): Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor characteristic ions for each PBDE congener and the internal standard. For this compound, key ions would include the molecular ion cluster.

4. Quantification:

  • Quantification is based on the ratio of the peak area of the native analyte to the peak area of the corresponding deuterated internal standard.

  • A calibration curve is generated using a series of standards containing known concentrations of the target PBDEs and a constant concentration of the internal standard.

Logical Workflow for Method Validation

The following diagram illustrates the key stages involved in validating an analytical method using a deuterated internal standard like this compound.

method_validation_workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting cluster_outcome 4. Method Implementation define_scope Define Scope & Analytes select_is Select Internal Standard (e.g., this compound) define_scope->select_is prep_standards Prepare Standards & QCs select_is->prep_standards linearity Linearity & Range prep_standards->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity & Selectivity precision->specificity lod_loq LOD & LOQ specificity->lod_loq stability Stability lod_loq->stability data_analysis Data Analysis stability->data_analysis acceptance_criteria Compare to Acceptance Criteria data_analysis->acceptance_criteria validation_report Generate Validation Report acceptance_criteria->validation_report method_validated Method Validated validation_report->method_validated

References

Navigating Precision: A Comparative Guide to Deuterated and Non-Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is a critical decision. This guide provides an objective comparison of deuterated and non-deuterated internal standards, supported by experimental data and detailed methodologies, to inform the selection process in mass spectrometry-based assays.

Internal standards (IS) are indispensable in quantitative liquid chromatography-mass spectrometry (LC-MS) for correcting variability arising from sample preparation, injection volume inconsistencies, and matrix effects.[1] The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, most commonly deuterated, or a structurally similar but non-isotopically labeled compound, often referred to as a structural analog. While SIL internal standards are widely considered the gold standard, a thorough understanding of the advantages and limitations of each is essential for robust method development and validation.[2][3]

The Ideal Internal Standard: A Closer Look at Deuterated Analogs

A deuterated internal standard is a form of the analyte where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[4] This subtle change in mass allows the mass spectrometer to differentiate the internal standard from the analyte, while their nearly identical physicochemical properties ensure they behave similarly during sample processing and analysis.[5] This co-elution and similar ionization response are key to effectively compensating for matrix effects, which are a significant source of variability in bioanalysis.[2]

The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validation submissions incorporate SIL internal standards, underscoring their importance in regulatory environments.[2]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards over their non-deuterated counterparts is most evident in their ability to mitigate the impact of matrix effects and improve data quality. Experimental data from various studies consistently demonstrate that methods employing deuterated internal standards exhibit enhanced accuracy and precision.

Below is a summary of comparative data from a study on the quantification of the immunosuppressant drug everolimus, which compared a deuterated internal standard (everolimus-d4) with a structural analog (32-desmethoxyrapamycin).

Performance MetricDeuterated IS (everolimus-d4)Non-Deuterated IS (32-desmethoxyrapamycin)
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[6]1.0 ng/mL[6]
Analytical Recovery 98.3% - 108.1%[6]98.3% - 108.1%[6]
Total Coefficient of Variation (CV%) 4.3% - 7.2%[6]4.3% - 7.2%[6]
Correlation with Independent Method (Slope) 0.95[6]0.83[6]
Correlation Coefficient (r) > 0.98[6]> 0.98[6]

In another study comparing a stable isotope-labeled internal standard with a structural analog for the quantification of angiotensin IV in rat brain dialysates, the use of the SIL-IS resulted in improved linearity, repeatability of injection, precision, and accuracy.[7] The structural analog was found to be unsuitable for correcting matrix effects in this context.[7]

A comparative analysis of an anticancer agent, Kahalalide F, demonstrated a statistically significant improvement in both precision and accuracy when a SIL internal standard was used in place of a structural analog. The variance with the SIL internal standard was significantly lower, and the bias was not significantly different from the true value, unlike the results obtained with the analog internal standard.[8]

Experimental Protocol: A Comparative Evaluation of Internal Standards

To objectively assess the performance of a deuterated versus a non-deuterated internal standard for a specific analyte, a rigorous validation protocol should be followed. This protocol is based on established bioanalytical method validation guidelines.

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of the analyte, the deuterated internal standard, and the non-deuterated internal standard in an appropriate organic solvent.

  • Prepare separate working solutions for the calibration standards and quality control (QC) samples by diluting the analyte stock solution.

  • Prepare separate working solutions for the deuterated and non-deuterated internal standards at a constant concentration.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Prepare calibration standards by spiking blank biological matrix (e.g., plasma, urine) with the analyte working solutions to achieve a series of at least six to eight non-zero concentrations.

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix.

3. Sample Preparation:

  • For each set of experiments (one for the deuterated IS and one for the non-deuterated IS), aliquot the calibration standards, QC samples, and blank matrix samples.

  • Add a fixed volume of the respective internal standard working solution (deuterated or non-deuterated) to all samples except the blank matrix (to which an equivalent volume of solvent is added).

  • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the matrix components.

  • Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS analysis.

4. LC-MS/MS Analysis:

  • Develop a selective and sensitive LC-MS/MS method for the detection and quantification of the analyte and both internal standards.

  • Analyze the prepared samples in analytical runs that include a blank sample, a zero sample (matrix with IS), the calibration curve, and QC samples.[6]

5. Data Analysis and Performance Evaluation:

  • For each internal standard, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. Use a weighted linear regression for the curve fit.

  • Quantify the QC samples using the respective calibration curves.

  • Evaluate and compare the following validation parameters for both the deuterated and non-deuterated internal standard methods:

    • Selectivity: Assess the absence of interfering peaks at the retention times of the analyte and internal standards in blank matrix from at least six different sources.

    • Accuracy and Precision: Determine the intra- and inter-day accuracy (% bias) and precision (% CV) for the QC samples. Acceptance criteria are typically within ±15% (±20% for the LLOQ).

    • Linearity: Evaluate the correlation coefficient (r or r²) of the calibration curves, which should be ≥ 0.99.

    • Matrix Effect: Assess the ion suppression or enhancement by comparing the analyte peak area in post-extraction spiked samples to that in neat solutions at low and high concentrations. The CV of the matrix factor across different lots of matrix should be ≤ 15%.

    • Recovery: Determine the extraction efficiency of the analyte and internal standards by comparing the peak areas from pre-extraction spiked samples to those from post-extraction spiked samples.

Visualizing the Workflow: Deuterated vs. Non-Deuterated IS

The following diagram illustrates the key stages of a bioanalytical workflow and highlights the fundamental difference in how deuterated and non-deuterated internal standards compensate for analytical variability.

G Bioanalytical Workflow: IS Comparison cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification cluster_is_comparison Internal Standard Behavior sample Biological Sample (Analyte) add_is Add Internal Standard sample->add_is extraction Extraction (e.g., LLE, SPE) add_is->extraction reconstitution Reconstitution extraction->reconstitution deuterated_is Deuterated IS non_deuterated_is Non-Deuterated IS lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration (Analyte & IS) ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calculation quantification Quantification via Calibration Curve ratio_calculation->quantification coelution Effective Matrix Effect Compensation deuterated_is->coelution Co-elutes with Analyte Identical Physicochemical Properties different_rt Potential for Differential Matrix Effects non_deuterated_is->different_rt Different Retention Time Similar (not identical) Properties

Caption: Bioanalytical workflow comparing deuterated and non-deuterated internal standards.

Conclusion: Making an Informed Decision

While non-deuterated internal standards can be acceptable in some cases, particularly when a stable isotope-labeled version of the analyte is not available, the evidence strongly supports the use of deuterated internal standards for achieving the highest quality data in regulated bioanalysis.[9] Their ability to closely mimic the behavior of the analyte throughout the analytical process provides superior correction for variability, especially unpredictable matrix effects. This leads to more accurate, precise, and reliable results, which are fundamental to the integrity of pharmacokinetic, toxicokinetic, and other quantitative studies in drug development. For assays where the utmost confidence in the quantitative data is required, the investment in a deuterated internal standard is scientifically and often regulatorily justified.[2]

References

Performance Evaluation of 1-Bromononane-d19 as an Internal Standard in Diverse Analytical Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the realm of quantitative analysis, particularly in complex matrices encountered in environmental testing, drug metabolism and pharmacokinetics (DMPK), and metabolomics, the use of a reliable internal standard is paramount for achieving accurate and reproducible results. Stable isotope-labeled internal standards, such as 1-Bromononane-d19, are often the gold standard. Their chemical and physical properties closely mirror those of the target analyte, allowing them to effectively compensate for variations during sample preparation and analysis. This guide provides a comprehensive overview of the performance evaluation of this compound in various matrices, offering insights into its application and comparison with alternative standards.

Principles of Isotope Dilution Mass Spectrometry with this compound

Isotope dilution is a powerful technique for precise quantification that involves adding a known amount of an isotopically enriched compound (the internal standard) to a sample.[1] this compound, being a deuterated analog of 1-bromononane, serves as an ideal internal standard for the analysis of its non-labeled counterpart and other structurally related long-chain haloalkanes. The underlying principle is that the deuterated standard and the native analyte will exhibit nearly identical behavior during extraction, derivatization, and chromatographic separation.[2] Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, accurate quantification can be achieved, effectively mitigating matrix effects and variations in instrument response.[2][3][4]

Performance Metrics: A Comparative Analysis

While specific performance data for this compound is not extensively published, we can infer its expected performance based on the behavior of analogous deuterated long-chain alkanes and other stable isotope-labeled internal standards in various matrices. The following tables summarize the key performance parameters that should be evaluated.

Table 1: Hypothetical Performance of this compound in Different Matrices

MatrixAnalyteRecovery (%)Matrix Effect (%)Linearity (R²)LOD (ng/mL)LOQ (ng/mL)
Human Plasma1-Bromononane95 - 105< 15> 0.9950.10.5
Soil (Sandy Loam)C9-C12 Bromoalkanes85 - 110< 20> 0.990.52.0
WastewaterNonylphenol Ethoxylates90 - 115< 25> 0.991.05.0
Cannabis FlowerPesticide Residues80 - 120< 30> 0.992.010.0

Note: This table presents expected performance ranges based on typical results for deuterated internal standards in similar applications. Actual performance will depend on the specific analytical method and matrix composition.

Table 2: Comparison with Alternative Internal Standards

Internal Standard TypeExampleAdvantagesDisadvantages
Stable Isotope-Labeled This compound - Co-elutes with the analyte. - Corrects for matrix effects and recovery losses most effectively.[2][3] - High accuracy and precision.- Higher cost. - Potential for isotopic crosstalk if not properly resolved.[5]
Homologue1-Bromodecane- Similar chemical properties. - Lower cost than deuterated standards.- Different retention time. - May not fully compensate for matrix effects.
Structural Analog1-Chlorononane- Cost-effective.- Significant differences in chemical and physical properties. - Poor correction for matrix effects and recovery.
Non-related CompoundTriphenylamine- Inexpensive.- Very different properties from the analyte. - Does not effectively compensate for matrix-specific effects.

Experimental Protocols

A robust analytical method is crucial for the successful implementation of this compound as an internal standard. Below are detailed methodologies for its use in a typical bioanalytical or environmental workflow.

Sample Preparation and Spiking
  • Matrix Collection: Collect the biological fluid (e.g., plasma, urine), environmental sample (e.g., soil, water), or other matrix of interest using appropriate procedures to ensure sample integrity.

  • Internal Standard Spiking: To an accurately measured aliquot of the sample, add a known concentration of this compound solution (in a compatible solvent). The concentration of the internal standard should be in the mid-range of the calibration curve for the target analyte.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): For aqueous samples, add an immiscible organic solvent (e.g., hexane, dichloromethane). Vortex vigorously to partition the analyte and internal standard into the organic phase. Separate the layers and collect the organic phase.

    • Solid-Phase Extraction (SPE): For complex matrices, pass the sample through an appropriate SPE cartridge. Wash the cartridge to remove interferences and then elute the analyte and internal standard with a suitable solvent.

  • Concentration and Reconstitution: Evaporate the solvent from the extract under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS, hexane for GC-MS).

Chromatographic and Mass Spectrometric Analysis (GC-MS Example)
  • Gas Chromatograph (GC):

    • Column: A non-polar column, such as a DB-5ms or equivalent, is typically suitable for the separation of bromoalkanes.

    • Injection: Inject 1-2 µL of the reconstituted sample in splitless mode.

    • Temperature Program: Start at a low temperature (e.g., 50°C) and ramp to a high temperature (e.g., 280°C) to ensure good separation and elution of the analytes.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Ions to Monitor:

      • 1-Bromononane (Analyte): Monitor characteristic ions (e.g., m/z 135, 137, 206, 208).

      • This compound (Internal Standard): Monitor the corresponding deuterated ions (e.g., m/z 154, 156, 225, 227). The exact m/z values will depend on the fragmentation pattern.

Visualizing Workflows and Logical Relationships

To further clarify the experimental and evaluation processes, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Quantification A Sample Collection B Internal Standard Spiking (this compound) A->B C Extraction (LLE or SPE) B->C D Concentration & Reconstitution C->D E GC-MS/MS or LC-MS/MS Analysis D->E F Data Acquisition (SIM or MRM) E->F G Peak Integration F->G H Calculate Analyte/IS Ratio G->H I Quantification via Calibration Curve H->I J Final Concentration Report I->J Performance_Evaluation_Logic cluster_parameters Key Performance Parameters cluster_evaluation Evaluation Outcome cluster_alternatives Alternative Standards Recovery Recovery Decision Method Suitability Recovery->Decision MatrixEffect Matrix Effect MatrixEffect->Decision Linearity Linearity & Range Linearity->Decision Accuracy Accuracy & Precision Accuracy->Decision LOD_LOQ LOD & LOQ LOD_LOQ->Decision Homologue Homologue Standard Decision->Homologue If performance is inadequate Analog Structural Analog Decision->Analog If cost is a major factor None No Internal Standard Decision->None For qualitative screening only

References

Inter-laboratory Comparison of Gas Chromatography-Mass Spectrometry Methods for Fatty Acid Analysis Utilizing Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the performance of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantification of fatty acids, with a focus on the use of deuterated internal standards like 1-Bromononane-d19. While direct inter-laboratory comparisons for this compound are not publicly available, this document draws upon data from proficiency testing programs and validation studies for the analysis of Fatty Acid Methyl Esters (FAMEs), a common application where such internal standards are crucial for accurate quantification.

The data presented is synthesized from inter-laboratory comparison studies, such as the National Institute of Standards and Technology (NIST) Fatty Acids in Human Serum and Plasma Quality Assurance Program (FAQAP) and the American Oil Chemists' Society (AOCS) Laboratory Proficiency Program (LPP).[1][2][3][4][5] These programs, while not specifying this compound, provide a robust framework for evaluating the performance of GC-MS methods for fatty acid analysis across multiple laboratories, highlighting the expected variability and performance metrics. The principles and data are broadly applicable to methods employing deuterated long-chain alkyl bromides as internal standards.

Data Presentation: Performance of FAME Analysis in Inter-laboratory Studies

The following tables summarize the typical performance of laboratories participating in proficiency testing for FAME analysis in biological and edible oil matrices. This data provides a benchmark for evaluating the accuracy and precision of these methods.

Table 1: Inter-laboratory Performance for Major Fatty Acids in Human Serum (NIST FAQAP)

Fatty Acid (as FAME)Mean Concentration (mg/L)Inter-laboratory RSD (%)Number of Labs
Palmitic Acid (C16:0)250.515.214
Stearic Acid (C18:0)85.218.514
Oleic Acid (C18:1n9c)280.116.814
Linoleic Acid (C18:2n6c)350.714.914
Eicosapentaenoic Acid (EPA, C20:5n3)15.325.111
Docosahexaenoic Acid (DHA, C22:6n3)30.822.411

Data is representative and synthesized from NIST FAQAP reports.[1][2][6] The inter-laboratory Relative Standard Deviation (RSD) indicates the level of agreement between participating laboratories.

Table 2: Method Performance Parameters from a Single-Laboratory Validation for FAMEs in Serum by GC-MS

ParameterPalmitic AcidStearic AcidOleic AcidLinoleic Acid
LOD (mg/L) 0.50.50.50.5
LOQ (mg/L) 1.51.51.51.5
Intra-day Precision (%RSD) 3.2 - 5.13.5 - 5.53.1 - 4.92.9 - 4.7
Inter-day Precision (%RSD) 4.5 - 6.84.8 - 7.14.2 - 6.54.0 - 6.2
Recovery (%) 95 - 10594 - 10696 - 10497 - 103

This table represents typical validation parameters for a GC-MS method for FAME analysis and is based on data from single-laboratory validation studies.[7]

Experimental Protocols

The following is a generalized experimental protocol for the analysis of FAMEs in a biological matrix using GC-MS with a deuterated internal standard. This protocol is based on methodologies employed in the NIST and AOCS programs.[2][3][8]

1. Sample Preparation and Lipid Extraction:

  • Internal Standard Spiking: A known amount of the deuterated internal standard (e.g., this compound) in a suitable solvent is added to the sample (e.g., 200 µL of serum) at the beginning of the sample preparation process.

  • Lipid Extraction: Lipids are extracted from the sample using a solvent mixture, typically chloroform:methanol (2:1, v/v) according to the Folch method. The mixture is vortexed and centrifuged to separate the organic and aqueous layers. The lower organic layer containing the lipids is collected.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • The extracted lipids are dried under a stream of nitrogen.

  • A reagent such as 14% boron trifluoride in methanol is added, and the sample is heated at 100°C for 30 minutes to convert the fatty acids to their corresponding methyl esters (FAMEs).

  • After cooling, water and an organic solvent (e.g., hexane) are added to extract the FAMEs. The organic layer is collected and dried again under nitrogen.

  • The FAMEs are reconstituted in a suitable solvent (e.g., hexane) for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column, such as a DB-23 or similar, is typically used for the separation of FAMEs.

    • Injector: Splitless injection is commonly used for trace analysis.

    • Oven Temperature Program: A temperature gradient is employed to separate the FAMEs, for example, starting at 100°C, ramping to 250°C at a rate of 4°C/min, and holding for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is often used for higher sensitivity and specificity, monitoring characteristic ions for each FAME and the internal standard.

4. Quantification:

  • The concentration of each fatty acid is determined by comparing the peak area of the analyte to the peak area of the deuterated internal standard. A calibration curve is generated using a series of standards containing known concentrations of each FAME and a constant concentration of the internal standard.

Mandatory Visualization

FAME_Analysis_Workflow Workflow for FAME Analysis using a Deuterated Internal Standard cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis & Quantification Sample Biological Sample (e.g., Serum) Add_IS Spike with Deuterated Internal Standard (this compound) Sample->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Transesterification Transesterification to FAMEs (e.g., BF3 in Methanol) Extraction->Transesterification FAME_Extraction Extraction of FAMEs Transesterification->FAME_Extraction GCMS_Analysis GC-MS Analysis (SIM Mode) FAME_Extraction->GCMS_Analysis Data_Processing Data Processing and Peak Integration GCMS_Analysis->Data_Processing Quantification Quantification against Internal Standard Data_Processing->Quantification Final_Result Final_Result Quantification->Final_Result Final Concentration Results

Caption: Workflow for FAME Analysis using a Deuterated Internal Standard.

This guide demonstrates that while no specific inter-laboratory comparisons for this compound are available, the underlying analytical methodology for FAMEs using deuterated internal standards is well-established and validated through extensive proficiency testing programs. The provided data and protocols offer a solid foundation for laboratories to develop, validate, and benchmark their own methods for fatty acid analysis.

References

A Comparative Guide to the Limitations of Deuterated Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is a cornerstone of quantitative analysis in mass spectrometry-based assays. The underlying principle is that a SIL-IS will behave identically to the analyte of interest during sample preparation, chromatography, and ionization, thereby correcting for variations in the analytical process.[1][2] While this holds true in many cases, a growing body of evidence highlights significant limitations associated with deuterated internal standards that can compromise data accuracy and reliability. This guide provides an objective comparison of the performance of deuterated internal standards against their non-deuterated and other SIL counterparts, supported by experimental findings.

Key Limitations of Deuterated Internal Standards

Deuterated internal standards, while widely used due to their lower cost and relative ease of synthesis, present several inherent challenges that can impact the precision and accuracy of quantitative measurements.[3] These limitations primarily stem from the physicochemical differences between protium (¹H) and deuterium (²H or D).

1. Isotope Effect and Chromatographic Shift:

The substitution of hydrogen with deuterium can alter a molecule's physicochemical properties, leading to a phenomenon known as the "deuterium isotope effect".[4] This can manifest as a slight difference in retention time between the deuterated standard and the native analyte during liquid chromatography (LC).[4][5][6] Even a small shift in retention time can lead to the analyte and the internal standard experiencing different degrees of matrix effects, particularly in complex biological samples where ion suppression or enhancement can vary significantly across the chromatographic peak.[7][8][9]

2. Differential Matrix Effects:

The primary purpose of an internal standard is to compensate for matrix effects.[4] However, due to the chromatographic shift, the analyte and the deuterated internal standard may not co-elute perfectly, leading to incomplete correction for ion suppression or enhancement.[5][7][8] This "differential matrix effect" can result in significant inaccuracies in quantification, with some studies reporting differences of 26% or more in the matrix effects experienced by the analyte and its deuterated internal standard.[4]

3. In-Source Hydrogen/Deuterium (H/D) Exchange:

Deuterium atoms, especially those at labile positions (e.g., on heteroatoms like oxygen or nitrogen), can exchange with protons from the solvent or matrix.[3][10] This exchange can occur during sample preparation, storage, or within the mass spectrometer's ion source, leading to a decrease in the isotopic purity of the internal standard and compromising the accuracy of the quantification.[11] Storing deuterated compounds in acidic or basic solutions should generally be avoided to minimize this risk.[12]

4. Instability and Deuterium Loss:

Beyond H/D exchange, deuterated standards can exhibit instability, leading to the loss of deuterium.[3][11] This can result in the formation of the unlabeled analyte from the internal standard, artificially inflating the measured concentration of the analyte.[11]

5. Altered Fragmentation Patterns:

The presence of deuterium can sometimes alter the fragmentation pattern of a molecule in the mass spectrometer. This can be a limitation if the selected multiple reaction monitoring (MRM) transition for the internal standard is not analogous to that of the analyte.

6. Purity of the Internal Standard:

A critical consideration is the isotopic and chemical purity of the deuterated internal standard. The presence of unlabeled analyte as an impurity in the internal standard solution can lead to a constant positive bias in the measurements.[4] For reliable results, deuterated standards should have high isotopic enrichment (≥98%) and high chemical purity (>99%).[13]

Comparative Data on Internal Standard Performance

The following table summarizes experimental findings that highlight the limitations of deuterated internal standards compared to other approaches.

ParameterDeuterated Internal Standard¹³C or ¹⁵N Labeled Internal StandardNon-Isotopically Labeled (Analog) Internal StandardKey Findings & References
Co-elution with Analyte Often exhibits a slight retention time shift (isotope effect).Typically co-elutes perfectly with the analyte.Retention time can be significantly different.Deuterated peptides often elute slightly earlier than non-deuterated ones in reversed-phase chromatography.[14] ¹³C-labeled standards are considered superior as they do not exhibit this chromatographic shift.[9][15]
Matrix Effect Compensation Can be incomplete due to differential matrix effects arising from chromatographic shifts.Provides the most accurate compensation for matrix effects due to identical behavior.Compensation is often poor and unpredictable due to different physicochemical properties.Matrix effects between an analyte and its deuterated internal standard can differ by 26% or more.[4]
Isotopic Stability Prone to H/D exchange, especially at labile positions.Highly stable with no risk of isotope exchange.Not applicable.Deuterium loss can lead to erroneously high analyte concentrations.[11] ¹³C and ¹⁵N are non-exchangeable isotopes.[10]
Cost Generally the most cost-effective stable isotope-labeled option.Typically more expensive to synthesize.Can be a cost-effective option if a suitable analog is available.Deuterium is often used because it is generally the easiest and cheapest isotope to introduce into a molecule.[3]
Extraction Recovery Can have different extraction recoveries compared to the analyte.Identical extraction recovery to the analyte.Extraction recovery can differ significantly from the analyte.A 35% difference in extraction recovery between haloperidol and its deuterated analog has been reported.[4]

Experimental Workflow and Conceptual Diagrams

To visualize the impact of these limitations, the following diagrams illustrate a typical quantitative LC-MS/MS workflow and the concept of the deuterium isotope effect leading to differential matrix effects.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_issues Potential Issues with Deuterated IS A Biological Sample B Add Internal Standard A->B C Extraction (e.g., SPE, LLE) B->C K H/D Exchange B->K D LC Separation C->D E Mass Spectrometry Detection D->E I Chromatographic Shift D->I F Peak Integration E->F J Differential Matrix Effects E->J G Calculate Analyte/IS Ratio F->G H Quantification via Calibration Curve G->H I->J L Inaccurate Quantification J->L K->L isotope_effect cluster_chromatography Chromatographic Elution Profile cluster_ideal Ideal Co-elution (e.g., ¹³C-IS) cluster_explanation Consequences A Analyte B Deuterated IS F Analyte and Deuterated IS experience different levels of ion suppression. A->F C Matrix Interference D Analyte + ¹³C-IS E Matrix Interference G Analyte and ¹³C-IS experience the same level of ion suppression. D->G H Inaccurate Quantification F->H I Accurate Quantification G->I

References

Navigating Analytical Methodologies: A Comparative Look at Internal Standards in Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. Cross-validation of analytical methods serves as a critical step in ensuring the reliability and reproducibility of results. This guide explores the principles of cross-validation with a focus on the role of internal standards, using the deuterated compound 1-Bromononane-d19 as a conceptual example within the broader context of analyzing halogenated organic compounds.

While specific, publicly available cross-validation studies detailing the use of this compound are not readily found, its properties as a deuterated alkyl bromide make it a relevant candidate for use as an internal standard in the analysis of various halogenated compounds, such as brominated flame retardants (BFRs) or other persistent organic pollutants (POPs). This guide will, therefore, provide a comparative framework for how such a compound would be evaluated against other internal standards in a hypothetical cross-validation scenario.

The Role of Internal Standards in Analytical Accuracy

Internal standards are essential in analytical chemistry, particularly in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS), to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard is chemically similar to the analyte but distinguishable by the detector. Deuterated compounds, such as this compound, are often considered the gold standard for isotope dilution mass spectrometry (IDMS) because their physicochemical properties are nearly identical to their non-deuterated counterparts.

Hypothetical Cross-Validation Scenario: this compound vs. an Alternative Internal Standard

Imagine a scenario where a laboratory has developed a new GC-MS method for the quantification of a hypothetical brominated organic compound, "Bromo-X," in environmental samples. The new method (Method A) utilizes this compound as an internal standard. To ensure the method's robustness, it is cross-validated against an established method (Method B) that uses a different internal standard, for instance, a 13C-labeled analogue of Bromo-X.

Experimental Design for Cross-Validation

The cross-validation study would involve analyzing a set of quality control (QC) samples and real-world environmental samples using both Method A and Method B. The goal is to compare the performance of the two methods in terms of accuracy, precision, linearity, and sensitivity.

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis & Comparison Sample Collection Sample Collection Spiking with Internal Standard Spiking with Internal Standard Sample Collection->Spiking with Internal Standard Extraction Extraction Spiking with Internal Standard->Extraction Cleanup Cleanup Extraction->Cleanup GC-MS Analysis (Method A) GC-MS Analysis (Method A) Cleanup->GC-MS Analysis (Method A) GC-MS Analysis (Method B) GC-MS Analysis (Method B) Cleanup->GC-MS Analysis (Method B) Quantification (Method A) Quantification (Method A) GC-MS Analysis (Method A)->Quantification (Method A) Quantification (Method B) Quantification (Method B) GC-MS Analysis (Method B)->Quantification (Method B) Statistical Comparison Statistical Comparison Quantification (Method A)->Statistical Comparison Quantification (Method B)->Statistical Comparison

Caption: A generalized workflow for the cross-validation of two analytical methods.

Data Presentation: A Comparative Table

The quantitative data obtained from the cross-validation study would be summarized in a table for easy comparison.

ParameterMethod A (with this compound)Method B (with 13C-Bromo-X)Acceptance Criteria
Linearity (R²) 0.9980.999> 0.995
Accuracy (% Recovery)
Low QC (1 ng/mL)98.5%101.2%85-115%
Mid QC (10 ng/mL)102.1%103.5%85-115%
High QC (100 ng/mL)99.3%100.8%85-115%
Precision (%RSD)
Intra-day (n=6)< 5%< 4%< 15%
Inter-day (n=18)< 8%< 7%< 15%
Limit of Quantification (LOQ) 0.5 ng/mL0.4 ng/mL-
Matrix Effect MinimalMinimal-

Experimental Protocols

Method A: GC-MS with this compound Internal Standard

  • Sample Preparation:

    • A 10-gram aliquot of the sample (e.g., soil, sediment) is accurately weighed.

    • The sample is fortified with a known amount of this compound solution.

    • Extraction is performed using a suitable solvent (e.g., hexane/acetone mixture) via sonication or accelerated solvent extraction (ASE).

    • The extract is concentrated and subjected to cleanup using solid-phase extraction (SPE) to remove interfering matrix components.

  • GC-MS Analysis:

    • Gas Chromatograph (GC): Agilent 8890 GC System (or equivalent).

    • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.

    • Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.

    • Injector: Splitless mode at 280°C.

    • Mass Spectrometer (MS): Agilent 5977B MSD (or equivalent).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Bromo-X: m/z (target and qualifier ions)

      • This compound: m/z (target and qualifier ions)

Method B: GC-MS with ¹³C-Bromo-X Internal Standard

The protocol for Method B would be identical to Method A, with the exception of the internal standard used for spiking the samples. The SIM ions monitored on the mass spectrometer would be adjusted to detect the ¹³C-labeled Bromo-X.

Logical Relationships in Method Validation

The decision-making process in method validation and cross-validation follows a logical progression to ensure the final method is fit for its intended purpose.

Method Development Method Development Method Validation Method Validation Method Development->Method Validation Cross-Validation Cross-Validation Method Validation->Cross-Validation Data Comparison Data Comparison Cross-Validation->Data Comparison Routine Analysis Routine Analysis Methods Equivalent? Methods Equivalent? Data Comparison->Methods Equivalent? Methods Equivalent?->Method Development No Methods Equivalent?->Routine Analysis Yes

Caption: The logical flow of analytical method validation and cross-validation.

Conclusion

The cross-validation of analytical methods is a rigorous but necessary process to guarantee data quality. While specific published examples for this compound are scarce, its characteristics as a deuterated compound make it a theoretically sound choice for an internal standard in the analysis of halogenated organic molecules. The hypothetical comparison presented here illustrates the key parameters and workflows that researchers would employ to validate a new analytical method against an established one. The choice of an appropriate internal standard is a cornerstone of this process, directly impacting the accuracy and reliability of the final results. Through careful experimental design and data analysis, scientists can confidently select and implement robust analytical methods for their research and development needs.

Co-elution of 1-Bromononane-d19 and 1-Bromononane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Chromatographic Isotope Effect: A Brief Overview

The separation of isotopically labeled molecules from their unlabeled counterparts during chromatography is known as the chromatographic isotope effect. In gas chromatography (GC), this effect is primarily influenced by subtle differences in the physicochemical properties of the isotopologues. For deuterated compounds, two types of isotope effects are generally observed:

  • Normal Isotope Effect: The deuterated compound has a longer retention time than the non-deuterated compound. This is less common in GC.

  • Inverse Isotope Effect: The deuterated compound has a shorter retention time than the non-deuterated compound. This is the more frequently observed phenomenon in GC for deuterated compounds.[1]

The inverse isotope effect is attributed to the fact that a carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond. This results in a slightly smaller molecular volume and weaker van der Waals interactions between the deuterated molecule and the stationary phase of the GC column, leading to an earlier elution.[2][3]

Expected Chromatographic Behavior of 1-Bromononane-d19

Based on the principles of the inverse isotope effect and data from similar halogenated hydrocarbons, this compound is expected to elute slightly earlier than 1-bromononane under typical GC conditions. The magnitude of this separation is likely to be small but potentially significant depending on the chromatographic conditions.

Factors Influencing Separation:

  • Stationary Phase Polarity: Nonpolar stationary phases tend to exhibit a more pronounced inverse isotope effect for nonpolar analytes like 1-bromononane.[1]

  • Column Efficiency: High-efficiency capillary columns with a greater number of theoretical plates will provide better resolution and are more likely to separate the two isotopologues.

  • Temperature Program: Slower temperature ramps can increase the interaction time with the stationary phase, potentially enhancing the separation.

Quantitative Data Summary

While specific retention time data for this compound is not available, the following table summarizes the expected chromatographic behavior based on general principles and observations for similar compounds.

CompoundExpected Retention Time Relative to 1-bromononaneExpected Separation (Δt_R)Factors Favoring Separation
This compoundShorterSmall (typically < 0.1 min)Nonpolar stationary phase, high-resolution column, slow temperature gradient

Experimental Protocol: GC-MS Analysis of 1-Bromononane and this compound

This section details a typical experimental protocol for analyzing a mixture of 1-bromononane and this compound to determine their co-elution profile.

1. Sample Preparation:

  • Prepare a standard solution containing both 1-bromononane and this compound in a suitable solvent (e.g., hexane or dichloromethane) at a known concentration (e.g., 10 µg/mL each).

2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: A nonpolar capillary column such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) is recommended.

  • Injector: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and specificity.

    • Monitor characteristic ions for 1-bromononane (e.g., m/z 135, 137, 206, 208).

    • Monitor characteristic ions for this compound (e.g., m/z 154, 156, 225, 227 - these are predicted and would need to be confirmed experimentally).

3. Data Analysis:

  • Extract the ion chromatograms for the selected ions of both 1-bromononane and this compound.

  • Overlay the chromatograms to visually inspect for any separation.

  • Determine the retention time for the apex of each peak and calculate the difference (Δt_R).

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for determining the co-elution of this compound and its non-deuterated analog.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_conclusion Conclusion prep Prepare Mixture of 1-Bromononane and This compound injection Inject Sample into GC-MS prep->injection separation Chromatographic Separation (Nonpolar Column) injection->separation detection Mass Spectrometric Detection (SIM Mode) separation->detection extraction Extract Ion Chromatograms detection->extraction overlay Overlay Chromatograms extraction->overlay determination Determine Retention Times and Δt_R overlay->determination conclusion Assess Co-elution determination->conclusion

Experimental workflow for co-elution analysis.

Conclusion

While this compound and its non-deuterated analog are expected to have very similar chromatographic properties, a complete co-elution is not guaranteed. Based on the prevalent inverse isotope effect observed for deuterated aliphatic compounds in gas chromatography, it is highly probable that This compound will elute slightly earlier than 1-bromononane . The degree of separation will be dependent on the specific analytical conditions, particularly the choice of the GC column and temperature program. For applications requiring the highest accuracy in isotope dilution quantification, it is essential to experimentally verify the extent of any chromatographic separation and, if necessary, adjust the integration parameters or chromatographic method to minimize any potential bias.

References

Assessing the Isotopic Purity of 1-Bromononane-d19: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Bromononane-d19 with alternative deuterated long-chain bromoalkanes, focusing on the assessment of isotopic purity. The information presented herein is essential for researchers utilizing these compounds as internal standards in mass spectrometry-based quantitative analyses, tracers in metabolic studies, or in the development of deuterated drugs to enhance pharmacokinetic profiles.

Introduction to Isotopic Purity Assessment

The utility of a deuterated compound is fundamentally linked to its isotopic purity. This metric defines the percentage of molecules in which all specified hydrogen atoms have been replaced by deuterium. Incomplete deuteration can lead to inaccuracies in quantification and misinterpretation of experimental results. The primary techniques for determining isotopic purity are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Deuterated Bromoalkanes

For applications requiring a deuterated nine-carbon alkyl bromide, this compound is a primary choice. However, depending on specific experimental needs, such as a different chain length for chromatographic separation or mass-to-charge ratio (m/z) distinction, other deuterated bromoalkanes can serve as viable alternatives. This guide compares this compound with two such alternatives: 1-Bromooctane-d17 and 1-Bromodecane-d21.

Quantitative Data Summary

The following table summarizes the key specifications for this compound and its alternatives, based on commercially available information.

ParameterThis compound1-Bromooctane-d171-Bromodecane-d21
Molecular Formula C₉D₁₉BrC₈D₁₇BrC₁₀D₂₁Br
Molecular Weight 226.27 g/mol 210.23 g/mol 242.31 g/mol
Isotopic Purity (Atom % D) ≥ 98%[1]≥ 98%≥ 98%[2]
Chemical Purity ≥ 98%[1]≥ 99% (CP)≥ 95%[3]
CAS Number 1219805-90-9126840-36-698195-39-2

Experimental Protocols for Isotopic Purity Determination

Accurate determination of isotopic purity requires robust analytical methods. Below are detailed protocols for assessing the isotopic purity of this compound and its alternatives using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for determining the distribution of isotopologues (molecules that differ only in their isotopic composition).

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the deuterated bromoalkane in a volatile organic solvent such as hexane or ethyl acetate.

  • Perform a serial dilution to a final concentration of 10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-300.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Identify the molecular ion cluster in the mass spectrum. For this compound, the expected molecular ions are [M]+ and [M+2]+ due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).

  • Determine the relative abundance of the isotopologues (d₀ to d₁₉) by examining the ion intensities in the molecular ion region.

  • Calculate the isotopic purity using the following formula:

    Isotopic Purity (%) = [ (Sum of intensities of deuterated isotopologues) / (Sum of intensities of all isotopologues) ] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy, particularly ²H (Deuterium) NMR, provides detailed information about the sites and extent of deuteration.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the deuterated bromoalkane in a protonated solvent (e.g., CHCl₃ or CDCl₃ for reference). The use of a protonated solvent is possible for ²H NMR.

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III HD 600 MHz spectrometer or equivalent, equipped with a broadband probe.

  • ¹H NMR:

    • Acquire a standard proton spectrum to identify any residual proton signals. The absence or significant reduction of signals corresponding to the non-deuterated analogue indicates high deuteration.

  • ²H NMR:

    • Solvent: Chloroform (non-deuterated).

    • Frequency: 92.1 MHz (on a 600 MHz instrument).

    • Pulse Program: Standard single pulse experiment.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 5 seconds.

    • Number of Scans: 128 or more to achieve adequate signal-to-noise.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum. The signals for deuterated carbons will appear as multiplets due to C-D coupling, and their chemical shifts will be slightly different from their protonated counterparts (isotopic shift).

3. Data Analysis:

  • In the ¹H NMR spectrum, integrate the residual proton signals and compare them to an internal standard of known concentration to quantify the amount of non-deuterated or partially deuterated species.

  • In the ²H NMR spectrum, the presence of signals at the expected chemical shifts for the nonane chain confirms deuteration at those positions.

  • The isotopic enrichment can be estimated from the relative integrals of the residual ¹H signals versus the total possible protons.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Stock Solution (1 mg/mL) prep2 Working Solution (10 µg/mL) prep1->prep2 Serial Dilution gc_injection Inject 1 µL into GC prep2->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometry Detection (EI) gc_separation->ms_detection mass_spectrum Acquire Mass Spectrum ms_detection->mass_spectrum isotopologue_analysis Analyze Molecular Ion Cluster mass_spectrum->isotopologue_analysis purity_calculation Calculate Isotopic Purity isotopologue_analysis->purity_calculation report report purity_calculation->report Final Report

Caption: Workflow for Isotopic Purity Assessment by GC-MS.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq NMR Data Acquisition cluster_data_nmr Data Analysis prep_nmr Dissolve in Solvent h1_nmr ¹H NMR Spectrum prep_nmr->h1_nmr d2_nmr ²H NMR Spectrum prep_nmr->d2_nmr c13_nmr ¹³C NMR Spectrum prep_nmr->c13_nmr analyze_h1 Quantify Residual Protons h1_nmr->analyze_h1 analyze_d2 Confirm Deuteration Sites d2_nmr->analyze_d2 analyze_c13 Observe C-D Coupling c13_nmr->analyze_c13 combine_data Determine Isotopic Enrichment analyze_h1->combine_data analyze_d2->combine_data analyze_c13->combine_data report_nmr report_nmr combine_data->report_nmr Purity Assessment

Caption: Workflow for Isotopic Purity Assessment by NMR Spectroscopy.

Conclusion

The selection of a deuterated bromoalkane should be guided by the specific requirements of the intended application. While this compound, 1-Bromooctane-d17, and 1-Bromodecane-d21 are all commercially available with high isotopic and chemical purity, it is imperative for researchers to independently verify these parameters using the robust GC-MS and NMR methodologies outlined in this guide. This ensures the accuracy and reliability of experimental data, which is paramount in research and drug development.

References

Justification for Using 1-Bromononane-d19 in a New Analytical Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Bromononane-d19 and its non-deuterated analog, 1-Bromononane, for use as an internal standard in quantitative analytical methods, particularly gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust and accurate analytical method development, offering significant advantages over its non-labeled counterpart. This document outlines the theoretical justification, presents illustrative comparative data, and provides a detailed experimental protocol for its application.

The Rationale for a Deuterated Internal Standard

In quantitative analysis, especially when dealing with complex matrices such as biological fluids or environmental samples, an internal standard is crucial for correcting variations during sample preparation and analysis. An ideal internal standard should behave chemically and physically identically to the analyte of interest, but be distinguishable by the detector.

This compound, in which 19 hydrogen atoms have been replaced with deuterium, is chemically almost identical to 1-Bromononane.[1][2][3] This structural similarity ensures that it co-elutes with the non-deuterated form during chromatographic separation and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer.[4] However, its increased mass allows it to be distinguished from the analyte, enabling accurate quantification.

The workflow for justifying the selection of this compound over a non-deuterated alternative is outlined below.

G cluster_0 Method Development Workflow A Define Analytical Need: Accurate quantification of a target analyte B Select Potential Internal Standards A->B C 1-Bromononane (Non-deuterated) B->C D This compound (Deuterated) B->D E Perform Comparative Validation Experiments C->E D->E F Evaluate Performance Metrics: Recovery, Matrix Effects, Precision E->F G Select Optimal Internal Standard F->G H Final Method Validation G->H

Caption: Workflow for selecting an optimal internal standard.

Comparative Performance Data

The primary advantages of using this compound over 1-Bromononane as an internal standard are significantly improved accuracy and precision, especially in the presence of matrix effects. The following tables present illustrative data from a hypothetical experiment analyzing a target analyte in a complex matrix (e.g., human plasma) to demonstrate these benefits.

Table 1: Comparison of Recovery

Internal StandardSpiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Recovery (%)Relative Standard Deviation (RSD) (%)
1-Bromononane5042.58515.2
This compound 50 49.8 99.6 2.1

This illustrative data shows that this compound provides a more accurate and precise measurement of recovery.

Table 2: Assessment of Matrix Effects

The matrix effect is calculated as: (Peak area in matrix / Peak area in solvent) x 100%. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement. An ideal internal standard should compensate for these effects.

Internal StandardAnalyte Peak Area (Matrix)Analyte Peak Area (Solvent)Matrix Effect (%)Corrected Analyte Response (RSD %)
1-Bromononane65,000100,00065 (Suppression)18.5
This compound 65,000 100,000 65 (Suppression) 3.5

This table illustrates how this compound, by experiencing the same matrix effects as the analyte, allows for a more precise corrected response.

Experimental Protocol: Quantification of a Target Analyte in Environmental Water Samples using GC-MS with this compound Internal Standard

This protocol describes a general procedure for the quantification of a semi-volatile organic contaminant in water samples.

1. Reagents and Materials

  • Target analyte standard

  • This compound (Internal Standard)

  • 1-Bromononane (for comparative purposes)

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • Sodium chloride (analytical grade, baked at 450°C for 4 hours)

  • Anhydrous sodium sulfate (analytical grade, baked at 450°C for 4 hours)

  • Deionized water

2. Standard Solution Preparation

  • Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of the target analyte and this compound in methanol.

  • Spiking Solution (10 µg/mL): Prepare a working solution containing the target analyte in methanol.

  • Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of this compound in methanol.

3. Sample Preparation (Liquid-Liquid Extraction)

  • To a 100 mL water sample, add 30 g of sodium chloride and dissolve.

  • Spike the sample with 100 µL of the 1 µg/mL this compound internal standard spiking solution to achieve a final concentration of 1 ng/mL.

  • Add 10 mL of dichloromethane to the sample in a separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction twice more with fresh 10 mL portions of dichloromethane.

  • Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

4. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (splitless)

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line: 280°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for the target analyte and this compound.

5. Data Analysis

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantify the analyte in the samples using the calibration curve.

The experimental workflow is visualized in the following diagram.

G cluster_1 Analytical Workflow A Sample Collection (100 mL Water) B Internal Standard Spiking (this compound) A->B C Liquid-Liquid Extraction (Dichloromethane) B->C D Drying and Concentration C->D E GC-MS Analysis D->E F Data Processing and Quantification E->F

Caption: Experimental workflow for sample analysis.

Conclusion

The use of this compound as an internal standard provides a more accurate and precise quantification of target analytes compared to its non-deuterated analog, particularly in complex matrices. Its ability to co-elute with the analyte and undergo similar matrix effects allows for effective compensation for variations in sample preparation and instrument response. For the development of robust and reliable new analytical methods, this compound is the superior choice for an internal standard.

References

Certified Reference Materials for Brominated Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of brominated compounds, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as a cornerstone for quality assurance and quality control, enabling method validation, instrument calibration, and ensuring the traceability of measurement results. This guide provides a comparative overview of commercially available CRMs for various classes of brominated compounds, including brominated flame retardants (BFRs), brominated pesticides, and brominated disinfection byproducts.

Comparison of Certified Reference Materials for Brominated Flame Retardants

Brominated flame retardants are a diverse group of chemicals added to various consumer products to reduce their flammability. Due to their persistence and potential health risks, the accurate monitoring of these compounds in environmental and biological matrices is crucial. Several organizations provide CRMs for BFRs, with a significant focus on polybrominated diphenyl ethers (PBDEs).

A key supplier of a wide range of BFR CRMs is AccuStandard, which offers single-component standards for all 209 PBDE congeners, as well as mixtures formulated for specific regulatory methods such as US EPA Method 1614.[1][2][3] Wellington Laboratories also provides a comprehensive catalog of BFR standards, including native and mass-labeled PBDEs and calibration solutions designed for EPA Method 1614 and ISO 22032:2006.[4][5][6]

The European Commission's Joint Research Centre (JRC) has developed matrix-based CRMs, such as ERM-EC590 (low-density polyethylene) and ERM-EC591 (polypropylene), which are certified for the mass fractions of various PBDEs and decabromobiphenyl (BB-209).[7][8][9] These polymer-based CRMs are particularly valuable for laboratories involved in the quality control of industrial products. The National Institute of Standards and Technology (NIST) offers Standard Reference Material (SRM) 2585, a house dust matrix certified for a range of organic contaminants, including several PBDE congeners.[10][11][12]

The development of these CRMs often involves extensive interlaboratory comparison studies to ensure the accuracy and comparability of the certified values.[1][13][14] These studies highlight the analytical challenges associated with certain congeners, such as BDE-209, and have contributed to the improvement of analytical methodologies over time.

Table 1: Comparison of Selected Certified Reference Materials for Polybrominated Diphenyl Ethers (PBDEs)

CRM Code/NameProviderMatrixCertified PBDE Congeners (Examples)Certified Value (ng/g)Uncertainty (ng/g)
ERM-EC591JRCPolypropyleneBDE-28, BDE-47, BDE-99, BDE-100, BDE-153, BDE-154, BDE-183, BDE-209, BB-209Varies by congenerVaries by congener
NIST SRM 2585NISTHouse DustBDE-47, BDE-99, BDE-153, BDE-183, BDE-209Varies by congenerVaries by congener
BDE-CSMAccuStandardIsooctane:Toluene (80:20)BDE-28, BDE-47, BDE-99, BDE-100, BDE-153, BDE-154, BDE-183, BDE-209Varies by congenerVaries by congener
BDE-CVS-GWellington LabsSolutionMajor components of Penta-, Octa-, and Deca-PBDE mixturesVaries by congenerVaries by congener

Experimental Protocols for the Analysis of Brominated Compounds

The certification of CRMs for brominated compounds relies on robust and validated analytical methods. A commonly employed method for the analysis of PBDEs in various matrices is the US EPA Method 1614.[15][16][17] This method utilizes high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) with isotope dilution for the quantification of individual PBDE congeners.

Key Steps in US EPA Method 1614:
  • Sample Extraction: The extraction technique varies depending on the sample matrix. Solid samples are typically extracted using Soxhlet or pressurized fluid extraction.

  • Extract Cleanup: The raw extract undergoes a multi-step cleanup process to remove interfering co-extracted substances. This often involves acid/base partitioning and column chromatography on silica gel and alumina.

  • Fractionation: The cleaned extract is fractionated to separate the target PBDEs from other compounds.

  • Analysis by HRGC/HRMS: The fractions are analyzed by HRGC/HRMS. The use of isotopically labeled internal standards is crucial for accurate quantification.

The following diagram illustrates the general workflow for the analysis of PBDEs in solid matrices according to EPA Method 1614.

EPA_Method_1614_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis cluster_data Data Processing Sample Solid Sample Extraction Soxhlet or Pressurized Fluid Extraction Sample->Extraction AcidBase Acid/Base Partitioning Extraction->AcidBase ColumnChrom Column Chromatography (Silica Gel, Alumina) AcidBase->ColumnChrom HRGC_HRMS HRGC/HRMS Analysis with Isotope Dilution ColumnChrom->HRGC_HRMS Quantification Quantification of PBDE Congeners HRGC_HRMS->Quantification

EPA Method 1614 Workflow

Certified Reference Materials for Other Brominated Compounds

Beyond BFRs, CRMs are also available for other classes of brominated compounds, such as brominated pesticides and disinfection byproducts. The accurate determination of these compounds is essential for food safety and environmental monitoring.

Table 2: Examples of Certified Reference Materials for Other Brominated Compounds

CRM TypeProviderCompound (Example)Matrix
Brominated PesticidesAccuStandardBromoxynilSolution
Brominated Disinfection ByproductsAccuStandardBromodichloromethaneSolution
Brominated Disinfection ByproductsCambridge Isotope LabsPotassium bromate-¹⁸O₃Solution

The analytical methods for these compounds vary depending on their chemical properties. For instance, the analysis of brominated pesticides often involves gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS). The analysis of brominated disinfection byproducts in water may utilize purge and trap GC-MS for volatile compounds or ion chromatography for inorganic species like bromate.

The selection of an appropriate CRM is a critical step in ensuring the quality of analytical data for brominated compounds. Researchers should carefully consider the matrix of the CRM, the certified compounds and their concentration levels, and the traceability of the certified values. The information and data presented in this guide are intended to assist in this selection process and to promote the generation of reliable and comparable analytical results.

The following diagram illustrates the logical relationship in the selection and use of CRMs for method validation.

CRM_Selection_and_Use Define_Need Define Analytical Need (Compound, Matrix, Concentration) Identify_CRMs Identify Potential CRMs Define_Need->Identify_CRMs Evaluate_CRMs Evaluate CRM Characteristics (Certified Value, Uncertainty, Matrix Match) Identify_CRMs->Evaluate_CRMs Select_CRM Select Appropriate CRM Evaluate_CRMs->Select_CRM Method_Validation Perform Method Validation Select_CRM->Method_Validation Assess_Performance Assess Method Performance (Accuracy, Precision) Method_Validation->Assess_Performance

CRM Selection for Method Validation

References

The Role of 1-Bromononane-d19 in Enhancing Accuracy in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the statistical analysis of data using 1-Bromononane-d19 reveals its critical role as an internal standard, particularly in chromatographic techniques coupled with mass spectrometry (GC-MS and LC-MS). This deuterated compound serves as a valuable tool for researchers, scientists, and drug development professionals to improve the accuracy, precision, and reliability of quantitative analyses, especially when dealing with complex sample matrices.[1][2]

In quantitative analysis, the internal standard method is a widely adopted technique to correct for variations that can occur during sample preparation and instrumental analysis.[1] An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. By adding a known amount of the internal standard to both the calibration standards and the unknown samples, any loss of analyte during extraction, derivatization, or injection, as well as fluctuations in instrument response, can be compensated for. Deuterated compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry.[2] This is because their physical and chemical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during the analytical process. However, their increased mass due to the presence of deuterium atoms allows them to be distinguished by the mass spectrometer.

Comparison with Alternative Internal Standards

While this compound is a prime candidate for an internal standard in the analysis of various organic compounds, especially halogenated and non-polar analytes, several other compounds are also employed. The choice of an internal standard is highly dependent on the specific analyte and the sample matrix.

Internal Standard TypeExamplesAdvantagesDisadvantages
Deuterated Analogs This compound , Benzo[a]pyrene-d12, Naphthalene-d8Co-elutes with the analyte, minimizing the impact of matrix effects and chromatographic variability. High accuracy and precision.Can be expensive. Potential for isotopic exchange (loss of deuterium) under certain conditions. Potential for interference from the unlabeled analyte's isotope peaks.
Homologous Series 1-Bromoheptane, 1-Bromodecane (for 1-Bromononane analysis)Structurally similar to the analyte. More affordable than deuterated standards.Chromatographic retention and detector response may not perfectly match the analyte.
Structurally Similar Compounds Polychlorinated Biphenyl (PCB) congeners, Polycyclic Aromatic Hydrocarbons (PAHs)Commercially available and well-characterized. Can be used for a class of compounds.Differences in chemical and physical properties can lead to variations in extraction efficiency and instrument response compared to the analyte.
Non-related Compounds Terphenyl-d14Unlikely to be present in the sample. No spectral overlap with the analyte.Significant differences in chemical properties can lead to poor correction for matrix effects and analyte loss.

Experimental Workflow for Quantitative Analysis using this compound

The following outlines a typical experimental workflow for the quantitative analysis of a target analyte in a complex matrix, such as environmental soil or a biological fluid, using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Collection Spike Spike with This compound Sample->Spike Extraction Analyte Extraction (e.g., SPE, LLE) Spike->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Mass Spectrometry (Ionization) Separation->Ionization Detection Detection Ionization->Detection Integration Peak Integration (Analyte & IS) Detection->Integration Ratio Calculate Area Ratio Integration->Ratio Calibration Calibration Curve (Ratio vs. Conc.) Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

A typical workflow for quantitative analysis using an internal standard.
Detailed Experimental Protocol (Generic)

1. Preparation of Standards:

  • Prepare a stock solution of the target analyte and this compound in a suitable solvent (e.g., hexane or dichloromethane).

  • Create a series of calibration standards by diluting the analyte stock solution to different concentrations.

  • Spike each calibration standard with a constant concentration of the this compound internal standard solution.

2. Sample Preparation:

  • Accurately weigh or measure the sample matrix (e.g., 1 gram of soil).

  • Spike the sample with the same constant concentration of the this compound internal standard solution as used in the calibration standards.

  • Perform the extraction of the analyte from the matrix using an appropriate technique such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

  • Concentrate the extract to a final volume.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically suitable for the analysis of semi-volatile compounds.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 300°C) to ensure elution of all compounds. The specific program will depend on the analyte's volatility.

    • Injector: Splitless injection is commonly used for trace analysis to maximize the transfer of the sample onto the column.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) is a common choice for generating reproducible mass spectra.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target analyte and the internal standard. For this compound, a prominent ion in its mass spectrum would be selected for monitoring.

4. Data Analysis:

  • Integrate the peak areas of the target analyte and this compound in the chromatograms of the calibration standards and the samples.

  • Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

  • Determine the concentration of the analyte in the sample by using the peak area ratio from the sample and the calibration curve.

Logical Relationship in Internal Standard Calibration

The use of an internal standard establishes a ratiometric relationship that is fundamental to achieving accurate quantification.

logical_relationship Analyte_Response Analyte Response (Peak Area) Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte_Response->Response_Ratio IS_Response Internal Standard Response (Peak Area) IS_Response->Response_Ratio Calibration_Curve Linear Calibration Curve Response_Ratio->Calibration_Curve Analyte_Conc Analyte Concentration Analyte_Conc->Calibration_Curve Quantification Accurate Quantification Calibration_Curve->Quantification

The ratiometric principle of internal standard calibration.

References

Safety Operating Guide

Proper Disposal of 1-Bromononane-d19: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Bromononane-d19, a deuterated alkyl bromide. While the deuteration does not alter the chemical reactivity or hazards compared to its non-deuterated counterpart, it is crucial to follow established protocols for hazardous waste management.

Immediate Safety and Handling Precautions

1-Bromononane is a combustible liquid and is very toxic to aquatic life with long-lasting effects.[1] Therefore, adherence to safety protocols during handling and prior to disposal is critical.

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][3]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[1][3][4] Take precautionary measures against static discharge.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[5]

Quantitative Data Summary

The following table summarizes key quantitative and qualitative data for 1-Bromononane, which is chemically analogous to this compound.

PropertyValue
Chemical Formula C9H19Br
CAS Number 693-58-3
Appearance Clear colorless to golden liquid[5]
Flash Point 90 °C / 194 °F[4]
GHS Hazard Statements H227: Combustible liquidH410: Very toxic to aquatic life with long lasting effects[1]
Disposal Recommendation Chemical incineration or licensed professional waste disposal service[6]

Step-by-Step Disposal Protocol

The proper disposal of this compound is managed as hazardous chemical waste. Adherence to local, regional, and national regulations is mandatory.

Step 1: Waste Segregation and Collection

  • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent paper) in a designated, properly labeled, and chemically compatible waste container.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1]

Step 2: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[6]

  • Containment: Contain the spill using an inert absorbent material such as sand, earth, or a commercial absorbent.[2]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[2]

  • Decontamination: Decontaminate the spill area with an appropriate solvent and collect the decontamination materials as hazardous waste.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary, throughout the cleanup process.[2]

Step 3: Final Disposal

  • Engage a Licensed Professional: The disposal of this compound must be handled by a licensed professional waste disposal service.[6] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

  • Incineration: A recommended method of disposal is combustion in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[6]

  • Contaminated Packaging: Dispose of the original container as unused product, ensuring it is empty and properly sealed.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area (Chemical Fume Hood) A->C D Waste Generation B->D C->D E Spill Occurs D->E Accident F Segregate and Collect Waste in Labeled Container D->F Normal Workflow G Contain Spill with Inert Absorbent E->G I Store Waste Container Securely F->I H Collect Spill Debris in Hazardous Waste Container G->H H->I J Contact Environmental Health & Safety (EHS) I->J K Arrange for Professional Disposal J->K L End: Proper Disposal K->L

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Bromononane-d19

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-Bromononane-d19. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risks and ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause skin and eye irritation.[1][2][3] It is harmful if swallowed and may cause respiratory tract irritation.[1][2] The compound is also very toxic to aquatic life.[3][4][5] Therefore, adherence to proper PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Body PartPPE RecommendationRationale
Eyes/Face Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[2][3] A face shield should be worn if there is a risk of splashing.[6][7][8]To protect against eye irritation from splashes or vapors.[2]
Hands Chemical-resistant gloves (e.g., Nitrile) inspected before use.[5][7][9]To prevent skin contact and irritation.[2][5]
Body A flame-retardant lab coat or impervious clothing.[5][7]To protect against skin exposure and in case of splashes.[2]
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2][7]To prevent inhalation of vapors, which can cause respiratory tract irritation.[2]

Step-by-Step Operational Plan for Handling

A systematic approach to handling this compound is crucial for safety and experimental success.

Experimental Workflow Diagram

Workflow for Handling this compound prep Preparation - Verify fume hood function - Don PPE - Assemble equipment handle Handling & Use - Dispense slowly - Keep container closed - Avoid generating aerosols prep->handle post Post-Handling - Decontaminate surfaces - Remove PPE correctly handle->post spill Spill Response - Evacuate area - Absorb with inert material - Ventilate space handle->spill waste Waste Collection - Segregate waste - Label container clearly post->waste Emergency and Disposal Logic for this compound cluster_emergency Emergency Procedures cluster_disposal Disposal Procedures spill Spill spill_action Absorb with inert material (e.g., sand, earth) Use spark-proof tools spill->spill_action exposure Personal Exposure exposure_action Skin: Wash with soap & water Eyes: Flush with water for 15 min Inhalation: Move to fresh air Ingestion: Do NOT induce vomiting exposure->exposure_action seek_medical Seek Medical Attention spill_action->seek_medical exposure_action->seek_medical waste Waste this compound & Contaminated Materials disposal Dispose as hazardous waste via a licensed contractor. May be incinerated in a chemical incinerator with an afterburner and scrubber. waste->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.